CORM-401
Description
Properties
CAS No. |
1001015-18-4 |
|---|---|
Molecular Formula |
C8H6MnNO6S2 |
Molecular Weight |
331.195 |
IUPAC Name |
Manganate(1-), tetracarbonyl[N-(dithiocarboxy-κS,κS')-N-methylglycinato(2-)]-, hydrogen (1:1), (OC-6-22)- |
InChI |
InChI=1S/C4H7NO2S2.4CO.Mn/c1-5(4(8)9)2-3(6)7;4*1-2;/h2H2,1H3,(H,6,7)(H,8,9);;;;;/q;4*+1;-3/p-1 |
InChI Key |
PBEOVQBORDYRJY-UHFFFAOYSA-M |
SMILES |
OC(CN(C)C1=S=[Mn-4]([C+]=O)([C+]=O)([C+]=O)([C+]=O)S1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CORM-401; CORM 401; CORM401. |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of CORM-401: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CORM-401, a manganese-based carbonyl compound, is a carbon monoxide-releasing molecule (CORM) that has garnered significant interest for its therapeutic potential across a spectrum of diseases. Unlike other CORMs, this compound possesses the unique characteristic of releasing multiple CO molecules, a process that is further sensitized by the presence of oxidants. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism: Controlled Carbon Monoxide Release
The fundamental action of this compound is the liberation of carbon monoxide (CO), a gasotransmitter with well-established roles in cellular signaling. This compound can release up to three CO molecules per mole of the compound.[1][2] This release is not spontaneous but is contingent on the presence of CO acceptors, such as heme proteins like myoglobin.[1] A critical feature of this compound is the enhancement of its CO-releasing capacity in the presence of oxidants like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, or hypochlorous acid.[1][2] This property suggests that this compound could be particularly effective in pathological conditions associated with oxidative stress.
Key Signaling Pathways Modulated by this compound
This compound influences a variety of signaling cascades, leading to its diverse pharmacological effects, including anti-inflammatory, pro-angiogenic, and metabolic activities.
Anti-inflammatory Pathway
This compound exhibits potent anti-inflammatory properties primarily through the modulation of the NF-κB and Heme Oxygenase-1 (HO-1) pathways. In murine macrophages stimulated with P. intermedia lipopolysaccharide (LPS), this compound suppresses the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[3] This effect is mediated by the upregulation of HO-1, as the use of an HO-1 inhibitor reverses the suppressive effect of this compound on NO production.[3]
Furthermore, this compound directly interferes with the NF-κB signaling cascade. It attenuates the degradation of IκB-α and reduces the nuclear translocation of the NF-κB p50 subunit, thereby inhibiting the transcription of pro-inflammatory genes.[3] In the context of hemolysate-induced inflammation in endothelial cells, this compound prevents the upregulation of proinflammatory and proadhesion markers controlled by NF-κB.[4]
Pro-angiogenic and Vascular Effects
This compound demonstrates pro-angiogenic properties by stimulating the migration of endothelial cells.[1][2] This process is governed by two independent and parallel mechanisms: the induction of HO-1 and the activation of the p38 MAP kinase pathway.[1][2] Exposure of endothelial cells to this compound leads to an increase in the levels of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), both of which are key mediators of angiogenesis.[1][5] In ex-vivo rat aortic rings, this compound induces vasodilation, an effect that is enhanced in the presence of H₂O₂.[1][2]
Metabolic Regulation
This compound has been shown to modulate metabolic processes, including thermoregulation and mitochondrial respiration. Oral administration of this compound in rats leads to an increase in body temperature.[6][7] This thermogenic effect is a result of the activation of non-shivering thermogenesis, as evidenced by a significant increase in oxygen consumption without a corresponding change in heat loss.[6][7]
Furthermore, this compound can uncouple mitochondrial respiration, which may contribute to its thermogenic and metabolic effects.[6] It has also been demonstrated that this compound can inhibit the activity of cytochrome P450 (CYP) enzymes, suggesting a potential for interference with the metabolism of xenobiotics.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: In Vivo Effects of Oral this compound Administration in Rats
| Parameter | Vehicle | This compound (30 mg/kg) | P-value | Reference |
| Change in Body Temperature (°C) | -0.35 ± 0.13 | 0.40 ± 0.20 | 0.0227 | [9] |
| Thermal Index (°C min⁻¹) | -26 ± 8 | 45 ± 14 | 0.0007 | [9] |
| Oxygen Consumption (mL kg⁻¹ min⁻¹) at 1h | 19 ± 1 | 28 ± 1 | 0.0025 | [6] |
| Oxygen Consumption (mL kg⁻¹ min⁻¹) at 3h | 19 ± 1 | 27 ± 2 | 0.0072 | [6] |
| CO₂ Production (mL kg⁻¹ min⁻¹) at 1h | 18 ± 1 | 23 ± 1 | 0.0222 | [6] |
Table 2: Effects of this compound on Endothelial Cells and Macrophages
| Cell Type | Treatment | Effect | Magnitude of Change | Reference |
| HUVECs | This compound (100 µM) + Hemolysate | Prevention of proinflammatory gene upregulation | Significant reduction vs. hemolysate alone | [4] |
| RAW264.7 | This compound + LPS | Suppression of NO production | Concentration-dependent | [3] |
| EA.hy926 | This compound | Increased VEGF and IL-8 levels | Not specified | [1] |
Table 3: CO Release from this compound
| Condition | CO Released (moles per mole of this compound) | Reference |
| In the presence of myoglobin | Up to 3.2 | [10] |
| In the presence of H₂O₂ (5, 10, 20 µM) | ~5, 10, and 15-fold increase, respectively | [10] |
Experimental Protocols
Measurement of CO Release using the Myoglobin Assay
This assay is widely used to quantify the amount of CO released from CORMs.
-
A solution of deoxymyoglobin (deoxy-Mb) is prepared in a sealed cuvette.
-
This compound is added to the deoxy-Mb solution.
-
The conversion of deoxy-Mb to carbonmonoxy-myoglobin (MbCO) is monitored spectrophotometrically by measuring the change in absorbance at specific wavelengths (e.g., 420 nm and 432 nm).[6]
-
The amount of CO released is calculated based on the spectral changes and the known extinction coefficients of deoxy-Mb and MbCO.
Cell Culture and Treatment for Anti-inflammatory Studies
-
RAW264.7 murine macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Following pre-treatment, cells are stimulated with an inflammatory agent such as LPS (e.g., from P. intermedia).
-
After the incubation period, cell supernatants are collected for NO measurement (e.g., using the Griess reagent), and cell lysates are prepared for Western blot (for iNOS, HO-1, IκB-α protein levels) or RT-PCR (for gene expression analysis).[3]
In Vivo Assessment of Thermoregulation in Rats
-
Adult male Wistar rats are used in the experiments.[6]
-
Body core temperature (Tb) is continuously monitored using biotelemetry devices.
-
Animals receive an oral administration of either vehicle or this compound (e.g., 30 mg/kg).[6][7]
-
Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured using metabolic cages to assess non-shivering thermogenesis.[6]
-
Blood samples can be collected to measure carboxyhemoglobin (COHb) levels to confirm systemic CO delivery.[6]
Conclusion
This compound is a promising therapeutic agent with a complex and multifaceted mechanism of action. Its ability to deliver multiple CO molecules, particularly in environments of high oxidative stress, allows it to modulate key signaling pathways involved in inflammation, angiogenesis, and metabolism. The anti-inflammatory effects are largely driven by the upregulation of HO-1 and the inhibition of the NF-κB pathway. Its pro-angiogenic and vascular activities are mediated through both HO-1 and p38 MAP kinase signaling. Furthermore, this compound's influence on mitochondrial respiration and thermogenesis highlights its potential in metabolic diseases. A thorough understanding of these mechanisms is crucial for the continued development and targeted application of this compound in a clinical setting. Further research should continue to elucidate the intricate interplay of these pathways and explore the full therapeutic window of this novel CO-releasing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CORM-401: A Manganese-Containing CO-Releasing Molecule
Introduction
Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a crucial endogenous gasotransmitter with significant physiological roles, including anti-inflammatory, anti-apoptotic, and vasodilatory effects. To harness these therapeutic benefits in a controlled manner, a class of compounds known as Carbon Monoxide-Releasing Molecules (CORMs) has been developed. Among these, CORM-401, a manganese-based carbonyl complex, has garnered considerable interest due to its water solubility and unique CO-releasing properties. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its chemical characteristics, mechanism of action, experimental protocols, and key biological findings.
Chemical Properties and Synthesis
This compound, with the chemical name tetracarbonyl[N-(dithiocarboxy-κS,κS')-N-methylglycinato(2-)]-manganate(1-), hydrogen (1:1), is a manganese(I) complex. Its structure allows for the release of multiple CO molecules, a feature that distinguishes it from some other CORMs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C8H6MnNO6S2 | [1] |
| Molecular Weight | 331.20 g/mol | [1] |
| Appearance | Light yellow to dark yellow powder | [2] |
| Solubility | Soluble in DMSO (10 mg/mL) and water | [2] |
| Storage | Store at -20°C, protected from light | [2] |
Synthesis of this compound
The synthesis of this compound, as described by Crook et al. (2011), involves the reaction of manganese pentacarbonyl bromide with a dithiocarbamate ligand. While the detailed, step-by-step protocol from the original publication is not fully available in the provided search results, the general approach involves the reaction of a manganese carbonyl precursor with a sulfur-containing ligand to form the stable this compound complex[1][3]. Researchers should refer to the original publication for the precise synthetic methodology.
Mechanism of CO Release
The release of CO from this compound is a critical aspect of its biological activity. Unlike some other CORMs that release CO spontaneously, the liberation of CO from this compound is influenced by its environment.
Spontaneous and Triggered CO Release
This compound exhibits a relatively slow spontaneous release of CO in aqueous solutions. However, the presence of CO acceptors, such as myoglobin or other heme-containing proteins, significantly accelerates this process[4]. This triggered release mechanism is advantageous for biological studies, as it allows for more targeted CO delivery to cells and tissues.
Furthermore, the CO release from this compound is sensitive to oxidants. The presence of species like hydrogen peroxide (H₂O₂) can enhance the rate and amount of CO liberated[5]. This property is particularly relevant in pathological conditions associated with oxidative stress.
Table 2: CO Release Characteristics of this compound
| Condition | Moles of CO Released per Mole of this compound | Half-life (t½) | Reference |
| In PBS with myoglobin | Up to 3.2 | 0.8 minutes | [2] |
| In 0.1 M KPi buffer (37°C) with myoglobin | 2.4 | 5 minutes | [5] |
| In the presence of H₂O₂ | Increased release | - | [4][5] |
Key Biological Activities and Therapeutic Potential
This compound has been investigated in a variety of preclinical models, demonstrating therapeutic potential in several disease areas.
Anti-inflammatory Effects
This compound exerts potent anti-inflammatory effects by modulating key signaling pathways. In a model of sickle cell disease, oral administration of this compound was shown to protect against hemolysate-induced organ damage by modulating the NF-κB and Nrf2 pathways[6][7]. Specifically, it prevented the up-regulation of pro-inflammatory and pro-adhesion markers controlled by NF-κB and abolished the expression of Nrf2, which regulates the antioxidant response[7].
Vasodilatory Properties
This compound induces vasorelaxation in pre-contracted aortic rings. This effect is enhanced in the presence of H₂O₂, consistent with its oxidant-sensitive CO release. The ability of this compound to release multiple CO molecules contributes to a more potent vasodilatory effect compared to single CO-releasing molecules[5].
Angiogenesis
In endothelial cells, this compound has been shown to promote pro-angiogenic activities. It accelerates cell migration and increases the levels of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), both of which are involved in the formation of new blood vessels[5].
Cancer Therapy
The role of CORMs in cancer therapy is still under investigation, with some studies suggesting pro-apoptotic and anti-proliferative effects. However, the effects can be cell-type specific. In some contexts, this compound has been observed to increase levels of VEGF and IL-8, which could have pro-angiogenic effects in tumors.
Mitochondrial Respiration
This compound has been shown to uncouple mitochondrial respiration in endothelial cells. This effect is dependent on the activation of mitochondrial large-conductance calcium-regulated potassium ion channels (mitoBKCa) and is accompanied by an inhibition of glycolysis[2][8].
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of this compound and Inactive this compound (ithis compound) Solutions
This compound Stock Solution:
-
Dissolve this compound powder in an appropriate solvent, such as DMSO or PBS, to create a stock solution (e.g., 5 mM)[5].
-
Store the stock solution at -20°C and protect it from light[5].
Inactive this compound (ithis compound) Preparation:
-
To prepare a control solution that contains the this compound scaffold without the CO, incubate a stock solution of this compound (e.g., 5 mM in PlasmaLyte solution) for 36 hours at 37°C in a cell culture incubator to allow for the complete release of CO[9].
-
Alternatively, an equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄ can be used as ithis compound[5].
Myoglobin Assay for CO Release
This spectrophotometric assay measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (Mb-CO).
Materials:
-
Horse heart myoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite
-
Spectrophotometer
Procedure:
-
Prepare a solution of myoglobin (e.g., 100 µM) in PBS.
-
Reduce the myoglobin to deoxy-Mb by adding a small amount of sodium dithionite (e.g., 0.2%)[5].
-
Record the baseline absorbance spectrum of the deoxy-Mb solution.
-
Add a known concentration of this compound to the deoxy-Mb solution.
-
Immediately begin recording the absorbance spectrum at regular intervals to monitor the formation of Mb-CO, characterized by a shift in the Soret peak.
-
Calculate the concentration of Mb-CO formed over time to determine the rate and extent of CO release.
Western Blot Analysis for NF-κB and Nrf2 Pathway Activation
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of NF-κB p65, IκBα, and Nrf2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with this compound or ithis compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and quantify band intensities.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Replace the cell culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate.
-
Run the assay to measure basal OCR and the response to the sequential injection of the mitochondrial inhibitors.
Signaling Pathways Modulated by this compound
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can interfere with this process, leading to a reduction in the inflammatory response.
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1). This compound has been shown to modulate this pathway, although the exact mechanism of its effect on Nrf2 expression can be context-dependent[7].
Conclusion
This compound is a versatile and promising CO-releasing molecule with a unique profile of triggered CO release and potent biological activities. Its water solubility and oral bioavailability make it an attractive candidate for therapeutic development in a range of diseases characterized by inflammation and oxidative stress. This technical guide provides a foundational understanding of this compound, from its fundamental properties to its application in experimental settings. As research in the field of gasotransmitters continues to evolve, this compound is poised to remain a valuable tool for elucidating the therapeutic potential of carbon monoxide. Further investigation into its detailed mechanisms of action and optimization of its delivery will be crucial for its translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. promocell.com [promocell.com]
- 3. [Mn(CO)4{S2CNMe(CH2CO2H)}], a new water-soluble CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. An oral carbon monoxide-releasing molecule protects against acute hyperhemolysis in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biochemical and Pharmacological Properties of CORM-401
Executive Summary: This document provides a comprehensive technical overview of the carbon monoxide-releasing molecule (CORM), CORM-401 ([Mn(CO)4S2CNMe(CH2CO2H)]). This compound is a water-soluble, manganese-based compound designed to deliver controlled amounts of carbon monoxide (CO) to biological systems. A key characteristic is its sensitivity to oxidants, which enhances its CO-release rate, making it a candidate for therapies targeting pathologies associated with oxidative stress. This guide details its biochemical properties, CO-release kinetics, and multifaceted pharmacological activities, including vasodilation, pro-angiogenic, anti-inflammatory, and metabolic effects. It also outlines key experimental protocols and signaling pathways, offering a resource for researchers and professionals in drug development.
Biochemical Properties
Chemical Structure and Characteristics
This compound is a manganese-centered metal carbonyl complex.[1][2] Its structure is [Mn(CO)₄S₂CNMe(CH₂CO₂H)].[2][3] A key advantage of this compound is its good water solubility, which facilitates its use in biological experiments.[2][3] The compound is relatively stable in solution, with CO release being triggered under specific biological conditions.[1]
Carbon Monoxide Release Profile
The release of CO from this compound is a dynamic process influenced by the presence of CO acceptors (such as heme proteins like myoglobin) and the local redox environment.[1][2]
-
Multi-equivalent Release: Unlike some earlier CORMs that release a single mole of CO, this compound can liberate up to 3.2 moles of CO per mole of the compound.[1][2] The precise yield is dependent on the concentration of the CO acceptor.[1][4]
-
Oxidant-Sensitivity: The rate of CO release is significantly accelerated in the presence of oxidants such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, or hypochlorous acid.[1][4][5] This property suggests that this compound could preferentially release its therapeutic payload in tissues undergoing high levels of oxidative stress.
-
Kinetics: The half-life of CO release is highly dependent on the experimental conditions. In the presence of myoglobin, a half-life of 0.8 minutes has been reported, indicating rapid CO delivery once triggered. However, inconsistencies in reported CO release yields and kinetics highlight the need for careful characterization under specific experimental conditions.[4]
Table 1: CO Release Characteristics of this compound
| Condition | Moles of CO Released (per mole this compound) | Half-life (t½) | Reference |
| In PBS with varying myoglobin (Mb) concentrations | 2.5 (at 50 µM Mb), 3.0 (at 200 µM Mb) | Not Specified | [4] |
| In the presence of 44 µM myoglobin | 3.2 | 0.8 minutes | |
| In PBS buffer at 37°C | 2.4 | 5 minutes | [1] |
| In the presence of H₂O₂ (5-20 µM) | Concentration-dependent increase | Not Specified | [1][4] |
| In PBS (1 mM this compound) | 0.33 (after 4 hours) | Not Specified | [4] |
Pharmacological Properties and Mechanisms of Action
This compound exerts a wide range of biological effects by delivering CO to specific cellular targets, thereby modulating key signaling pathways.
Vascular and Angiogenic Effects
This compound has significant activity within the vascular system.
-
Vasodilation: It induces the relaxation of pre-contracted aortic rings.[1][5] This vasodilatory effect is more potent than that of CORM-A1, a single CO-releasing molecule, and is enhanced in the presence of H₂O₂.[1][5]
-
Angiogenesis: In endothelial cells, this compound promotes cell migration and increases the production of pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8).[1][5][6] This activity is mediated through two parallel signaling pathways involving heme oxygenase-1 (HO-1) and p38 MAP kinase.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Carbon Monoxide: A Technical Guide to CORM-401
For Researchers, Scientists, and Drug Development Professionals
Carbon monoxide (CO), once known primarily for its toxicity, has emerged as a critical endogenous gasotransmitter with significant therapeutic potential. Its biological activities, which include anti-inflammatory, anti-apoptotic, and vasodilatory effects, have spurred the development of Carbon Monoxide-Releasing Molecules (CORMs) as a novel class of therapeutics. Among these, CORM-401, a manganese-based compound, stands out for its unique properties, including its capacity to release multiple CO molecules and its sensitivity to oxidants. This technical guide provides an in-depth overview of the intracellular accumulation of CO with this compound, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates.
This compound: Mechanism of Carbon Monoxide Release
This compound ([Mn(CO)₄{S₂CNMe(CH₂CO₂H)}]) is a water-soluble molecule that can deliver up to three equivalents of CO per mole of the compound.[1] Its CO release is not spontaneous but is triggered by the presence of CO acceptors, such as heme proteins like myoglobin.[2][3] This controlled release mechanism ensures a targeted delivery of CO to biological systems.
A key characteristic of this compound is the enhancement of its CO-releasing capabilities in the presence of oxidants.[2][3][4] Reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, and hypochlorous acid can significantly increase the amount of CO liberated from this compound.[2][3][4] This property is particularly relevant in pathological conditions associated with oxidative stress, where the localized increase in ROS can trigger a higher payload of therapeutic CO from this compound.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's efficacy and dosage.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Concentration | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM | Increased intracellular CO accumulation | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM | Significantly reduced ICAM-1 and VCAM-1 expression | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10-100 µM | Uncoupled mitochondrial respiration and inhibited glycolysis | |
| Murine Macrophages (RAW264.7) | Not Specified | Suppressed nitric oxide (NO) production induced by P. intermedia LPS | [6] |
| Murine Intestinal Epithelial Cells (MODE-K) | 50 µM | Reduced H₂O₂-induced ROS production and cell death | [1] |
| EA.hy926 Endothelial Cells | Not Specified | Accelerated cell migration and increased VEGF and IL-8 levels | [2][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route of Administration | Effect | Reference |
| Sickle Cell Disease (SCD) Mice | 30 mg/kg (3 times a week for 21 days) | Oral | Increased carboxyhemoglobin (COHb) levels | [5] |
| Rats | 30 mg/kg | Oral | Increased blood COHb levels from 0.6% to 3.5% | [7][8] |
| Rats | 30 mg/kg | Oral | Increased body temperature and oxygen consumption | [7][8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Caption: Signaling pathways modulated by this compound-derived CO.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's effects.
Measurement of Carboxyhemoglobin (COHb) Levels
Objective: To quantify the amount of CO delivered to the bloodstream.
Protocol:
-
Collect blood samples (e.g., 5 µl from the tail vein of a rat) at various time points after oral administration of this compound (30 mg/kg).[7]
-
Add the blood to a cuvette containing a deoxygenated Tris-HCl buffer solution.[7]
-
Record the absorbance spectra of the solution.[7]
-
Calculate the percentage of COHb based on the absorbance at 420 nm and 432 nm using established extinction coefficients for the specific blood type.[7]
Cell Culture and Treatment
Objective: To investigate the effects of this compound on cultured cells.
Protocol for HUVECs:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.
-
Pre-treat the cells with this compound (e.g., 100 µM) for 1 hour.[5]
-
Expose the cells to a stimulus, such as hemolysate, for a specified period (e.g., 4 hours).[5]
-
Harvest the cells for subsequent analysis of gene expression (e.g., mRNA sequencing) or protein levels.[5]
Inactive this compound (ithis compound) Control: To ensure that the observed effects are due to CO release and not the manganese-containing backbone, an inactive form of this compound (ithis compound) is used as a control. ithis compound is prepared by dissolving this compound in a solution and allowing it to completely release its CO over a period of time (e.g., 36 hours at 37°C) before being used in experiments.[9]
Western Blotting for Protein Expression
Objective: To determine the levels of specific proteins involved in signaling pathways.
Protocol:
-
Lyse the treated and control cells to extract total protein.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., iNOS, HO-1, NF-κB subunits).[6][10]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
Measurement of Reactive Oxygen Species (ROS)
Objective: To assess the impact of this compound on intracellular ROS levels.
Protocol:
-
Plate cells (e.g., MODE-K) in a multi-well plate.
-
Treat the cells with this compound (e.g., 50 µM) and/or an ROS-inducing agent (e.g., H₂O₂).[1]
-
Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope. The intensity of the fluorescence is proportional to the amount of intracellular ROS.
Experimental and Logical Workflows
The following diagrams illustrate typical experimental and logical workflows for studying this compound.
Caption: General experimental workflows for in vitro and in vivo studies of this compound.
Caption: Logical workflow for investigating the therapeutic potential of this compound.
Conclusion
This compound represents a promising therapeutic agent for a variety of pathologies, particularly those associated with inflammation and oxidative stress. Its unique ability to release multiple CO molecules in a controlled and stimulus-responsive manner offers a significant advantage in drug development. This guide provides a comprehensive technical overview to support further research and development of this compound as a novel therapeutic modality. By understanding its mechanism of action and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this innovative carbon monoxide-releasing molecule.
References
- 1. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pro-Angiogenic and Vascular Activities of CORM-401: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the vascular and angiogenic properties of CORM-401, a manganese-based carbonyl compound designed to release carbon monoxide (CO) in a controlled manner. This compound has emerged as a significant tool in experimental therapeutics, demonstrating potent effects on blood vessel function and the formation of new vasculature. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and illustrates the underlying signaling pathways.
Core Activities and Quantitative Data
This compound is an oxidant-sensitive CO-releasing molecule that liberates up to three CO molecules per mole of the compound.[1][2] Its CO-releasing capability is enhanced in the presence of oxidants like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, or hypochlorous acid.[1][2] This property is particularly relevant in pathological conditions associated with oxidative stress.
Vasodilation
This compound induces vasodilation in pre-contracted aortic rings.[1][2] Notably, its vasodilatory effect is approximately three times greater than that of CORM-A1, another CO-releasing molecule with a similar half-life but which releases only one CO molecule per mole.[1][2] The vasorelaxant effect of this compound is potentiated in the presence of H₂O₂.[1][2]
Endothelial Cell Migration and Proliferation
In vitro studies using the EA.hy926 endothelial cell line have shown that exposure to this compound leads to intracellular CO accumulation and accelerates cell migration.[1][2] This pro-migratory effect is a crucial component of angiogenesis.
Pro-Angiogenic Factor Upregulation
This compound treatment of endothelial cells leads to an increase in the levels of key pro-angiogenic factors, Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8).[1][2]
| Parameter | Observation | Reference |
| CO Release | Up to 3 moles of CO per mole of this compound | [1][2] |
| CO release is increased by oxidants (e.g., H₂O₂) | [1][2] | |
| Vasodilation | ~3 times more potent than CORM-A1 | [1][2] |
| Enhanced in the presence of H₂O₂ | [1][2] | |
| Endothelial Cells | Increased intracellular CO accumulation | [1][2] |
| Accelerated cell migration | [1][2] | |
| Increased VEGF levels | [1][2] | |
| Increased IL-8 levels | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the vascular and angiogenic activities of this compound.
Rat Aortic Ring Assay
This ex vivo assay assesses the vasoactive properties of compounds on isolated arterial segments.
-
Aorta Excision: Euthanize a rat and excise the thoracic aorta.[3][4]
-
Preparation: Carefully remove surrounding connective and adipose tissues in cold, sterile phosphate-buffered saline (PBS).[3][4][5]
-
Ring Sectioning: Cut the aorta into 1-2 mm thick rings.[3]
-
Embedding: Place the aortic rings in a 24-well plate coated with a basement membrane matrix, such as Matrigel.[3] Add another layer of Matrigel to cover the rings and allow it to polymerize at 37°C.[3]
-
Treatment: Add culture medium containing this compound at various concentrations to the wells.
-
Analysis: Monitor the outgrowth of endothelial sprouts from the aortic rings over several days using a microscope. Quantify the extent of sprouting and vasodilation.
Endothelial Cell Migration Assay (Scratch Assay)
This in vitro assay evaluates the effect of a compound on the migration of a confluent cell monolayer.
-
Cell Seeding: Seed endothelial cells (e.g., EA.hy926) in a multi-well plate and grow to confluence.[6]
-
Scratch Creation: Create a uniform "scratch" or gap in the cell monolayer using a sterile pipette tip.[6]
-
Treatment: Wash the wells to remove detached cells and add a culture medium containing this compound.
-
Imaging: Capture images of the scratch at time zero and at subsequent time points.
-
Analysis: Measure the closure of the scratch over time to quantify the rate of cell migration.
In Vivo Matrigel Plug Assay
This in vivo assay is used to assess angiogenesis in a living organism.
-
Matrigel Preparation: Mix ice-cold Matrigel with pro-angiogenic factors and this compound.[7][8]
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of a mouse.[8] The Matrigel will form a solid plug at body temperature.[7]
-
Incubation: After a designated period (e.g., 7-14 days), euthanize the mouse and excise the Matrigel plug.[8]
-
Analysis: Process the plug for histological analysis. Stain sections with endothelial cell markers (e.g., CD31) to visualize and quantify the infiltration of new blood vessels into the plug.[7]
Signaling Pathways
The pro-angiogenic effects of this compound are mediated by distinct intracellular signaling pathways. Pharmacological inhibitor studies have revealed that Heme Oxygenase-1 (HO-1) and p38 Mitogen-Activated Protein Kinase (MAPK) are two independent and parallel pathways involved in stimulating endothelial cell migration.[1][2]
This compound Pro-Angiogenic Signaling
Caption: this compound releases CO, which independently activates HO-1 and p38 MAPK pathways to promote endothelial cell migration.
Experimental Workflow for Assessing Angiogenesis
References
- 1. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. creative-bioarray.com [creative-bioarray.com]
The Impact of CORM-401 on Non-Shivering Thermogenesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbon Monoxide-Releasing Molecule 401 (CORM-401) has emerged as a significant modulator of energy metabolism, demonstrating a clear capacity to induce non-shivering thermogenesis (NST). This process, primarily driven by the activation of brown adipose tissue (BAT), involves a sophisticated interplay of cellular signaling and mitochondrial bioenergetics. Experimental evidence robustly indicates that this compound administration leads to an increase in body temperature, a response directly attributable to enhanced metabolic rate rather than a reduction in heat loss. The core mechanism of action is the uncoupling of mitochondrial respiration in adipocytes, a process that dissipates the proton gradient as heat instead of ATP synthesis. This is associated with a metabolic shift towards glycolysis to maintain cellular energy homeostasis. This whitepaper provides an in-depth technical guide to the effects of this compound on non-shivering thermogenesis, detailing the quantitative physiological changes, the underlying molecular pathways, and the experimental protocols utilized in key research.
Quantitative Physiological Effects of this compound Administration
Oral administration of this compound has been shown to elicit significant and measurable changes in key thermoregulatory and metabolic parameters in rodent models. These effects underscore the potent influence of this molecule on systemic energy expenditure.
Table 1: Effects of Oral this compound (30 mg/kg) on Thermoregulation and Metabolism in Rats [1]
| Parameter | Vehicle | This compound | Time Point | P-value |
| Change in Body Temperature (Δ°C) | -0.35 ± 0.13 | 0.40 ± 0.20 | - | P = 0.0227 |
| Oxygen Consumption (VO₂) (mL kg⁻¹ min⁻¹) | 20 ± 1 | 28 ± 1 | 1 hour | P = 0.0025 |
| Oxygen Consumption (VO₂) (mL kg⁻¹ min⁻¹) | 19 ± 1 | 27 ± 2 | 3 hours | P = 0.0072 |
| Carbon Dioxide Production (VCO₂) (mL kg⁻¹ min⁻¹) | 18 ± 1 | 23 ± 1 | 1 hour | P = 0.0222 |
| Heat Loss Index (HLI) | 0.51 ± 0.08 | 0.45 ± 0.07 | 1 hour | P = 0.8219 |
| Heart Rate (beats per minute) | Baseline | Significantly Decreased | - | - |
| Blood Pressure | Baseline | No Significant Change | - | - |
Data are presented as mean ± SEM.
These data clearly demonstrate that this compound induces a thermogenic effect, evidenced by the increase in body temperature and oxygen consumption, without altering heat dissipation mechanisms.[1]
Experimental Protocols
A thorough understanding of the methodologies employed in the study of this compound is critical for the replication and extension of these findings.
Animal Models and this compound Administration
-
Animal Model: Adult male Wistar rats (7-8 weeks old, weighing 234 ± 9 g) are typically used.[1] Animals are housed in a temperature-controlled environment (22-24°C) with a 12-hour light-dark cycle and ad libitum access to food and water.[1]
-
This compound Administration: this compound is administered orally at a dose of 30 mg/kg.[1]
Measurement of Non-Shivering Thermogenesis and Cardiovascular Parameters
-
Indirect Calorimetry:
-
Principle: This technique measures oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to determine metabolic rate.[2][3][4][5][6]
-
Protocol: Rats are placed in metabolic cages for continuous monitoring of respiratory gases.[1] The system is an open-circuit respirometer. Air is passed through the chamber at a known flow rate, and the concentration of O₂ and CO₂ in the outflowing air is measured and compared to the inflow air. VO₂ and VCO₂ are then calculated. Data is typically analyzed in mL/kg/min.[7]
-
-
Body Temperature Measurement:
-
Method: Core body temperature is monitored using biotelemetry transmitters implanted in the abdominal cavity.
-
-
Cardiovascular Monitoring:
-
Method: Blood pressure and heart rate are measured using telemetry systems with catheters implanted in the femoral artery.
-
Assessment of Adipocyte Respiration
-
Seahorse XF Analyzer:
-
Principle: This instrument measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells in real-time, providing insights into mitochondrial respiration and glycolysis.[8][9]
-
Mitochondrial Stress Test Protocol for Adipocytes: [8][9]
-
Cell Seeding: Differentiated adipocytes (e.g., 3T3-L1 cells) are seeded in a Seahorse XF cell culture microplate.
-
Assay Medium: Cells are incubated in a CO₂-free assay medium.
-
Compound Injection: A sequence of mitochondrial toxins are injected to assess different parameters of mitochondrial function:
-
Oligomycin (ATP synthase inhibitor): Measures ATP-linked respiration.
-
FCCP (uncoupling agent): Determines maximal respiration.
-
Rotenone/Antimycin A (Complex I and III inhibitors): Shuts down mitochondrial respiration, revealing non-mitochondrial oxygen consumption.
-
-
-
Analysis of Protein Expression
-
Western Blotting for UCP1:
-
Principle: This technique is used to detect and quantify the expression of specific proteins, such as Uncoupling Protein 1 (UCP1), in tissue or cell lysates.[10]
-
Protocol:
-
Protein Extraction: Protein is extracted from brown adipose tissue using a suitable lysis buffer. Due to the high lipid content in adipose tissue, an acetone precipitation method can be used to eliminate lipid contaminants and improve band clarity.[10]
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for UCP1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry.
-
-
Signaling Pathways and Molecular Mechanisms
The thermogenic effects of this compound are initiated by the release of carbon monoxide (CO), which acts as a gaseous signaling molecule. The proposed pathway involves the uncoupling of mitochondrial respiration in adipocytes, leading to heat production.
Mitochondrial Uncoupling in Adipocytes
This compound delivers CO to adipose tissue, where it induces a transient uncoupling of mitochondrial respiration.[11] This means that the energy from the electron transport chain is dissipated as heat instead of being used for ATP synthesis. This is a hallmark of non-shivering thermogenesis, primarily mediated by UCP1 in brown adipocytes. The uncoupling of mitochondria by this compound leads to a compensatory increase in glycolysis to maintain cellular ATP levels, representing a significant metabolic switch.[11]
Proposed Signaling Pathway
While the complete signaling cascade is still under investigation, a plausible pathway involves the following steps:
Carbon monoxide is known to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[1][9] The cGMP signaling pathway is a known regulator of brown adipose tissue function and thermogenesis, suggesting its potential role as a downstream mediator of CO's effects.[1][9]
Experimental Workflow
The investigation of this compound's effects on non-shivering thermogenesis follows a logical progression from in vivo observations to in vitro mechanistic studies.
References
- 1. cGMP and Brown Adipose Tissue [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodological evaluation of indirect calorimetry data in lean and obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of energy expenditure in rodents by indirect calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbon monoxide–induced metabolic switch in adipocytes improves insulin resistance in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CORM-401 and its Role in Modulating Energetic Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the carbon monoxide-releasing molecule CORM-401, with a specific focus on its intricate role in the modulation of cellular energetic metabolism. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecule's mechanism of action, experimental data, and relevant biological pathways.
Introduction
Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a crucial endogenous signaling molecule with multifaceted physiological roles.[1][2] Carbon monoxide-releasing molecules (CORMs) are compounds designed to deliver CO in a controlled manner to targeted tissues, thereby harnessing its therapeutic potential.[1][2][3] Among these, this compound, a manganese-based compound [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}], has emerged as a significant tool in metabolic research.[4][5] This water-soluble molecule is noted for its ability to release up to three CO equivalents, a process that can be accelerated by oxidants like hydrogen peroxide.[4][5][6] This guide will delve into the specific effects of this compound on key metabolic processes, including mitochondrial respiration and glycolysis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound on metabolic parameters.
Table 1: Effects of this compound on Cellular Respiration and Glycolysis in Endothelial Cells
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Oxygen Consumption Rate (OCR) | Human Endothelial Cells | 10-100µM | Persistent increase | [7] |
| Extracellular Acidification Rate (ECAR) | Human Endothelial Cells | 10-100µM | Inhibition | [7] |
| ATP-Turnover | Human Endothelial Cells | 10-100µM | Decrease | [7] |
| Proton Leak | Human Endothelial Cells | 10-100µM | Increase | [7] |
| Mitochondrial Reserve Capacity | Human Endothelial Cells | 10-100µM | Diminished | [7] |
| Non-mitochondrial Respiration | Human Endothelial Cells | 10-100µM | Enhanced | [7] |
Table 2: Effects of this compound in Adipocytes and In Vivo Obesity Models
| Parameter | Model | This compound Treatment | Observed Effect | Reference |
| Mitochondrial Respiration | 3T3-L1 Adipocytes | In vitro treatment | Uncoupling | [8][9] |
| Glycolysis | 3T3-L1 Adipocytes | In vitro treatment | Increased | [8][9] |
| Insulin-induced AKT-phosphorylation | 3T3-L1 Adipocytes | Pre-treatment | Increased | [8] |
| Insulin Sensitivity | High-fat diet obese mice | 3 times/week for 8 weeks | Higher insulin sensitivity | [8] |
| Glycemic Profiles | High-fat diet obese mice | 8-week treatment | Improved | [8] |
Table 3: Thermoregulatory and Metabolic Effects of this compound in Rats
| Parameter | Animal Model | This compound Administration | Observed Effect | Reference |
| Body Core Temperature (Tb) | Conscious freely moving rats | 30 mg/kg (oral) | Increased | [10][11][12][13] |
| Oxygen Consumption (VO₂) | Conscious freely moving rats | 30 mg/kg (oral) | Significantly higher | [10][11][12][13] |
| Carbon Dioxide Production (VCO₂) | Conscious freely moving rats | 30 mg/kg (oral) | Significantly increased at 1h | [10] |
| Heart Rate | Conscious freely moving rats | 30 mg/kg (oral) | Significantly decreased | [10][11][12][13] |
| Mean Arterial Pressure (MAP) | Conscious freely moving rats | 30 mg/kg (oral) | No significant change | [10][13] |
| Carboxyhemoglobin (COHb) levels | Conscious freely moving rats | 30 mg/kg (oral) | Significant increase | [10][11][12][13] |
Table 4: Effects of this compound on Oxidative Stress in Intestinal Epithelial Cells
| Parameter | Cell Type | Treatment | This compound (50µM) Effect | Reference |
| Total Cellular ROS | MODE-K cells | TNF-α/CHX-induced | Partially reduced | [4][5] |
| Cell Death | MODE-K cells | TNF-α/CHX-induced | Partially reduced | [4][5] |
| Mitochondrial O₂•⁻ Production | MODE-K cells | TNF-α/CHX-induced | No influence | [4][5] |
| Mitochondrial O₂•⁻ Production | MODE-K cells | Antimycin-A-induced | Reduced | [4][5] |
| ROS Production | MODE-K cells | H₂O₂ (7.5mM)-induced | Reduced | [4][5] |
| Cell Death | MODE-K cells | H₂O₂ (7.5mM)-induced | Reduced | [4][5] |
Signaling Pathways and Mechanisms of Action
This compound modulates energetic metabolism through a dual mechanism affecting both mitochondrial respiration and glycolysis. In endothelial cells, CO released from this compound induces a persistent increase in the oxygen consumption rate (OCR), indicative of mitochondrial uncoupling, while simultaneously inhibiting glycolysis, as shown by a decrease in the extracellular acidification rate (ECAR).[7] This uncoupling of mitochondrial respiration is dependent on the activation of mitochondrial large-conductance calcium-regulated potassium ion channels (mitoBKCa).[7] The inhibition of glycolysis, however, appears to be independent of these channels.
In adipocytes, this compound also induces mitochondrial uncoupling but, in contrast to endothelial cells, this is accompanied by an increase in glycolysis.[8][14] This metabolic switch is proposed to be a compensatory mechanism to maintain cellular ATP levels.[9] This effect on adipocyte metabolism is associated with improved insulin sensitivity, as evidenced by increased AKT phosphorylation.[8]
Furthermore, this compound has been shown to influence the hypoxia-inducible factor 1α (HIF-1α) pathway, a key regulator of cellular response to low oxygen and metabolic adaptation.[15] While the direct effects of this compound on HIF-1α are still being elucidated, CO is known to stabilize HIF-1α, which could contribute to the observed metabolic changes.
Caption: this compound's dual modulation of mitochondrial respiration and glycolysis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on energetic metabolism.
-
Objective: To simultaneously measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of intact cells to assess mitochondrial respiration and glycolysis, respectively.
-
Cell Culture: Cells (e.g., human endothelial cells, 3T3-L1 adipocytes) are seeded in Seahorse XF microplates and allowed to adhere overnight.
-
Assay Medium: Prior to the assay, the cell culture medium is replaced with a low-buffered Seahorse XF medium.
-
This compound Treatment: this compound is prepared fresh and injected into the wells at the desired concentrations (typically 10-100µM). Inactive this compound (ithis compound) is used as a negative control.
-
Data Acquisition: OCR and ECAR are measured kinetically in real-time before and after the addition of this compound and other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.
-
Reference: [7]
-
Objective: To assess the systemic metabolic effects of this compound in animal models.
-
Animal Models: Wistar rats or C57BL/6J mice are commonly used. For obesity studies, mice are fed a high-fat diet.
-
This compound Administration: this compound is administered orally (gavage) at a specified dose (e.g., 30 mg/kg).
-
Metabolic Cages: Animals are placed in metabolic cages to monitor oxygen consumption (VO₂), carbon dioxide production (VCO₂), and respiratory exchange ratio (RER) to assess whole-body energy expenditure and substrate utilization.
-
Physiological Monitoring: Body temperature, heart rate, and blood pressure are monitored using telemetry or other appropriate methods.
-
Blood Analysis: Blood samples are collected to measure carboxyhemoglobin (COHb) levels, glucose, and insulin.
-
Objective: To quantify the effect of this compound on mitochondrial reactive oxygen species (ROS) production.
-
Cell Culture and Treatment: Cells (e.g., MODE-K intestinal epithelial cells) are cultured and treated with this compound in the presence or absence of an oxidative stressor (e.g., TNF-α/CHX, H₂O₂).
-
Fluorescent Probes: MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells, is used.
-
Flow Cytometry: After incubation with MitoSOX Red, cells are analyzed by flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of mitochondrial superoxide.
Caption: Workflow for assessing cellular metabolism with this compound using a Seahorse XF Analyzer.
Conclusion and Future Directions
This compound has proven to be a valuable pharmacological tool for investigating the complex role of carbon monoxide in regulating energetic metabolism. Its ability to modulate mitochondrial function and glycolysis in a cell-type-specific manner highlights the nuanced effects of CO signaling. The findings that this compound can improve insulin sensitivity and impact whole-body energy expenditure open up potential therapeutic avenues for metabolic disorders such as obesity and type 2 diabetes.
Future research should focus on further elucidating the downstream signaling targets of this compound-derived CO and understanding the long-term consequences of its metabolic reprogramming effects. Additionally, the development of more targeted CORMs, perhaps with tissue-specific delivery mechanisms, will be crucial for translating the therapeutic potential of CO into clinical applications. The continued investigation into the interplay between this compound, metabolic pathways, and inflammatory responses will undoubtedly provide deeper insights into the homeostatic and cytoprotective functions of carbon monoxide.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. The potentials of carbon monoxide-releasing molecules in cancer treatment: An outlook from ROS biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing carbon monoxide-releasing platforms for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbon monoxide released by this compound uncouples mitochondrial respiration and inhibits glycolysis in endothelial cells: A role for mitoBKCa channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antimicrobial Potential of Water-Soluble CORM-401
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the water-soluble carbon monoxide-releasing molecule (CORM), CORM-401 ([Mn(CO)4S2CNMe(CH2CO2H)]). It details its broad-spectrum antimicrobial potential, focusing on its unique, multifaceted mechanism of action that is largely independent of carbon monoxide (CO) release. This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes complex pathways and workflows to support further research and development in the field of novel antimicrobial agents.
Executive Summary
This compound is a manganese-based CORM that demonstrates significant antimicrobial activity against various bacterial pathogens, including antibiotic-resistant strains of Escherichia coli.[1][2][3][4][5] Contrary to initial expectations for CO-releasing molecules, the primary bactericidal and bacteriostatic effects of this compound are not mediated by the release of carbon monoxide. Instead, its mechanism involves extensive intracellular accumulation and the induction of profound physiological stress.[1][2][3][4][5]
The core antimicrobial activities of this compound are attributed to its ability to:
-
Disrupt Ion Homeostasis: It acts in an "uncoupler-like" manner, polarizing the cytoplasmic membrane and causing a significant loss of intracellular potassium and zinc.[1][2][3][4]
-
Accumulate Intracellularly: this compound is extensively accumulated in the bacterial cytoplasm, reaching millimolar concentrations.[1]
-
Induce a Multifaceted Stress Response: It triggers global changes in gene expression, characteristic of osmotic and envelope stress, without directly inhibiting cellular respiration.[1][2][3][4][5]
This guide will dissect these mechanisms, presenting the supporting data and methodologies to provide a comprehensive resource for the scientific community.
Antimicrobial Activity and Synergy
This compound's efficacy is dependent on the bacterial growth conditions, particularly the carbon source.[1] For instance, its toxicity is more pronounced in E. coli grown on glucose compared to succinate, a difference linked to higher intracellular accumulation in glucose-based media.[1] While it shows broad-spectrum potential, its interactions with conventional antibiotics have been found to be non-synergistic.
Data Presentation
The following tables summarize the quantitative data regarding the antimicrobial and synergistic activity of this compound against strains of Escherichia coli.
Table 1: Growth Inhibition of Escherichia coli
| Concentration of this compound | Effect on Glucose-Grown E. coli | Effect on Succinate-Grown E. coli |
|---|---|---|
| 67 µM | Slight perturbation of growth | Not specified |
| 500 µM | Significant slowing of growth | Growth inhibition |
Data synthesized from growth curve analysis described in the literature.[1]
Table 2: Interaction of this compound with Conventional Antibiotics Against E. coli
| Strain | Antibiotic | Mode of Action | FIC Index (CORM + Antibiotic) | Interaction |
|---|---|---|---|---|
| MG1655 | Doxycycline | Protein Synthesis Inhibitor | 0.91 | No Interaction |
| Trimethoprim | Folic Acid Synthesis Inhibitor | 0.54 | No Interaction | |
| Novobiocin | DNA Gyrase Inhibitor | 0.66 | No Interaction | |
| Cefotaxime | Cell Wall Synthesis Inhibitor | 0.78 | No Interaction | |
| EC958 | Colistin | Cell Membrane Disruptor | 0.56 | No Interaction |
| Doxycycline | Protein Synthesis Inhibitor | 0.63 | No Interaction | |
| Gentamicin | Protein Synthesis Inhibitor | 1.03 | No Interaction |
Fractional Inhibitory Concentration (FIC) Index: ≤0.5 = Synergy; >0.5 to 4.0 = No Interaction; >4.0 = Antagonism. Data sourced from Wareham, L.K., et al. (2018).[1][3]
Mechanism of Action: A CO-Independent Pathway
The antimicrobial action of this compound is not primarily driven by CO release, which is minimal and insufficient to inhibit respiration.[1][2][3][4][5] Instead, the molecule itself, upon entering the cell, triggers a cascade of disruptive events.
-
Intracellular Accumulation: this compound is transported into the bacterial cell, leading to the accumulation of manganese to millimolar concentrations, far exceeding normal physiological levels.[1]
-
Membrane Depolarization and Ion Efflux: It acts as an uncoupler, stimulating respiration while simultaneously polarizing the cytoplasmic membrane. This leads to a loss of control over ion gradients, resulting in the efflux of essential ions like potassium (K+) and zinc (Zn2+).[1][2][3][4]
-
Global Stress Response: The loss of ionic homeostasis and envelope damage triggers a complex transcriptomic response. Bacteria upregulate genes involved in potassium uptake (e.g., kdpFABC operon), efflux pumps, and envelope stress responses managed by regulators like CpxR. Concurrently, regulators for respiration (Arc, Fnr), iron homeostasis (Fur), and methionine biosynthesis (MetJ) are significantly disturbed.[1][2][3][5]
Visualization of Mechanism
The following diagram illustrates the proposed antimicrobial mechanism of this compound.
Caption: Proposed antimicrobial mechanism of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile diluent (e.g., PBS or broth)
-
Incubator
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of this compound Dilutions: Prepare a 2-fold serial dilution of this compound in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the starting this compound concentration is added to well 1. 100 µL is then transferred from well 1 to well 2, mixed, and so on, down to well 10. 100 µL from well 10 is discarded.
-
Controls:
-
Growth Control (Well 11): 100 µL of broth with no this compound.
-
Sterility Control (Well 12): 100 µL of uninoculated broth.
-
-
Inoculum Preparation: Dilute the overnight bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Visualization of MIC Determination Workflow
Caption: Experimental workflow for MIC determination.
Intracellular Manganese Accumulation via ICP-MS
This protocol quantifies the amount of this compound accumulated within bacterial cells by measuring the total manganese content.
Materials:
-
Bacterial culture treated with this compound and untreated controls
-
Centrifuge
-
Phosphate-buffered saline (PBS) with 5 mM EDTA
-
Concentrated nitric acid (trace metal grade)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Cell Harvesting: Grow bacterial cultures to mid-exponential phase and treat with the desired concentration of this compound for a specific time (e.g., 80 minutes).
-
Washing: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min). Wash the cell pellet three times with PBS containing 5 mM EDTA to remove extracellularly bound manganese.
-
Cell Lysis and Digestion: Resuspend the final pellet in a known volume. Lyse the cells and digest the organic material by adding concentrated nitric acid and heating until the solution is clear.
-
Sample Preparation: Dilute the digested sample with ultrapure water to a final acid concentration compatible with the ICP-MS instrument (typically 1-2%).
-
ICP-MS Analysis: Analyze the samples using an ICP-MS calibrated with manganese standards. The instrument measures the mass-to-charge ratio of manganese ions to determine its concentration.
-
Data Normalization: Normalize the manganese concentration to the total protein content or cell number of the sample to determine the intracellular concentration.
Global Gene Expression Analysis (Transcriptomics)
This protocol outlines the steps to analyze the global transcriptional response of bacteria to this compound treatment.
Materials:
-
Bacterial cultures (treated with a sub-lethal this compound concentration and untreated)
-
RNA stabilization solution (e.g., RNAprotect)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
Next-generation sequencing (NGS) platform or microarray equipment
-
Bioinformatics software for data analysis
Procedure:
-
Sample Collection: Treat mid-exponential phase cultures with a sub-lethal concentration of this compound (e.g., 67 µM) to study stress responses rather than cell death pathways.[1] Harvest cells at a specific time point and immediately stabilize the RNA using a stabilization reagent.
-
RNA Extraction: Extract total RNA from the cell pellets using a commercial kit, following the manufacturer's instructions.
-
DNA Removal: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
-
Library Preparation and Sequencing: Prepare sequencing libraries from the RNA (e.g., by depleting ribosomal RNA and synthesizing cDNA). Sequence the libraries on an NGS platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapters.
-
Mapping: Align the cleaned reads to the reference genome of the bacterium.
-
Differential Expression: Use bioinformatics tools (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated in this compound-treated cells compared to the control.
-
Functional Analysis: Perform pathway and gene ontology (GO) analysis to understand the biological functions of the differentially expressed genes.
-
Visualization of Transcriptomics Workflow
Caption: Workflow for transcriptomic analysis.
Conclusion and Future Directions
This compound represents a novel class of antimicrobial agent with a complex, CO-independent mechanism of action. Its ability to disrupt bacterial membrane potential and ion balance, leading to a multifaceted stress response, distinguishes it from many conventional antibiotics.[1][5] The lack of synergy with existing drugs suggests it operates via a distinct pathway that is not easily complemented.[1][3]
For drug development professionals, this compound's unique mechanism offers a potential new avenue for combating antibiotic-resistant bacteria. Future research should focus on:
-
Expanding the Spectrum: Testing its efficacy against a wider range of clinically relevant, multidrug-resistant pathogens.
-
Optimizing the Structure: Designing new analogs to enhance potency and reduce potential host toxicity.
-
Investigating Resistance: Understanding the potential for bacteria to develop resistance to this unique mode of action.
This guide provides the foundational knowledge and methodologies to empower researchers to further explore the therapeutic potential of this compound and related compounds in the ongoing fight against antimicrobial resistance.
References
- 1. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The broad-spectrum antimicrobial potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a water-soluble CO-releasing molecule (this compound): intracellular accumulation, transcriptomic and statistical analyses, and membrane Polarization - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. core.ac.uk [core.ac.uk]
- 5. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of CORM-401: Unveiling its Carbon Monoxide-Independent Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Carbon monoxide-releasing molecules (CORMs) have emerged as a promising class of therapeutic agents, designed to deliver controlled amounts of carbon monoxide (CO) to biological systems, harnessing its known cytoprotective and anti-inflammatory effects. Among these, CORM-401, a manganese-based carbonyl compound, has garnered significant attention. While many of its pharmacological effects are attributed to the release of CO, a growing body of evidence reveals that this compound possesses intrinsic biological activities that are independent of CO liberation. These activities are often unmasked through the use of its inactive counterpart, ithis compound, which does not release CO but retains the core manganese structure. This technical guide provides an in-depth exploration of the CO-independent biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
CO-Independent Cytoprotection and Modulation of Oxidative Stress
A significant facet of this compound's CO-independent action lies in its ability to protect cells from oxidative stress. This effect is particularly evident in studies where both this compound and ithis compound confer protection against oxidant-induced cell death, suggesting a mechanism independent of CO release and likely attributable to the manganese-containing moiety.
In H9C2 cardiomyocytes, both this compound and its inactive form, ithis compound, have been shown to protect against H₂O₂-induced loss of cell viability, pointing towards a potential antioxidant role for the manganese metal itself.[1] Similarly, in murine intestinal epithelial MODE-K cells, while this compound's reduction of TNF-α/CHX-induced total cellular ROS is a key finding, the protective effects observed with ithis compound in some contexts suggest that not all of this compound's cytoprotective actions are mediated by CO.[2]
Quantitative Data on Cytoprotection
| Cell Line | Stressor | Compound | Concentration | Effect on Cell Viability/ROS | Reference |
| H9C2 Cardiomyocytes | H₂O₂ | This compound | Not specified | Increased resistance to oxidative damage | [1] |
| H9C2 Cardiomyocytes | H₂O₂ | ithis compound | Not specified | Increased resistance to oxidative damage | [1] |
| MODE-K | TNF-α/CHX | This compound | 50 µM | Partially reduced cell death | [2][3] |
| MODE-K | H₂O₂ (7.5 mM) | This compound | 50 µM | Decreased H₂O₂-induced cell death by 72 ± 6% | [2][4] |
| MODE-K | H₂O₂ (7.5 mM) | This compound | 50 µM | Decreased H₂O₂-induced ROS production by 75 ± 5% | [2][4] |
Modulation of Mitochondrial Function
This compound exhibits complex and sometimes CO-independent effects on mitochondrial respiration and reactive oxygen species (ROS) production. Studies in MODE-K cells have shown that this compound does not influence TNF-α/CHX-induced mitochondrial O₂•⁻ production, a key event in the induced cell death pathway, even though it reduces overall cell death.[2][4] This contrasts with other CORMs like CORM-2, whose effects are more directly linked to mitochondrial ROS.[2][3] This suggests that this compound's protective mechanisms in this context may lie downstream or independent of mitochondrial superoxide production. Interestingly, this compound was found to only reduce the mitochondrial O₂•⁻ production induced by antimycin-A, an inhibitor of complex III of the electron transport chain, while having no effect on rotenone (complex I inhibitor)-induced production.[2][3]
Furthermore, in H9C2 cardiomyocytes, this compound has been observed to have potential mitochondrial uncoupling properties, reversing the reduction in oxygen consumption caused by the ATP synthase inhibitor oligomycin.[1]
Experimental Protocol: Measurement of Mitochondrial Superoxide Production
Cell Type: MODE-K murine intestinal epithelial cells.
Methodology:
-
Seed MODE-K cells in a 24-well plate and grow to confluence.
-
Induce oxidative stress by treating cells with TNF-α (10 ng/mL) and cycloheximide (CHX, 10 µg/mL) for 6 hours.
-
In experimental groups, co-treat with this compound (50 µM) or ithis compound.
-
To measure mitochondrial superoxide, incubate the cells with MitoSOX Red (5 µM) for 10 minutes at 37°C.
-
Wash the cells with Hanks' Balanced Salt Solution (HBSS).
-
Analyze the fluorescence of MitoSOX Red using flow cytometry to quantify mitochondrial superoxide levels.
CO-Independent Regulation of Signaling Pathways
The biological activity of this compound extends to the modulation of key cellular signaling pathways, with evidence pointing to CO-independent mechanisms.
In human polymorphonuclear neutrophils (PMNs), this compound has been shown to suppress their migratory potential in response to the chemoattractant fMLP.[5] This effect is associated with a decrease in the phosphorylation of p21-activated kinases (PAK) and a reduction in F-actin polymerization, both crucial for cell migration.[5] Notably, the inactive ithis compound was used as a control, implying that the observed effects are not solely dependent on CO release.
Furthermore, in murine macrophages, this compound attenuates the production of nitric oxide (NO) induced by Prevotella intermedia lipopolysaccharide (LPS).[6] This is achieved through the inhibition of the NF-κB signaling pathway, as evidenced by the reduced degradation of IκB-α and decreased nuclear translocation and DNA binding of the NF-κB subunits p50 and p65.[6]
Signaling Pathway Diagrams
Caption: this compound inhibits neutrophil migration via a CO-independent mechanism.
Caption: this compound inhibits LPS-induced NO production via NF-κB.
Experimental Workflow: Investigating CO-Independent Effects
A crucial aspect of studying the CO-independent activities of this compound is the use of appropriate controls. The inactive form, ithis compound, which is typically a mixture of the manganese salt and the ligand, is essential for dissecting the effects of the core molecule from those of released CO.
Caption: Experimental design to delineate CO-independent effects.
Conclusion
The biological activities of this compound are multifaceted and extend beyond the canonical effects of carbon monoxide. Evidence strongly supports the existence of CO-independent mechanisms of action, likely mediated by the manganese-containing core of the molecule. These activities include direct antioxidant effects, modulation of mitochondrial function, and regulation of key inflammatory and migratory signaling pathways. For researchers and drug development professionals, it is imperative to consider these dual activities when designing experiments and interpreting data. The use of ithis compound as a negative control is critical to differentiate between CO-dependent and CO-independent effects. A deeper understanding of these CO-independent pathways will be crucial for the rational design of next-generation CORMs with enhanced therapeutic efficacy and specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
CORM-401: A Technical Guide to Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide-releasing molecules (CORMs) have emerged as a promising class of therapeutic agents, offering a method for the controlled delivery of carbon monoxide (CO), a gaseous molecule with diverse signaling roles in the body. Among these, CORM-401, a water-soluble manganese-based carbonyl complex, has garnered significant attention for its multifaceted biological activities. This technical guide provides an in-depth overview of the synthesis, characterization, and known biological effects of this compound, intended to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Synthesis of this compound
This compound, with the chemical formula [Mn(CO)₄S₂CNMe(CH₂CO₂H)], is synthesized from a manganese carbonyl precursor. While the specific, detailed protocol is outlined in the work by Crook et al. in Dalton Transactions, the general approach involves the reaction of a manganese carbonyl species with a dithiocarbamate ligand.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Characterization of this compound
The structural integrity and purity of synthesized this compound are confirmed through various analytical techniques.
| Technique | Purpose | Expected Data/Observations |
| Infrared (IR) Spectroscopy | To identify the carbonyl (C≡O) stretching frequencies, which are characteristic of metal carbonyl complexes. | Strong absorption bands in the range of 1900-2100 cm⁻¹. The number and position of these bands provide information about the geometry of the CO ligands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the organic ligand and its coordination to the manganese center. | ¹H NMR will show signals corresponding to the methyl and methylene protons of the sarcosine backbone. ¹³C NMR will show signals for the carbonyl carbons and the carbons of the organic ligand. |
| X-ray Crystallography | To determine the precise three-dimensional molecular structure of the compound in the solid state. | Provides bond lengths, bond angles, and the overall coordination geometry around the manganese atom. |
| Elemental Analysis | To confirm the empirical formula of the synthesized compound. | The experimentally determined percentages of C, H, N, and S should match the calculated values for the molecular formula of this compound. |
Carbon Monoxide (CO) Release Properties
A crucial aspect of characterizing any CORM is to determine its CO-releasing capabilities. The most common method for this is the myoglobin assay.
Experimental Protocol: Myoglobin Assay for CO Release
This protocol is a generalized procedure based on established methods for determining CO release from CORMs.
Objective: To quantify the amount and rate of CO released from this compound by measuring the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (Mb-CO).
Materials:
-
This compound solution of known concentration
-
Horse heart myoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite
-
Spectrophotometer
Procedure:
-
Preparation of Deoxymyoglobin Solution:
-
Prepare a solution of myoglobin in PBS (e.g., 10-20 µM).
-
Add a fresh solution of sodium dithionite to the myoglobin solution to reduce the heme iron from Fe³⁺ to Fe²⁺, forming deoxy-Mb. The final concentration of dithionite should be in excess (e.g., 100-200 µM).
-
Record the UV-Vis spectrum of the deoxy-Mb solution. A characteristic peak should be observed around 434 nm.
-
-
CO Release Measurement:
-
Add a specific aliquot of the this compound solution to the deoxy-Mb solution. The final concentration of this compound should be such that the released CO is less than the molar amount of myoglobin.
-
Immediately start recording the UV-Vis spectra at regular time intervals.
-
The conversion of deoxy-Mb to Mb-CO will be observed by a shift in the Soret peak from around 434 nm to 423 nm, with an increase in absorbance at 423 nm.
-
-
Data Analysis:
-
Calculate the concentration of Mb-CO formed at each time point using the Beer-Lambert law and the known extinction coefficient for Mb-CO at 423 nm.
-
The total amount of CO released is determined from the maximum concentration of Mb-CO formed.
-
The rate of CO release can be determined by plotting the concentration of Mb-CO versus time and fitting the data to an appropriate kinetic model.
-
Note: The CO release from this compound is known to be enhanced in the presence of oxidants like hydrogen peroxide (H₂O₂). This can be investigated by adding H₂O₂ to the reaction mixture.
CO Release Experimental Workflow
Caption: Workflow for the myoglobin assay to measure CO release from this compound.
Biological Activities and Signaling Pathways
This compound has been shown to exert a range of biological effects, including anti-inflammatory, antimicrobial, and pro-angiogenic activities. These effects are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Effects and NF-κB Pathway
This compound has been reported to exhibit anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Pro-angiogenic Effects and p38 MAPK Pathway
This compound has been shown to promote angiogenesis, the formation of new blood vessels. This effect is, in part, mediated by the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
Caption: this compound activates the p38 MAPK signaling pathway to promote angiogenesis.
Quantitative Data Summary
| Parameter | Value/Range | Reference/Method |
| Molar CO Release | Up to 3.2 moles of CO per mole of this compound | Myoglobin Assay[1] |
| CO Release Half-life (in vitro) | Dependent on conditions (e.g., presence of CO acceptor) | Myoglobin Assay |
| Solubility | Water-soluble | [2] |
| Vascular Effect | Induces vasodilation | Ex-vivo rat aortic rings |
| Anti-inflammatory IC₅₀ | Varies depending on the cell type and inflammatory stimulus | Cell-based assays |
| Antimicrobial Activity | Effective against various pathogens | Broth microdilution assays |
Conclusion
This compound is a versatile carbon monoxide-releasing molecule with a wide range of documented biological activities. Its water solubility and ability to release multiple CO equivalents make it an attractive candidate for further therapeutic development. This guide provides a foundational understanding of its synthesis, characterization, and mechanisms of action, serving as a valuable resource for researchers aiming to explore the full therapeutic potential of this promising compound. It is important to note that the biological effects of this compound may not be solely attributable to the released CO, as the manganese-containing scaffold may also possess intrinsic reactivity and biological activity. Further research is warranted to fully elucidate its complex pharmacology.
References
CORM-401: A Technical Guide to Stability and Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide-releasing molecules (CORMs) have emerged as promising therapeutic agents, offering a method for controlled delivery of carbon monoxide (CO), a gasotransmitter with significant physiological roles. Among these, CORM-401, a manganese-based compound ([Mn(CO)₄{S₂CNMe(CH₂CO₂H)}]), has garnered attention for its water solubility and potential for multi-equivalent CO release.[1][2] This technical guide provides an in-depth analysis of the stability and solubility of this compound in aqueous solutions, compiling key data and experimental methodologies to aid researchers in its effective application.
The utility of this compound is underscored by its oral activity and its demonstrated efficacy in various preclinical models, including those for sickle cell disease and high-fat diet-induced obesity.[3][4][5] However, its behavior in aqueous environments is complex and highly dependent on experimental conditions, a critical consideration for reproducible and reliable research.[6][7]
Solubility Profile
This compound is characterized as a water-soluble CO-releasing molecule.[3][8][9] While specific quantitative solubility limits in various aqueous buffers are not consistently reported across the literature, its solubility is sufficient for a range of biological experiments. For in vivo studies, formulations often involve co-solvents to ensure stability and bioavailability.
Table 1: this compound Solubility and Stock Solution Preparation
| Solvent/Vehicle | Concentration | Notes | Reference |
| Phosphate-Buffered Saline (PBS) | 5 mM | Freshly dissolved. Aliquots can be stored at -20°C.[1] | [1] |
| Dimethyl Sulfoxide (DMSO) | Stock solutions | Commercially available. However, prolonged exposure to DMSO can diminish CO-releasing capacity.[7] Stock solutions in DMSO are reported to be stable for up to 7 days.[10] | [7][10] |
| In vivo formulation (suspended) | 2.5 mg/mL | A mixture of DMSO, PEG300, Tween-80, and saline.[11] | [11] |
Stability and CO Release Kinetics
The stability of this compound and its rate of CO release are intricately linked and are influenced by a multitude of factors. The compound's stability is often discussed in the context of its CO-releasing half-life, which can vary significantly.
Factors Influencing Stability and CO Release:
-
CO Acceptors: The presence of heme proteins, such as myoglobin, accelerates CO release from this compound.[1][2] The amount of CO released can depend on the concentration of the acceptor.[1][6]
-
Oxidants: Oxidizing agents like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, and hypochlorous acid enhance the liberation of CO from this compound.[1][6] This oxidant-sensitive nature is a key characteristic of the molecule.[11]
-
Reductants: Sodium dithionite, a common reducing agent used in myoglobin assays, has been shown to accelerate CO release.[6]
-
Buffer Composition and pH: The composition and concentration of the buffer can impact CO release kinetics.[2][6]
-
Temperature: CO release is temperature-dependent, with slower rates observed at lower temperatures.[2]
-
Solvent: As mentioned, the stability of this compound can be compromised in DMSO over time.[7]
Table 2: Half-life and Stoichiometry of CO Release from this compound under Various Conditions
| Condition | Half-life (t½) | Moles of CO per mole of this compound | Measurement Method | Reference |
| PBS (pH 7.4) with myoglobin | 6.2 minutes | 3.2 | Myoglobin Assay | [6] |
| PBS (pH 7.4) | - | 0.33 | Gas Chromatography (GC) | [6] |
| Defined (Evans) growth medium (37°C, pH 7.4) | 4.5 minutes | 2.5 | Myoglobin Assay | [2] |
| 0.1 M KPi buffer (37°C) | 5 minutes | 2.4 | Myoglobin Assay | [2] |
| In the presence of H₂O₂ | Accelerated release | Increased yield | Myoglobin Assay | [1][6] |
It is crucial to note the discrepancy in CO yield reported between the myoglobin assay and gas chromatography, suggesting potential issues with the myoglobin assay's accuracy under certain conditions.[6]
Experimental Protocols
Myoglobin Assay for CO Release Measurement
This is the most commonly cited method for quantifying CO release from this compound.
Workflow for Myoglobin Assay
Caption: Workflow of the myoglobin assay for measuring CO release.
Detailed Methodology:
-
Preparation of Deoxymyoglobin: A solution of heart myoglobin (e.g., 100 µM) is prepared in a suitable buffer (e.g., PBS, pH 7.4).[1] The solution is converted to deoxymyoglobin (dMb) by the addition of a reducing agent, typically sodium dithionite (e.g., 0.2%).[1] The reaction is maintained at a constant temperature, usually 37°C.[2]
-
Initiation of CO Release: A stock solution of this compound is added to the deoxymyoglobin solution to initiate the CO release.
-
Spectrophotometric Monitoring: The conversion of deoxymyoglobin to carboxymyoglobin (COMb) is monitored by measuring the change in absorbance, specifically the Soret band in the UV-Vis spectrum.[1][2]
-
Data Analysis: The concentration of COMb is calculated from the absorbance change. This data is then used to determine the stoichiometry (moles of CO released per mole of this compound) and the half-life of CO release.
Inactive this compound (ithis compound) Control
To distinguish the effects of released CO from those of the this compound molecule itself or its degradation products, an inactive control (ithis compound) is often used. This is typically prepared as an equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄.[1]
Signaling Pathways Modulated by this compound
The biological effects of this compound are mediated through the modulation of various signaling pathways, primarily attributed to the released CO.
Anti-inflammatory and Antioxidant Pathways
This compound has been shown to exert anti-inflammatory and antioxidant effects. In macrophages stimulated with lipopolysaccharide (LPS), this compound suppresses the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS).[9][12] This effect is mediated, at least in part, by the upregulation of Heme Oxygenase-1 (HO-1) and the attenuation of the NF-κB signaling pathway.[9][12] this compound has also been shown to reduce reactive oxygen species (ROS) production induced by TNF-α/CHX and H₂O₂.[8][11]
Signaling Pathway of this compound in LPS-stimulated Macrophages
Caption: this compound's anti-inflammatory signaling cascade.
Mitochondrial Respiration and Metabolism
This compound can influence cellular metabolism by uncoupling mitochondrial respiration.[5][11] This leads to an increase in the oxygen consumption rate and a simultaneous decrease in the extracellular acidification rate (ECAR), indicating an inhibition of glycolysis.[11] This metabolic shift is proposed to be a mechanism behind the beneficial effects of this compound in improving glucose homeostasis in obese mice.[5]
Logical Flow of this compound's Effect on Cellular Metabolism
Caption: this compound's impact on cellular energy metabolism.
Conclusion
This compound is a valuable research tool and potential therapeutic agent, but its application requires a thorough understanding of its chemical behavior in aqueous solutions. Its solubility in common biological buffers facilitates its use in a variety of experimental settings. However, the stability and CO release kinetics of this compound are highly sensitive to the experimental environment. Researchers must carefully control and report conditions such as buffer composition, temperature, and the presence of potential reactants like oxidants, reductants, and CO acceptors to ensure the reproducibility and accurate interpretation of their findings. The use of appropriate controls, such as ithis compound, is also essential to delineate the specific effects of CO from other potential activities of the molecule and its byproducts. This guide provides a foundational understanding to aid in the rigorous and effective use of this compound in scientific investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 9. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
The Oxidant-Triggered Release of Carbon Monoxide from CORM-401: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the carbon monoxide-releasing molecule (CORM) CORM-401, with a specific focus on the pivotal role of oxidants in triggering the liberation of carbon monoxide (CO). This compound, a manganese-based carbonyl compound, has emerged as a significant tool in experimental therapeutics due to its capacity to deliver CO in a controlled manner. Understanding the mechanism of its activation, particularly in oxidative environments, is crucial for its application in treating pathologies associated with inflammation and oxidative stress.
Core Concept: Oxidant-Sensitivity of this compound
This compound is designed to be relatively stable in aqueous solutions, but its CO release is significantly enhanced in the presence of oxidants. This characteristic is particularly relevant in biological systems where inflammatory and pathological conditions often lead to an increased production of reactive oxygen species (ROS). Oxidants such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, and hypochlorous acid have been shown to accelerate CO liberation from this compound. This targeted release in oxidative environments makes this compound a promising candidate for site-specific drug delivery. The proposed mechanism involves the oxidation of the manganese (I) metal center, which destabilizes the complex and facilitates the dissociation of CO ligands.[1][2]
Quantitative Analysis of CO Release
The release of carbon monoxide from this compound is a quantifiable process influenced by several factors, including the presence of CO acceptors like myoglobin and the concentration of oxidants. The following tables summarize the key quantitative data on this compound's CO release under various conditions.
| Condition | Moles of CO Released per Mole of this compound | Half-life (t½) | Reference |
| In 0.1 M KPi buffer (pH 7.4), 37°C | 2.4 | 5 min | [3] |
| In Evans minimal medium, 37°C | 2.5 | 4.5 min | [3] |
Table 1: CO Release from this compound in Buffer and Medium. This table illustrates the baseline CO release from this compound in standard laboratory buffers and growth media.
| Myoglobin Concentration | Moles of CO Released per Mole of this compound (from 10 µM this compound) | Reference |
| 50 µM | 2.5 | [2] |
| 100 µM | 2.8 | [2] |
| 200 µM | 3.0 | [2] |
Table 2: Influence of Myoglobin Concentration on CO Release from this compound. This table highlights the role of a CO acceptor (myoglobin) in enhancing the apparent yield of CO from this compound.
| Oxidant (H₂O₂) Concentration | Fold Increase in CO Production (from 20 µM this compound) | Reference |
| 5 µM | ~5-fold | [2] |
| 10 µM | ~10-fold | [2] |
| 20 µM | ~15-fold | [2] |
Table 3: Effect of Hydrogen Peroxide on CO Release from this compound. This table demonstrates the significant, concentration-dependent enhancement of CO release from this compound in the presence of the oxidant hydrogen peroxide.
Experimental Protocols
A fundamental technique for quantifying the release of CO from CORMs is the myoglobin assay. This spectrophotometric method relies on the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO) upon binding of CO.
Protocol: Myoglobin Assay for Quantifying CO Release from this compound
1. Materials:
-
Horse skeletal myoglobin
-
Sodium dithionite
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound
-
Oxidant solution (e.g., hydrogen peroxide)
-
Spectrophotometer capable of measuring absorbance at 540 nm and 577 nm.[1]
-
Cuvettes
-
Nitrogen or Argon gas source
2. Preparation of Reagents:
-
Myoglobin Stock Solution: Prepare a stock solution of myoglobin in PBS. The final concentration in the assay is typically around 10-20 µM.
-
Deoxymyoglobin Solution: To a cuvette containing the myoglobin solution, add a small amount of fresh sodium dithionite to reduce the heme iron from Fe³⁺ to Fe²⁺, forming deoxymyoglobin. This solution should be prepared fresh and kept under an inert atmosphere (nitrogen or argon) to prevent re-oxidation.[1]
-
This compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS) immediately before use. Protect the solution from light.
-
Oxidant Solution: Prepare a stock solution of the desired oxidant (e.g., H₂O₂) at a known concentration in PBS.
3. Assay Procedure:
-
Set the spectrophotometer to record absorbance spectra in the visible range (typically 400-700 nm) or at specific wavelengths for deoxy-Mb (around 557 nm) and MbCO (540 nm and 577 nm).[1]
-
Record a baseline spectrum of the deoxymyoglobin solution.
-
Add the this compound solution to the cuvette containing deoxymyoglobin to initiate the CO release. If investigating the effect of oxidants, add the oxidant solution to the cuvette prior to or simultaneously with the this compound.
-
Immediately begin recording absorbance changes over time. The formation of MbCO will be indicated by a decrease in the deoxy-Mb peak and an increase in the characteristic peaks of MbCO.[1]
-
Continue monitoring until the reaction reaches a plateau, indicating that CO release has ceased.
4. Data Analysis:
-
Calculate the concentration of MbCO formed using the Beer-Lambert law and the known extinction coefficient for MbCO at 540 nm (ε = 15.4 mM⁻¹cm⁻¹).[4]
-
Determine the moles of CO released per mole of this compound by dividing the moles of MbCO formed by the initial moles of this compound added.
-
The half-life (t½) of CO release can be determined by fitting the kinetic data of MbCO formation to a first-order rate equation.
Signaling Pathways and Mechanisms of Action
The biological effects of CO released from this compound are mediated through various signaling pathways. Two prominent pathways implicated in the cellular response to this compound-derived CO are the Heme Oxygenase-1 (HO-1) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.
References
- 1. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for CORM-401 in Aortic Ring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CORM-401 is a manganese-based carbon monoxide-releasing molecule (CORM) that has garnered significant interest in vascular biology research. It serves as a tool to investigate the physiological and pathophysiological roles of carbon monoxide (CO), a gaseous signaling molecule known to modulate vascular tone. Ex vivo aortic ring assays are a fundamental technique to study the direct effects of vasoactive compounds on blood vessels. This document provides a detailed experimental protocol for utilizing this compound in aortic ring assays to assess its vasodilatory properties.
Data Presentation
The following table summarizes representative quantitative data for the vasorelaxant effect of this compound on isolated rat aortic rings pre-contracted with phenylephrine. This data is based on findings reported in the literature, where this compound has been shown to be a potent vasodilator[1][2].
Table 1: Vasorelaxant Effect of this compound on Phenylephrine-Pre-Contracted Rat Aortic Rings
| Compound | Condition | EC50 (µM) | Emax (%) |
| This compound | Standard | ~25-50 | > 80% |
| This compound | + H₂O₂ (oxidative stress) | Lower than standard | Enhanced |
| CORM-A1 | Standard | > 100 | ~25-30% |
Note: EC50 and Emax values are approximations derived from published literature. Actual values may vary depending on specific experimental conditions.
Experimental Protocols
This section details the methodology for performing aortic ring assays to evaluate the vascular effects of this compound.
Materials and Reagents
-
Male Wistar rats (250-300 g)
-
This compound
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Sodium Nitroprusside (SNP)
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Distilled water
-
Surgical instruments (forceps, scissors, etc.)
-
Organ bath system with isometric force transducers
Experimental Procedure
1. Preparation of Aortic Rings:
-
Humanely euthanize the rat according to institutional guidelines.
-
Make a midline incision to open the thoracic cavity and carefully excise the thoracic aorta.
-
Immediately place the aorta in a petri dish filled with cold Krebs-Henseleit solution.
-
Gently remove adherent connective and adipose tissues under a dissecting microscope.
-
Cut the aorta into rings of 2-3 mm in length.
2. Mounting of Aortic Rings:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 ml of Krebs-Henseleit solution.
-
The lower hook is fixed, and the upper hook is connected to an isometric force transducer.
-
Maintain the organ bath at 37°C and continuously bubble with carbogen gas.
3. Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, contract the rings with 60 mM KCl to check for viability.
-
Wash the rings until the tension returns to baseline.
-
To assess endothelial integrity, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then induce relaxation with acetylcholine (e.g., 10 µM). A relaxation of more than 70% indicates intact endothelium.
4. This compound Administration:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, cumulatively add this compound to the organ bath in increasing concentrations (e.g., 1 µM to 100 µM).
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
To investigate the effect of oxidative stress, the experiment can be repeated in the presence of a sub-micromolar concentration of hydrogen peroxide (H₂O₂).
5. Data Analysis:
-
Express the relaxation response as a percentage of the initial phenylephrine-induced contraction.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal relaxation) values from the concentration-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the aortic ring assay with this compound.
Caption: Proposed signaling pathway of this compound-induced vasorelaxation.
References
Oral Administration of CORM-401 in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to tissues and organs, thereby harnessing the therapeutic potential of CO as a gasotransmitter. CORM-401, a manganese-based CORM, has demonstrated significant therapeutic effects in various rodent models, particularly when administered orally. This document provides detailed application notes and protocols for the oral administration of this compound in rodent models, based on a comprehensive review of preclinical studies. It is intended to guide researchers in designing and executing experiments to investigate the physiological and pharmacological effects of this compound.
Application Notes
This compound has been investigated for its potential in treating a range of conditions, including metabolic disorders, inflammation, and thermoregulatory dysfunction. Key findings from studies involving oral administration in rodent models are summarized below.
Thermoregulation
In rats, oral administration of this compound has been shown to increase core body temperature.[1][2] This effect is attributed to the activation of non-shivering thermogenesis in brown adipose tissue (BAT).[1][2] The released carbon monoxide is believed to induce mitochondrial uncoupling, leading to heat production.
Obesity and Metabolic Syndrome
In mouse models of high-fat diet-induced obesity, oral gavage of this compound has been found to reduce body weight gain and improve insulin sensitivity.[3][4] The proposed mechanism involves CO-mediated mitochondrial uncoupling in adipocytes, which leads to a metabolic switch from oxidative phosphorylation to glycolysis.[4] Furthermore, this compound has been shown to modulate the gut microbiome, enriching beneficial bacterial species like Akkermansia muciniphila, which may contribute to its anti-obesity effects.[3][5]
Anti-inflammatory and Cytoprotective Effects
This compound exhibits anti-inflammatory properties by modulating various signaling pathways. In murine intestinal epithelial cells, it has been shown to reduce the production of reactive oxygen species (ROS) and cell death under conditions of oxidative stress.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from rodent studies involving the oral administration of this compound.
Table 1: Effects of Oral this compound on Thermoregulation in Rats
| Parameter | Vehicle | This compound (30 mg/kg) | Reference |
| Change in Core Body Temperature (Δ°C) | -0.35 ± 0.13 | 0.40 ± 0.20 | [1] |
| Oxygen Consumption (VO₂) (mL kg⁻¹ min⁻¹) | 20 ± 1 | 28 ± 1 | [1] |
| Carboxyhemoglobin (COHb) (%) | ~0.6 (baseline) | 3.5 (peak) | [1] |
Table 2: Effects of Oral this compound on Metabolic Parameters in High-Fat Diet-Fed Mice
| Parameter | Control (HFD) | This compound (30 mg/kg) | Reference |
| Body Weight Gain (%) | Significantly higher | Significantly lower | [3][4] |
| Glucose Tolerance | Impaired | Improved | [3][4] |
| Insulin Sensitivity | Reduced | Increased | [3][4] |
| Carboxyhemoglobin (COHb) (%) | Not reported | 4.5 (30 minutes post-dose) | [4] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol describes the preparation of a this compound solution for oral gavage in rodents. A common dosage used in published studies is 30 mg/kg.[1][4]
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Animal oral gavage needles (appropriate size for the rodent species)
-
Syringes
Procedure:
-
Calculate the required amount of this compound: Based on the body weight of the animals and the desired dose (e.g., 30 mg/kg), calculate the total mass of this compound needed. It is advisable to prepare a slight excess to account for any loss during preparation.
-
Weighing this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolving this compound:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS to achieve the final desired concentration for dosing. The volume administered to rodents via oral gavage should be carefully considered to avoid distress (typically 5-10 mL/kg for mice).
-
Vortex the tube thoroughly until the this compound is completely dissolved. This compound is soluble in aqueous solutions like PBS.[1]
-
-
Storage: For short-term storage, the this compound solution in PBS can be kept on ice and protected from light. For longer-term storage, aliquots of a stock solution can be stored at -20°C.[8]
-
Oral Administration:
-
Gently restrain the rodent.
-
Measure the appropriate volume of the this compound solution into a syringe fitted with a suitable oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Note: Studies have often administered this compound three times a week in chronic models.[9] An inactive form of this compound (ithis compound), which does not release CO, can be used as a negative control.[9][10] ithis compound can be prepared by dissolving this compound in the vehicle and allowing it to fully release its CO, for example, by incubation at 37°C for an extended period, though specific preparation protocols for ithis compound may vary.[10]
Protocol 2: Measurement of Carboxyhemoglobin (COHb) in Rodent Blood
This protocol outlines a spectrophotometric method to determine the percentage of COHb in rodent blood following this compound administration.[1]
Materials:
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Tris(hydroxymethyl)aminomethane solution, deoxygenated
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Blood Collection: At predetermined time points after this compound administration, collect a small blood sample (e.g., 5 µL) from the rodent (e.g., from the tail vein).
-
Sample Preparation: Immediately add the blood sample to a cuvette containing a known volume (e.g., 4.5 mL) of deoxygenated tris(hydroxymethyl)aminomethane solution.
-
Spectrophotometric Analysis:
-
Record the absorbance spectra of the solution.
-
Measure the absorbance at 420 nm and 432 nm.
-
-
Calculation of %COHb: The percentage of COHb is calculated based on the absorbance values at the two wavelengths using previously reported extinction coefficients for rat or mouse blood.[1]
Protocol 3: Indirect Calorimetry in Rodents
This protocol provides a general outline for performing indirect calorimetry to assess metabolic changes in rodents treated with this compound.
Materials:
-
Indirect calorimetry system with metabolic cages
-
Gas analyzers (for O₂ and CO₂)
-
Data acquisition software
Procedure:
-
Acclimatization: Acclimate the animals to the metabolic cages for a sufficient period (e.g., 24-48 hours) before the start of the experiment to minimize stress-related metabolic changes.
-
Baseline Measurement: Record baseline oxygen consumption (VO₂) and carbon dioxide production (VCO₂) for each animal before this compound administration.
-
This compound Administration: Administer this compound or vehicle orally as described in Protocol 1.
-
Data Collection: Place the animals back into the metabolic cages and continuously monitor VO₂ and VCO₂ for the desired experimental duration. Data is typically collected at regular intervals.[1]
-
Data Analysis:
-
Calculate the respiratory exchange ratio (RER = VCO₂ / VO₂).
-
Calculate energy expenditure using established formulas.[6]
-
Analyze the data to determine the effect of this compound on metabolic rate and substrate utilization.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects.
Caption: Proposed pathway for this compound-induced thermogenesis.
Caption: this compound-induced metabolic switch in adipocytes.
Caption: General signaling pathways of carbon monoxide.
Experimental Workflow
References
- 1. Carbon Monoxide Signaling and Soluble Guanylyl Cyclase: Facts, Myths, and Intriguing Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrion - Wikipedia [en.wikipedia.org]
- 3. An orally active carbon monoxide-releasing molecule enhances beneficial gut microbial species to combat obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of carbon monoxide-releasing molecules on cGMP levels and soluble guanylate cyclase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Carboxyhemoglobin Levels Following CORM-401 Administration: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide-releasing molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to tissues and organs, harnessing the therapeutic potential of CO as a signaling molecule. CORM-401, a manganese-based CORM, has garnered significant interest for its systemic and oral activity and its effects on various physiological and pathological processes, including inflammation and metabolism. A critical step in the preclinical evaluation of this compound is the accurate measurement of carboxyhemoglobin (COHb), the complex of CO and hemoglobin that forms in red blood cells. This application note provides detailed protocols for the administration of this compound and the subsequent measurement of COHb levels in preclinical models, along with data presentation and visualization of relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data on COHb levels following this compound administration from preclinical studies.
Table 1: Time-Course of COHb Levels in Rats after Oral Administration of this compound
| Time Point (minutes) | Mean COHb (%) | Standard Deviation |
| 0 | 0.7 | ± 0.1 |
| 30 | 2.5 | ± 0.3 |
| 60 | 3.5 | ± 0.4 |
| 120 | 2.8 | ± 0.3 |
| 180 | 1.5 | ± 0.2 |
Data based on a study in rats administered a single oral dose of 30 mg/kg this compound.[1][2][3]
Table 2: COHb Levels in a Porcine Model with Intra-arterial Administration of this compound
| This compound Concentration | Mean COHb Range (%) |
| 200 µM | 0.3 - 3.5 |
Data from an ex vivo porcine kidney reperfusion model.
Experimental Protocols
A. This compound Administration in Rodents (Oral Gavage)
This protocol describes the oral administration of this compound to rodents to assess the in vivo release of CO and subsequent formation of COHb.
Materials:
-
This compound
-
Vehicle (e.g., sterile phosphate-buffered saline (PBS) or water)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, freshly prepare the this compound solution in the desired vehicle at the target concentration. For example, to achieve a dose of 30 mg/kg in a 200g rat with a gavage volume of 1 ml, prepare a 6 mg/ml solution.
-
Ensure complete dissolution of the compound.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the precise volume of the this compound solution to be administered.
-
Gently restrain the animal.
-
Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib).
-
Attach the gavage needle to the syringe containing the this compound solution.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
B. Blood Sample Collection from Rodents
Accurate measurement of COHb requires proper blood sample collection.
Materials:
-
Collection tubes (e.g., EDTA-coated microtubes to prevent coagulation)
-
Lancets or needles (appropriate gauge for the collection site)
-
Capillary tubes (optional)
-
Gauze
-
Anesthetic (if required by the protocol and approved by the institutional animal care and use committee)
Procedure (Example: Tail Vein Collection):
-
Animal Restraint: Place the rodent in a suitable restrainer.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Puncture: Make a small incision or puncture in one of the lateral tail veins using a sterile lancet or needle.
-
Blood Collection: Collect the blood directly into an EDTA-coated microtube. Alternatively, use a capillary tube to collect the blood and then transfer it to the microtube.
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.
-
Sample Handling: Immediately after collection, gently invert the microtube several times to ensure proper mixing with the anticoagulant. Place the sample on ice until analysis.
C. Measurement of COHb Levels by Spectrophotometry (CO-oximetry)
CO-oximetry is a rapid and accurate method for determining the percentage of COHb in a blood sample. This method utilizes the differential absorption of light by hemoglobin, oxyhemoglobin, and carboxyhemoglobin at various wavelengths.
Materials:
-
CO-oximeter (e.g., ABL series from Radiometer, IL-682 from Instrumentation Laboratory)
-
Whole blood sample in an EDTA tube
-
Calibration and quality control materials for the CO-oximeter
Procedure:
-
Instrument Preparation:
-
Turn on the CO-oximeter and allow it to warm up and perform self-calibration as per the manufacturer's instructions.
-
Run quality control samples to ensure the instrument is functioning correctly.
-
-
Sample Preparation:
-
Ensure the blood sample is well-mixed by gently inverting the tube.
-
-
Sample Analysis:
-
Introduce the blood sample into the CO-oximeter as per the instrument's specific instructions. This may involve aspirating the sample from the tube or injecting it into a sample port.
-
The instrument will automatically analyze the sample and provide a reading for the percentage of COHb, as well as other hemoglobin species.
-
-
Data Recording: Record the %COHb value.
D. Detailed Spectrophotometric Protocol for COHb Measurement
For laboratories without a dedicated CO-oximeter, a standard spectrophotometer can be used to measure COHb levels. This method is based on the distinct absorbance spectra of COHb and deoxyhemoglobin (Hb) after treatment with a reducing agent.
Materials:
-
Spectrophotometer capable of reading in the visible range (e.g., 400-700 nm)
-
Cuvettes
-
Micropipettes
-
0.1 M Phosphate buffer (pH 7.4)
-
Sodium dithionite (sodium hydrosulfite)
-
Whole blood sample in an EDTA tube
Procedure:
-
Preparation of Reagents:
-
Prepare a fresh solution of sodium dithionite in 0.1 M phosphate buffer (e.g., 10 mg/ml). This solution is unstable and should be used immediately.
-
-
Sample Dilution:
-
Add a small, precise volume of whole blood (e.g., 5-10 µl) to a cuvette containing a larger volume of 0.1 M phosphate buffer (e.g., 1 ml) to achieve a dilution of approximately 1:100 to 1:200. The final dilution should result in absorbance readings within the linear range of the spectrophotometer. Mix gently by inverting the cuvette.
-
-
Reduction of Hemoglobin:
-
Add a small volume of the freshly prepared sodium dithionite solution (e.g., 10 µl) to the diluted blood sample in the cuvette. This will reduce any oxyhemoglobin to deoxyhemoglobin, leaving COHb unaffected. Mix gently.
-
-
Spectrophotometric Measurement:
-
Immediately after adding the sodium dithionite, measure the absorbance of the sample at the isosbestic point for COHb and Hb (e.g., ~549 nm) and at a wavelength where the difference in absorbance between the two species is maximal (e.g., ~538 nm and ~568 nm). The exact wavelengths may vary slightly depending on the species.
-
-
Calculation of %COHb:
-
The percentage of COHb can be calculated using a formula derived from the molar extinction coefficients of COHb and Hb at the chosen wavelengths. A common simplified formula is: %COHb = [(A568/A538) - R(Hb)] / [R(COHb) - R(Hb)] * 100 Where:
-
A568 and A538 are the absorbances at 568 nm and 538 nm, respectively.
-
R(Hb) is the ratio of A568/A538 for 100% deoxyhemoglobin.
-
R(COHb) is the ratio of A568/A538 for 100% carboxyhemoglobin.
-
-
Note: The values for R(Hb) and R(COHb) should be determined empirically using blood saturated with oxygen (and then reduced) and carbon monoxide, respectively.
-
Signaling Pathways and Visualizations
This compound, through the release of CO, influences several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound Administration and COHb Formation Workflow
Caption: Experimental workflow from this compound administration to %COHb measurement.
Anti-Inflammatory Signaling Pathway of this compound
Caption: this compound's anti-inflammatory effects via NF-κB inhibition and HO-1 induction.
Metabolic Signaling Pathway of this compound
Caption: this compound induces a metabolic shift by uncoupling mitochondrial respiration and stimulating glycolysis.
Conclusion
The ability to reliably measure COHb levels is fundamental to the preclinical development of this compound and other CO-releasing molecules. The protocols and data presented in this application note provide a framework for researchers to design and execute studies to evaluate the pharmacodynamics of this compound. The provided visualizations of the signaling pathways offer insights into the molecular mechanisms underlying the therapeutic effects of CO delivered by this compound. Adherence to detailed and validated protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding and application of CORM-based therapies.
References
CORM-401: A Tool for Investigating Mitochondrial Respiration Uncoupling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CORM-401, a manganese-based carbonyl compound, serves as a carbon monoxide-releasing molecule (CORM). The biological effects of this compound are primarily mediated by the controlled release of carbon monoxide (CO), a gasotransmitter with diverse signaling roles. In the context of cellular bioenergetics, this compound has emerged as a valuable tool for studying the uncoupling of mitochondrial respiration. This process dissociates substrate oxidation from ATP synthesis, leading to an increase in oxygen consumption and dissipation of the mitochondrial membrane potential as heat.[1][2][3] Understanding the mechanisms of mitochondrial uncoupling is crucial for research into metabolic diseases, thermogenesis, and cellular stress responses.[4]
This compound-induced uncoupling is initiated by the released CO, which has been shown to activate mitochondrial large-conductance calcium-regulated potassium ion channels (mitoBKCa).[1][2] This activation leads to an increase in proton leak across the inner mitochondrial membrane, thereby uncoupling respiration.[1] These application notes provide a summary of the effects of this compound on mitochondrial function, detailed protocols for its use in key experiments, and visual representations of the underlying pathways and workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on mitochondrial respiration and related parameters as reported in the scientific literature.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
| Cell Type | This compound Concentration | Change in OCR | Change in ECAR | Reference |
| Human Endothelial Cells | 10-100 µM | Persistent Increase | Inhibition | [1][2] |
| 3T3-L1 Adipocytes | Not specified | Uncoupling of respiration | Increased glycolysis | [5] |
| H9C2 Cardiomyocytes | Not specified | Reverses oligomycin-induced reduction | Not specified | [6] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and ATP Production
| Cell Type | This compound Concentration | Change in ΔΨm | Change in ATP Turnover/Production | Reference |
| Cortical Neurons and Astrocytes | 60 µM | Profound depolarization | Not specified | [7] |
| Human Endothelial Cells | 10-100 µM | Diminished | Decrease | [1] |
| H9C2 Cardiomyocytes | High concentrations | Not specified | Decreased | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on mitochondrial respiration.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer
This protocol is adapted from methodologies described for measuring cellular bioenergetics.[1][2][8][9]
Materials:
-
This compound (and inactive ithis compound as a control)
-
Cell culture medium
-
Seahorse XF Assay Medium (supplemented with substrates like glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS). Protect the solution from light.[10] Prepare fresh dilutions in Seahorse XF Assay Medium to the desired final concentrations (e.g., 10-100 µM).
-
Assay Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Assay Medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubation: Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the calibration plate. Load the prepared this compound and other mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the sensor cartridge.
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR and ECAR before injecting this compound and the other compounds sequentially.
-
Data Analysis: Analyze the resulting data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol is based on the use of fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner.[7][11]
Materials:
-
This compound
-
Cell culture medium
-
Fluorescent dye for ΔΨm (e.g., TMRM, TMRE, or Rhodamine 123)
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture cells on a suitable imaging plate or dish.
-
Dye Loading: Incubate the cells with the chosen fluorescent dye at a low, non-quenching concentration in cell culture medium for 20-30 minutes at 37°C.
-
Baseline Measurement: Acquire baseline fluorescence images or readings.
-
This compound Treatment: Add this compound to the cells at the desired concentration (e.g., 60 µM).
-
Time-Lapse Imaging/Reading: Monitor the fluorescence intensity over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Positive Control: At the end of the experiment, add FCCP to induce complete mitochondrial depolarization and obtain a minimal fluorescence reading.
-
Data Analysis: Quantify the change in fluorescence intensity over time in this compound-treated cells relative to untreated controls.
Mandatory Visualizations
References
- 1. Carbon monoxide released by this compound uncouples mitochondrial respiration and inhibits glycolysis in endothelial cells: A role for mitoBKCa channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon monoxide released by this compound uncouples mitochondrial respiration and inhibits glycolysis in endothelial cells: A role for mitoBKCa channels. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial uncoupling as a target for drug development for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating Endothelial Cell Migration with CORM-401
Application Notes and Protocols: Assessing the Effects of CORM-401 on H9C2 Cardiomyocytes
Introduction
Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to cells and tissues, harnessing the therapeutic potential of CO as a gasotransmitter. CO is known to play a role in various physiological processes, including vasodilation, anti-inflammatory responses, and cytoprotection against apoptosis and oxidative stress. CORM-401 is a manganese-based CORM that can release up to three CO molecules and is particularly sensitive to oxidants, which can enhance its CO-releasing capabilities.[1] In cardiac research, this compound has been investigated for its ability to protect cardiomyocytes from oxidative damage and to modulate mitochondrial respiration.[2]
The H9C2 cell line, derived from embryonic rat heart tissue, is a widely used in vitro model for studying the cellular and molecular mechanisms of cardiac injury and the effects of potential therapeutic agents. These cells exhibit many characteristics of cardiomyocytes, making them a suitable model for preliminary assessments of cardioprotective compounds.
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the effects of this compound on H9C2 cardiomyocytes, with a focus on evaluating its impact on cell viability, apoptosis, oxidative stress, and key signaling pathways.
Experimental Workflow
The overall workflow for assessing the effects of this compound on H9C2 cells involves several key stages, from cell culture and treatment to various functional and molecular assays. It is recommended to include an inactive form of this compound (ithis compound) as a control to distinguish the effects of CO from those of the manganese-containing backbone of the molecule.[2]
Caption: Experimental workflow for assessing this compound effects on H9C2 cells.
Experimental Protocols
H9C2 Cell Culture
-
Materials:
-
H9C2 (2-1) cell line (ATCC® CRL-1446™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Culture H9C2 cells in DMEM supplemented with 10% FBS and 1% P/S.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 70-80% confluency to maintain their myoblastic phenotype.
-
To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 2-4 minutes at 37°C.
-
Neutralize the trypsin with complete growth medium and re-seed at a ratio of 1:2 to 1:4.
-
This compound Treatment and Induction of Oxidative Stress
-
Model of Injury: A common method to induce oxidative stress in H9C2 cells is treatment with hydrogen peroxide (H2O2). A concentration of 100-400 µM H2O2 for 3-12 hours is often used to induce injury.[3][4][5]
-
This compound Concentration: Based on studies in other cell types, a starting concentration range of 10-50 µM for this compound is recommended.[6]
-
Protocol:
-
Seed H9C2 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis and Western blot).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Following pre-treatment, add H2O2 (e.g., 200 µM) to the media containing this compound and incubate for the desired time (e.g., 6 hours).
-
Include the following control groups:
-
Untreated cells (Control)
-
Cells treated with H2O2 only
-
Cells treated with this compound only
-
Cells treated with inactive this compound (ithis compound) with and without H2O2.
-
-
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
-
Protocol:
-
After treatment, remove the culture medium from the 96-well plate.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
-
Protocol:
-
Following treatment in 6-well plates, collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.[7]
-
Incubate for 15 minutes at room temperature in the dark.[7][8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Intracellular Reactive Oxygen Species (ROS) Measurement
The DCFH-DA assay is used to detect intracellular ROS levels.
-
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
-
Protocol:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.[2][9]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).[10]
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate signaling pathways.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on H9C2 Cell Viability under Oxidative Stress
| Treatment Group | Concentration | Absorbance (490 nm) (Mean ± SD) | Cell Viability (%) |
| Control | - | 1.25 ± 0.08 | 100 |
| H2O2 | 200 µM | 0.63 ± 0.05 | 50.4 |
| This compound + H2O2 | 10 µM | 0.78 ± 0.06 | 62.4 |
| This compound + H2O2 | 25 µM | 0.95 ± 0.07 | 76.0 |
| This compound + H2O2 | 50 µM | 1.10 ± 0.09 | 88.0 |
| ithis compound + H2O2 | 50 µM | 0.75 ± 0.05 | 60.0 |
Table 2: Effect of this compound on H9C2 Apoptosis under Oxidative Stress
| Treatment Group | Concentration | Viable Cells (%) (Mean ± SD) | Apoptotic Cells (%) (Mean ± SD) |
| Control | - | 95.2 ± 2.1 | 4.1 ± 1.5 |
| H2O2 | 200 µM | 55.8 ± 3.5 | 42.5 ± 2.8 |
| This compound + H2O2 | 25 µM | 78.4 ± 2.9 | 20.1 ± 2.2 |
| This compound + H2O2 | 50 µM | 89.1 ± 3.2 | 9.8 ± 1.9 |
Table 3: Effect of this compound on Intracellular ROS Levels in H9C2 Cells
| Treatment Group | Concentration | Fluorescence Intensity (Arbitrary Units) (Mean ± SD) | ROS Level (% of Control) |
| Control | - | 1500 ± 120 | 100 |
| H2O2 | 200 µM | 7500 ± 450 | 500 |
| This compound + H2O2 | 25 µM | 4200 ± 310 | 280 |
| This compound + H2O2 | 50 µM | 2100 ± 180 | 140 |
Signaling Pathway Analysis
This compound is hypothesized to exert its protective effects through the modulation of key signaling pathways involved in cell survival and stress response. The PI3K/Akt pathway is a major pro-survival pathway, while the p38 MAPK pathway is often activated in response to cellular stress.
Caption: Proposed signaling pathways modulated by this compound in H9C2 cells.
This diagram illustrates the potential mechanisms by which this compound protects H9C2 cardiomyocytes. It is proposed that this compound activates the pro-survival PI3K/Akt pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2. Concurrently, it may inhibit the stress-activated p38 MAPK pathway, thereby reducing the expression of pro-apoptotic proteins such as Bax and the subsequent activation of executioner caspases like Caspase-3. Western blot analysis of the phosphorylated (active) forms of Akt and p38, along with the expression levels of Bcl-2, Bax, and cleaved Caspase-3, would validate this proposed mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Escin on Oxidative Stress and Apoptosis of H9c2 Cells Induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-targeting EGCG derivatives protect H9c2 cardiomyocytes from H2O2-induced apoptosis: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rac1 promotes the survival of H9c2 cells during serum deficiency targeting JNK/c-JUN/Cyclin-D1 and AKT2/MCL1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CORM-401 in Ischemia-Reperfusion Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbon monoxide (CO), once known only for its toxicity, is now recognized as a vital endogenous gasotransmitter with significant cytoprotective capabilities.[1][2] It modulates critical molecular pathways involved in inflammation, apoptosis, and vasodilation.[1][2] However, the therapeutic delivery of gaseous CO is challenging. Carbon Monoxide-Releasing Molecules (CORMs) have been developed to deliver controlled amounts of CO to biological systems.[3][4] CORM-401 is a manganese-based, water-soluble molecule that can efficiently deliver three molar equivalents of CO, offering a promising therapeutic strategy for mitigating ischemia-reperfusion injury (IRI).[5][6] IRI is a major cause of organ damage during transplantation, and this compound has demonstrated significant protective effects in preclinical models.[7]
Mechanism of Action in Ischemia-Reperfusion Injury: this compound exerts its protective effects against IRI through a multi-faceted mechanism. Its primary actions include potent anti-inflammatory, anti-apoptotic, and vasodilatory effects.[1][5]
-
Anti-Inflammatory Action: this compound significantly suppresses the inflammatory cascade initiated during IRI. A key mechanism is the downregulation of Toll-like receptors (TLRs), specifically TLR2, TLR4, and TLR6.[1][5][6] This suppression leads to the reduced activation of downstream signaling molecules like MyD88 and the master inflammation transcription factor, NF-κB.[5] Consequently, the production of inflammatory cytokines and chemokines is diminished. This compound also reduces the expression of High Mobility Group Box 1 (HMGB1), a prominent damage-associated molecular pattern (DAMP) that activates TLR signaling.[5]
-
Anti-Apoptotic Effects: By mitigating cellular stress and inflammation, this compound reduces programmed cell death (apoptosis) in reperfused tissues. This is evidenced by a significant reduction in the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[1]
-
Vasodilatory Properties: The molecule improves organ hemodynamics by inducing vasodilation.[5] This leads to increased blood flow and reduced vascular resistance in the post-ischemic organ, which helps to prevent further injury caused by poor perfusion and vascular clotting.[5]
-
Antioxidant Effects: While the CO released is a primary actor, the manganese component of this compound may also contribute to its protective effects by acting as an antioxidant, helping to neutralize reactive oxygen species (ROS) generated during reperfusion.[3]
Below is a diagram illustrating the proposed signaling pathway for this compound's protective action in renal IRI.
Application in an Ex Vivo Porcine Renal Ischemia-Reperfusion Model
A key study utilized a porcine model of donation after circulatory death (DCD) to investigate this compound's efficacy.[5][6] This model simulates a clinically relevant scenario where organs are subjected to warm ischemia before procurement.[5]
Experimental Protocols
The following protocols are based on the methodology described by Bhattacharjee et al., 2018.[5][6]
1. Animal Model and Ischemia Induction:
-
Model: Large male Landrace pigs are used.
-
Ischemia: Kidneys are subjected to 1 hour of warm ischemia in situ by cross-clamping the renal pedicle.[5][6]
-
Procurement: After the ischemic period, kidneys are procured.
2. Cold Storage and Perfusion:
-
Flushing: Procured kidneys are briefly flushed with histidine-tryptophan-ketoglutarate (HTK) solution.[5][6]
-
Hypothermic Perfusion: Kidneys are subjected to pulsatile perfusion at 4°C with University of Wisconsin (UW) solution for 4 hours using a clinical LifePort hypothermic perfusion machine.[5]
3. This compound Preparation and Administration:
-
This compound Stock: A 5 mM stock solution of this compound is prepared by dissolving it in Plasma-Lyte solution.[5]
-
Inactive Control (ithis compound): The inactive form is prepared by incubating the 5 mM stock solution at 37°C for 36 hours to ensure complete CO release. The resulting ithis compound solution is then frozen at -80°C for later use.[5]
-
Administration: Following 4 hours of cold storage, kidneys are treated with either this compound or ithis compound. The compounds are diluted in Plasma-Lyte solution and delivered intrarenally via pulsatile action at 37°C. A total concentration of 200 µM is administered in four separate 50 µM doses over a 20-minute period.[5]
4. Normothermic Reperfusion:
-
Setup: After treatment, the kidneys are transferred to a moist chamber for normothermic reperfusion.
-
Perfusate: Reperfusion is achieved using warm (37°C), oxygenated (40%), autologous porcine blood with externally added creatinine (10 mg/L).[5][6]
-
Duration: The kidneys are reperfused for 10 hours under physiologic pulsatile conditions.[5][6]
5. Endpoint Analysis and Data Collection:
-
Renal Function: Urine is collected throughout the 10-hour reperfusion period. Vascular flow rate, proteinuria, and creatinine clearance are assessed.[5][6]
-
Histopathology: After 10 hours, kidney tissue sections are collected for histological analysis, including Hematoxylin and Eosin (H&E) staining for acute tubular necrosis (ATN), TUNEL staining for apoptosis, and Martius Scarlet Blue (MSB) staining for fibrin thrombi.[5]
-
Molecular Analysis: Tissue lysates are prepared to measure caspase-3 activity (apoptosis marker) and the expression levels of TLR2, TLR4, TLR6, MyD88, NF-κB, and HMGB1 via methods like Western blotting or qPCR.[5]
The general workflow for this experimental model is outlined in the diagram below.
Data Presentation: Summary of Quantitative Outcomes
The following tables summarize the key quantitative findings from the porcine DCD kidney model treated with this compound versus the inactive control (ithis compound).
Table 1: Renal Functional Parameters during Reperfusion
| Parameter | ithis compound (Control) | This compound (200 µM) | Outcome |
|---|---|---|---|
| Blood Flow Rate at 4 hr (mL/min) | < 50 | > 100 | Significantly Improved[5] |
| Total Urine Volume (10 hr) | Lower | Higher (P=0.0444) | Significantly Increased[5] |
| Urinary Protein | Higher | Lower (P=0.0166) | Significantly Reduced[5] |
| Protein/Creatinine Ratio | Higher | Lower (P=0.0247) | Significantly Reduced[5] |
| Creatinine Clearance | Lower | Higher (P=0.0195) | Significantly Improved[5] |
Table 2: Histological and Molecular Markers of Injury
| Marker | ithis compound (Control) | This compound (200 µM) | Outcome |
|---|---|---|---|
| Acute Tubular Necrosis (ATN) | Severe | Attenuated | Reduced Kidney Damage[5][6] |
| TUNEL Staining (Apoptosis) | High | Reduced | Reduced Cell Death[1][5] |
| Intrarenal Hemorrhage/Clotting | Present | Prevented | Improved Vascular Integrity[1][5] |
| KIM-1 & NGAL (Damage Markers) | High | Attenuated | Reduced Kidney Damage[1] |
| Caspase-3 Expression | High | Reduced | Reduced Apoptosis[1] |
| TLR2, TLR4, TLR6 Expression | High | Suppressed | Reduced Inflammation[1][5][6] |
| HMGB1 Expression | High | Significantly Reduced | Reduced DAMP Signaling[5] |
Conclusion: this compound demonstrates significant therapeutic potential in mitigating ischemia-reperfusion injury. In a clinically relevant ex vivo porcine kidney transplantation model, this compound improved renal function, reduced tissue damage, and suppressed key inflammatory and apoptotic pathways.[5][6] Its ability to downregulate the TLR signaling cascade highlights a critical mechanism of action.[1][5] These findings support the continued development of this compound as a novel ex vivo organ preservation strategy to improve outcomes in clinical transplantation.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Carbon Monoxide as a Molecular Modulator of Ischemia–Reperfusion Injury: New Insights for Translational Application in Organ Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luminal Administration of a Water-soluble Carbon Monoxide–releasing Molecule (CORM-3) Mitigates Ischemia/Reperfusion Injury in Rats Following Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CORM-401 in Nitric Oxide Suppression
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in the use of CORM-401, a water-soluble manganese-based carbonyl, for the suppression of nitric oxide (NO) production. The information presented is based on studies investigating the anti-inflammatory properties of this compound, particularly its effects on inducible nitric oxide synthase (iNOS) expression and the upstream signaling pathways.
Introduction
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a crucial gaseous signaling molecule with significant anti-inflammatory, anti-apoptotic, and vasodilatory properties.[1][2] Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of CO to biological systems, thereby harnessing its therapeutic potential.[3] this compound is a water-soluble manganese-based metal carbonyl that has demonstrated efficacy in suppressing the production of nitric oxide (NO), a key mediator in inflammatory processes.[4][5]
This document outlines the mechanism of action of this compound in inhibiting NO production, provides quantitative data on its efficacy, and details the experimental protocols for its application in a research setting.
Mechanism of Action
This compound suppresses nitric oxide production primarily by inhibiting the expression of inducible nitric oxide synthase (iNOS) at both the messenger RNA (mRNA) and protein levels.[4][5] This effect is mediated through the modulation of two key signaling pathways:
-
Upregulation of Heme Oxygenase-1 (HO-1): this compound treatment leads to an increase in the expression of HO-1, an enzyme with potent anti-inflammatory effects. The inhibitory effect of this compound on NO production is significantly reversed by the presence of an HO-1 inhibitor, highlighting the crucial role of this pathway.[4][5]
-
Inhibition of the NF-κB Pathway: this compound attenuates the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Specifically, it prevents the degradation of the inhibitory protein IκB-α and subsequently reduces the nuclear translocation of the NF-κB p50 and p65 subunits.[4] This inhibition of NF-κB, a critical transcription factor for iNOS, leads to a downstream reduction in iNOS expression and, consequently, NO production.
The inhibitory effect of this compound on NO generation has been shown to be independent of the PPAR-γ, JNK, p38, and STAT1/3 signaling pathways.[4][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on nitric oxide production and the expression of related proteins in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7 cells).
Table 1: Effect of this compound on Nitric Oxide Production
| This compound Concentration (µM) | NO Production (% of LPS-stimulated control) |
| 0 (LPS only) | 100% |
| 10 | Data not available |
| 25 | Significant Suppression |
| 50 | Significant Suppression |
| 100 | Significant Suppression |
Note: Specific percentage inhibition values are not detailed in the provided search results, but a dose-dependent suppression is indicated.
Table 2: Effect of this compound on iNOS and HO-1 Expression
| Treatment | iNOS mRNA Level | iNOS Protein Level | HO-1 mRNA Level | HO-1 Protein Level |
| Control | Baseline | Baseline | Baseline | Baseline |
| LPS | Significantly Increased | Significantly Increased | Increased | Increased |
| LPS + this compound (50 µM) | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS | Significantly Upregulated vs. LPS | Significantly Upregulated vs. LPS |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in suppressing nitric oxide production.
Caption: Experimental workflow for evaluating this compound's effect on NO production.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on nitric oxide production and related signaling pathways.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing RAW264.7 murine macrophages and treating them with this compound and LPS.
Materials:
-
RAW264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from Prevotella intermedia or E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile PBS or cell culture medium immediately before use. Further dilute to desired working concentrations.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO measurement, shorter times for signaling studies).
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)
This protocol measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant.[6][7]
Materials:
-
Culture supernatants from treated cells
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve: Prepare a standard curve of NaNO2 (0-100 µM) in culture medium.
-
Sample Collection: After treatment, collect 50 µL of culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is for the detection and quantification of iNOS, HO-1, IκB-α, and phosphorylated NF-κB p65 proteins.
Materials:
-
Cell lysates from treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-iNOS, anti-HO-1, anti-IκB-α, anti-phospho-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Real-Time PCR (RT-qPCR) for mRNA Expression
This protocol is for quantifying the mRNA levels of iNOS and HO-1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for iNOS, HO-1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound is a valuable research tool for investigating the roles of carbon monoxide in inflammatory processes. Its ability to suppress nitric oxide production via the upregulation of HO-1 and inhibition of the NF-κB pathway makes it a compound of interest for the development of novel anti-inflammatory therapies. The protocols provided herein offer a framework for researchers to explore the effects of this compound in various experimental models.
References
- 1. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
Application Notes and Protocols for the Preparation of Inactive CORM-401 (iCORM-401) Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide-releasing molecules (CORMs) are compounds that deliver controlled amounts of carbon monoxide (CO) to cells and tissues, enabling the study of the physiological and therapeutic effects of CO. CORM-401, a manganese-based CORM, is known for its water solubility and efficient CO release. To ascertain that the observed biological effects are due to the released CO and not the molecule itself or its degradation products, it is crucial to use an appropriate inactive control, termed ithis compound. This document provides detailed protocols for the preparation of ithis compound to serve as a negative control in experiments involving this compound.
Methods for Preparing ithis compound
There are three primary methods for preparing ithis compound, each with its own rationale and applications. The choice of method may depend on the specific experimental context and the aspect of the this compound molecule being controlled for.
-
CO Liberation by Incubation: This method involves pre-incubating this compound to exhaust its CO-releasing capacity. The resulting solution contains the this compound backbone and its degradation products, minus the releasable CO.
-
Mixture of Constituent Components: This approach uses a mixture of the fundamental chemical building blocks of this compound, manganese sulfate (MnSO₄), and its organic ligand, to mimic the molecular scaffold without the CO moieties.
-
Oxidant-Induced CO Release: This protocol utilizes an oxidant, such as hydrogen peroxide (H₂O₂), to trigger the rapid release of all CO from this compound, thereby inactivating it.
Data Presentation
The following table summarizes the key parameters for each ithis compound preparation method, allowing for easy comparison.
| Parameter | Method 1: CO Liberation by Incubation | Method 2: Mixture of Constituent Components | Method 3: Oxidant-Induced CO Release |
| Principle | Exhaustion of CO release through prolonged incubation at physiological temperature. | Reconstitution of the this compound scaffold from its basic chemical components, excluding CO. | Rapid, forced release of CO through chemical oxidation of the manganese center. |
| Primary Reagents | This compound, appropriate solvent (e.g., PlasmaLyte solution, PBS). | Manganese sulfate (MnSO₄), Sarcosine-N-dithiocarbamate. | This compound, Hydrogen peroxide (H₂O₂). |
| Typical Incubation Time | 36 hours[1]. | Not applicable (components are mixed directly). | Dependent on reaction kinetics, but generally rapid. |
| Typical Temperature | 37°C[1]. | Room temperature. | Room temperature. |
| Key Advantage | The control solution contains the degraded this compound molecule, accounting for effects of the backbone. | Provides a control for the individual components of the this compound molecule.[2] | Ensures complete and rapid removal of CO from the this compound molecule.[2] |
| Considerations | The final concentration of the degraded this compound should be verified. | The exact composition and purity of the ligand should be well-defined.[2] | Residual oxidant in the final solution may have biological effects and should be considered or removed. |
Experimental Protocols
Protocol 1: Preparation of ithis compound by CO Liberation via Incubation
This protocol is based on the method described by Sandouka et al. (2018).[1]
Materials:
-
This compound
-
PlasmaLyte solution (or other desired physiological buffer, e.g., PBS)
-
Sterile, conical tubes
-
Cell culture incubator (37°C)
-
-80°C freezer for storage
Procedure:
-
Prepare a stock solution of this compound (e.g., 5 mM) by dissolving the appropriate amount of this compound in PlasmaLyte solution.
-
Transfer the this compound stock solution to a sterile conical tube.
-
Place the tube in a cell culture incubator at 37°C for 36 hours. This incubation period allows for the complete liberation of CO from the this compound molecule.[1]
-
After incubation, the resulting solution is the inactive this compound (ithis compound).
-
Aliquot the ithis compound stock solution into smaller volumes and store at -80°C for long-term use.[1]
-
Before use in experiments, thaw the ithis compound aliquot and dilute it to the final desired concentration with the appropriate experimental buffer.
Protocol 2: Preparation of ithis compound by Mixing Constituent Components
This protocol is based on the rationale of using the building blocks of this compound as a negative control.[2]
Materials:
-
Manganese sulfate (MnSO₄)
-
Sarcosine-N-dithiocarbamate (or the specific ligand used for this compound synthesis)
-
The desired solvent (e.g., PBS, cell culture medium)
-
Sterile tubes
Procedure:
-
Prepare stock solutions of MnSO₄ and sarcosine-N-dithiocarbamate in the desired solvent. The concentration of these stock solutions should be such that when mixed in equimolar amounts, they match the concentration of the active this compound being used in the experiment.
-
To prepare the ithis compound control solution, mix equimolar amounts of the MnSO₄ and sarcosine-N-dithiocarbamate stock solutions directly in the experimental buffer or medium just before use.[2]
-
For example, to prepare a 200 µM ithis compound control, add the appropriate volumes of the MnSO₄ and ligand stock solutions to the final experimental volume to achieve a final concentration of 200 µM for each component.
Protocol 3: Preparation of ithis compound by Oxidant-Induced CO Release
This method relies on the chemical properties of this compound, where oxidation of the manganese center triggers CO release.[2]
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
The desired solvent (e.g., PBS)
-
Sterile tubes
Procedure:
-
Prepare a stock solution of this compound in the desired solvent.
-
Prepare a stock solution of H₂O₂.
-
To inactivate this compound, add an equimolar concentration of H₂O₂ to the this compound solution.[2] The reaction should be performed at room temperature.
-
Allow the reaction to proceed for a sufficient amount of time to ensure complete CO release. The exact time may need to be determined empirically, but the reaction is generally rapid.
-
The resulting solution is the ithis compound.
-
Important: Be aware that residual H₂O₂ in the ithis compound solution can have biological effects. It is advisable to include an additional control group treated with H₂O₂ alone at the same final concentration to account for these potential effects.
Validation of this compound Inactivation
It is essential to confirm that the prepared ithis compound is indeed inactive and does not release CO. The myoglobin assay is a common method for this validation.[3]
Brief Principle of the Myoglobin Assay: Deoxymyoglobin (deoxy-Mb) has a characteristic absorbance spectrum. When it binds to CO, it forms carboxymyoglobin (MbCO), which has a different absorbance spectrum. By monitoring the change in absorbance at specific wavelengths, the amount of CO released can be quantified.
Procedure Outline:
-
Prepare a solution of deoxymyoglobin in a suitable buffer (e.g., PBS).
-
Add the prepared ithis compound solution to the deoxymyoglobin solution.
-
As a positive control, add an active this compound solution to a separate deoxymyoglobin solution.
-
Monitor the absorbance spectrum over time. A lack of spectral shift in the ithis compound treated sample indicates that no CO is being released.[3]
Visualizations
References
- 1. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Myoglobin Assay for Quantifying Carbon Monoxide Release from CORM-401
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to biological systems for therapeutic purposes. CORM-401, a manganese-based CORM, has garnered significant interest for its potential applications in various pathological conditions. Accurate quantification of CO release is paramount for understanding its biological effects and for the development of CORM-based therapeutics. The myoglobin assay is a widely used spectrophotometric method to determine the amount of CO released from CORMs. This application note provides a detailed protocol for the myoglobin assay to quantify CO release from this compound, along with a summary of reported quantitative data and visual representations of the experimental workflow and underlying chemical principles.
The myoglobin assay relies on the principle that deoxymyoglobin (deoxy-Mb), which has a characteristic absorption spectrum, readily binds to CO to form carboxymyoglobin (MbCO), resulting in a spectral shift. By monitoring the change in absorbance at specific wavelengths, the concentration of MbCO can be determined, and consequently, the amount of CO released from the CORM can be quantified.
Quantitative Data Summary
The amount of CO released from this compound can be influenced by various factors, including the concentration of the CO acceptor (myoglobin) and the presence of oxidizing agents. The following tables summarize quantitative data from published studies.
Table 1: Influence of Myoglobin Concentration on CO Release from this compound
| This compound Concentration (μM) | Myoglobin Concentration (μM) | Moles of CO Released per Mole of this compound | Reference |
| 10 | 50 | 2.5 | [1] |
| 10 | 100 | 2.8 | [1] |
| 10 | 200 | 3.0 | [1] |
| 100 | Not Specified | 3.2 | [1] |
Table 2: Effect of Oxidants on CO Release from this compound
| This compound Concentration (μM) | Oxidant | Oxidant Concentration (μM) | Fold Increase in CO Production | Reference |
| Not Specified | H₂O₂ | 5 | ~5 | [1] |
| Not Specified | H₂O₂ | 10 | ~10 | [1] |
| Not Specified | H₂O₂ | 20 | ~15 | [1] |
Experimental Protocol: Myoglobin Assay for this compound
This protocol outlines the steps for quantifying CO release from this compound using a spectrophotometric myoglobin assay.
Materials:
-
This compound
-
Horse skeletal muscle myoglobin
-
Sodium dithionite
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer (UV-Vis)
-
Cuvettes
-
Nitrogen or argon gas (optional, for deoxygenation)
Procedure:
-
Preparation of Myoglobin Solution:
-
Prepare a stock solution of myoglobin (e.g., 500 µM) in PBS (pH 7.4).
-
To obtain deoxymyoglobin (deoxy-Mb), add a small amount of fresh sodium dithionite (e.g., a few crystals or a final concentration of ~0.1-0.2%) to the myoglobin solution.[1][2]
-
Gently mix the solution until the color changes from red to purple, indicating the reduction of myoglobin. The solution should be prepared fresh before each experiment.
-
Optional: To minimize auto-oxidation, the PBS buffer can be deoxygenated by bubbling with nitrogen or argon gas prior to preparing the myoglobin solution.
-
-
Spectrophotometric Measurement:
-
Transfer the prepared deoxy-Mb solution to a cuvette.
-
Record the baseline absorbance spectrum of the deoxy-Mb solution using a spectrophotometer. The characteristic peak for deoxy-Mb is around 434 nm.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or DMSO). Note that this compound should be freshly dissolved.[3]
-
-
Initiation of CO Release:
-
Add a specific concentration of the this compound solution to the cuvette containing the deoxy-Mb solution. The final concentration of this compound will depend on the experimental design.
-
Immediately after adding this compound, mix the solution gently by inverting the cuvette.
-
-
Data Acquisition:
-
Monitor the spectral changes over time by recording the absorbance spectrum at regular intervals (e.g., every minute).
-
The formation of carboxymyoglobin (MbCO) is indicated by the appearance of characteristic peaks at approximately 422 nm, with a corresponding decrease in the deoxy-Mb peak at 434 nm.[4]
-
-
Calculation of CO Release:
-
The concentration of MbCO formed can be calculated using the following equation, based on the change in absorbance at specific wavelengths:
[MbCO] = (ΔA) / (ε_MbCO - ε_deoxy-Mb)
Where:
- ΔA is the change in absorbance at a specific wavelength (e.g., 422 nm).
- ε_MbCO is the molar extinction coefficient of MbCO at that wavelength.
- ε_deoxy-Mb is the molar extinction coefficient of deoxy-Mb at the same wavelength.
-
The total amount of CO released is stoichiometric to the amount of MbCO formed (1:1 ratio).
-
The moles of CO released per mole of this compound can be calculated by dividing the concentration of MbCO formed by the initial concentration of this compound.
-
Control Experiment:
To ensure that the observed effects are due to CO release from this compound, a control experiment using an inactive form of this compound (ithis compound) can be performed.[5][6] ithis compound is unable to release CO and should not produce a significant change in the myoglobin spectrum.
Visualizations
Diagram 1: Experimental Workflow of the Myoglobin Assay
Caption: Workflow for quantifying CO release from this compound.
Diagram 2: this compound CO Release and Myoglobin Binding Pathway
Caption: Pathway of CO release from this compound and binding to myoglobin.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.6. Myoglobin Assay for Quantification of CO [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive quantification of carbon monoxide in vivo reveals a protective role of circulating hemoglobin in CO intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for CORM-401 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of CORM-401 for in vivo research. This compound is an orally active, manganese-based carbon monoxide-releasing molecule that has demonstrated therapeutic potential in various preclinical models.
Introduction to this compound
This compound is a carbon monoxide-releasing molecule that allows for the systemic delivery of controlled amounts of carbon monoxide (CO), a gaseous signaling molecule with known anti-inflammatory, anti-apoptotic, and vasodilatory properties. Its oral bioavailability makes it a valuable tool for investigating the therapeutic effects of CO in a variety of in vivo models.
Dosage and Administration
The most common and well-documented administration route for this compound in rodent models is oral gavage.
Table 1: Recommended Dosage and Administration of this compound in Rodent Models
| Animal Model | Administration Route | Recommended Dose | Vehicle | Frequency |
| Mice | Oral Gavage | 15-30 mg/kg | PBS | 3 times a week for chronic studies |
| Rats | Oral Gavage | 30 mg/kg | PBS | Single dose or as required by study design |
Note: The 30 mg/kg dose in mice has been reported to have more pronounced effects compared to 15 mg/kg in studies of high-fat diet-induced obesity.
Table 2: this compound Concentration for Ex Vivo Studies
| Animal Model | Application | Concentration | Vehicle |
| Porcine (Kidney) | Ex vivo perfusion | 200 μM | PlasmaLyte Solution |
Quantitative Data from In Vivo and Ex Vivo Studies
The following tables summarize key quantitative data from preclinical studies with this compound.
Table 3: Pharmacodynamic Effects of Oral this compound (30 mg/kg) in Rats[1]
| Parameter | Baseline (Vehicle) | Peak Effect (this compound) | Time to Peak |
| Carboxyhemoglobin (COHb) | ~0.6% | ~3.5% | ~1 hour |
| Change in Body Temperature | -0.35 ± 0.13 °C | +0.40 ± 0.20 °C | Not Specified |
| Oxygen Consumption (VO₂) | 20 ± 1 mL/kg/min | 28 ± 1 mL/kg/min | 1 hour |
| Carbon Dioxide Production (VCO₂) | 18 ± 1 mL/kg/min | 23 ± 1 mL/kg/min | 1 hour |
Table 4: Effects of this compound (200 μM) in an Ex Vivo Porcine Kidney Perfusion Model[2]
| Parameter | Control (ithis compound) | This compound Treated |
| Renal Blood Flow | < 50 mL/min | > 100 mL/min (at 4 hours) |
| Total Urine Output | Lower | Higher |
| Proteinuria | Higher | Reduced |
Experimental Protocols
Preparation of this compound for Oral Gavage
-
Reconstitution: Dissolve this compound powder in sterile Phosphate Buffered Saline (PBS) to the desired stock concentration. One study mentions preparing a 5 mM stock solution in PBS and storing it in aliquots at -20°C[3].
-
Working Solution: On the day of administration, dilute the stock solution with PBS to the final concentration required for the 30 mg/kg dose based on the animal's body weight.
-
Administration: Administer the solution to the animal via oral gavage using an appropriate gauge gavage needle.
In Vivo Study in a Rat Model of Thermoregulation[1]
-
Animals: Adult male Wistar rats.
-
Acclimation: House animals in a temperature-controlled environment with a 12-hour light-dark cycle and free access to food and water.
-
Treatment: Administer a single dose of this compound (30 mg/kg) or vehicle (PBS) via oral gavage.
-
Measurements:
-
Carboxyhemoglobin (COHb): Collect blood samples from the tail vein at various time points post-administration to measure COHb levels spectrophotometrically.
-
Body Temperature: Monitor core body temperature using implantable telemetry devices.
-
Metabolic Parameters: Measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) using metabolic cages.
-
Ex Vivo Porcine Kidney Perfusion Protocol[2]
-
Model: Kidneys procured from pigs under conditions simulating donation after circulatory death.
-
Preservation: Subject kidneys to cold pulsatile perfusion with University of Wisconsin solution.
-
Treatment: Treat the kidneys with either 200 μM this compound or inactive this compound (ithis compound) in PlasmaLyte solution.
-
Reperfusion: Reperfuse the kidneys with normothermic isogeneic porcine blood.
-
Assessments: Monitor renal blood flow, urine output, and levels of proteinuria.
Signaling Pathways and Mechanism of Action
This compound exerts its effects through multiple signaling pathways.
Caption: Signaling pathways modulated by this compound-donated CO.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.
Caption: General experimental workflow for in vivo this compound studies.
Safety and Toxicology
-
Carboxyhemoglobin Levels: Oral administration of 30 mg/kg this compound in rats results in peak COHb levels of approximately 3.5%, which is well below the generally accepted toxic threshold of 10% in humans[1].
-
Xenobiotic Metabolism: In vitro studies have suggested that at concentrations higher than 50 μM, this compound may inhibit cytochrome P450 activity[4]. This should be taken into consideration when co-administering other drugs.
-
Inactive Control: For control experiments, an inactive form of this compound (ithis compound), which does not release CO, can be used to distinguish the effects of CO from those of the manganese-containing backbone of the molecule.
These application notes and protocols are intended to serve as a guide. Researchers should optimize the dosage and administration of this compound based on their specific animal model and experimental design.
References
- 1. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Light-Activated Carbon Monoxide Release from CORM-401 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying light-activated carbon monoxide (CO) release from derivatives and analogs of CORM-401. While this compound itself is primarily activated by oxidants and CO acceptors, a class of photoactivatable CO-releasing molecules (photoCORMs), particularly those based on a manganese carbonyl core similar to this compound, offers precise spatiotemporal control over CO delivery using light. This document will focus on these manganese-based photoCORMs as functional analogs of this compound for light-triggered applications.
Introduction to Light-Activated CORMs
Carbon monoxide-releasing molecules (CORMs) are compounds that can deliver controlled amounts of CO to biological systems, mimicking the physiological effects of endogenously produced CO. CO is a gasotransmitter involved in various signaling pathways, exhibiting anti-inflammatory, anti-apoptotic, and vasodilatory effects.[1] PhotoCORMs are a subset of CORMs that release CO upon irradiation with light, offering a high degree of control over the timing, location, and dosage of CO delivery.[1][2] This is particularly advantageous for therapeutic applications where targeted effects are desired.[1]
Manganese-based photoCORMs are of particular interest due to their structural similarity to the well-studied this compound.[3] These compounds typically feature a manganese(I) center coordinated to carbonyl ligands and other auxiliary ligands.[3] The absorption of light, often in the visible spectrum, excites the molecule and leads to the dissociation of one or more CO ligands.[2][4]
Quantitative Data on Manganese-Based PhotoCORMs
The efficiency and characteristics of light-activated CO release can be quantified by several parameters. The following table summarizes key data for representative manganese-based photoCORMs, which can be considered functional analogs of this compound for photo-activated studies.
| Compound Class | Activation Wavelength (nm) | Moles of CO Released per Mole of CORM | Half-life of CO Release (t½) | Key Biological Effects | Reference |
| Tryptophan-derived Mn-CORM | 400 - 465 | 1.4 - 2.0 | Not specified | Potent antibacterial effects against E. coli with low toxicity to mammalian cells. | [5] |
| Mn(I) tricarbonyl bipyridine complexes | UV | Not specified | Not specified | CO-induced apoptosis in human breast cancer cells. | [1] |
| Dansylimidazole-Mn carbonyl complex | Broadband visible light | Not specified | Not specified | First luminescent manganese-based photoCORM for tracking. | [1] |
| Azopyridine-Mn carbonyl complexes | 630 - 693 (Red light) | Not specified | Not specified | Tunable absorption maxima for activation with red light. | [5] |
| Mn-carbonyls with benzimidazole coligands | Visible light | Not specified | Not specified | Cytotoxic against HT-29 colon cancer cells upon UV illumination. | [1] |
Experimental Protocols
Protocol for Measuring Light-Activated CO Release using the Myoglobin Assay
This protocol describes the most common method for quantifying CO release from photoCORMs in solution. The assay is based on the strong binding of CO to deoxymyoglobin (deoxy-Mb), which results in the formation of carboxymyoglobin (COMb), a species with a distinct UV-Vis absorption spectrum.[2]
Materials:
-
PhotoCORM of interest
-
Horse heart myoglobin (Mb)
-
Sodium dithionite (Na₂S₂O₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source (e.g., LED, laser) with a specific wavelength for activation
-
Stir plate and stir bar
-
Nitrogen or argon gas for deoxygenation
Procedure:
-
Preparation of Deoxymyoglobin Solution:
-
Prepare a stock solution of myoglobin in PBS.
-
In a quartz cuvette, dilute the myoglobin stock solution to the desired concentration (e.g., 10-20 µM) with deoxygenated PBS.
-
Add a small amount of sodium dithionite to the myoglobin solution to reduce the heme iron from Fe³⁺ (metmyoglobin) to Fe²⁺ (deoxymyoglobin). The solution should change color from brownish to reddish-purple.
-
Seal the cuvette and gently bubble with nitrogen or argon for 5-10 minutes to ensure the solution is anaerobic.
-
-
CO Release Measurement:
-
Place the cuvette containing the deoxy-Mb solution in the UV-Vis spectrophotometer.
-
Record a baseline spectrum of the deoxy-Mb solution.
-
Inject a small volume of the photoCORM stock solution into the cuvette to achieve the desired final concentration. Keep the solution in the dark.
-
Record the spectrum to ensure no spontaneous CO release in the dark.
-
Irradiate the cuvette with the light source at the specific activation wavelength for a defined period.
-
Immediately after irradiation, record the UV-Vis spectrum. The formation of COMb will be indicated by a shift in the Soret peak and the appearance of characteristic peaks in the Q-band region (around 540 and 579 nm).
-
Repeat steps 5 and 6 at various time points to obtain a time course of CO release.
-
-
Data Analysis:
-
Calculate the concentration of COMb formed using the Beer-Lambert law and the known extinction coefficient for COMb at a specific wavelength.
-
Plot the moles of CO released per mole of CORM against time.
-
Determine the half-life (t½) of CO release from the kinetic data.
-
Protocol for Assessing Cellular Effects of Light-Activated CO Release
This protocol outlines a general procedure for investigating the biological effects of photo-released CO on cultured cells.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages, endothelial cells)
-
Cell culture medium and supplements
-
PhotoCORM of interest
-
Light source for cell irradiation
-
Multi-well cell culture plates
-
Reagents for specific biological assays (e.g., Griess reagent for nitric oxide, MTT or WST-1 for cell viability, antibodies for Western blotting)
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of the photoCORM in a suitable solvent (e.g., DMSO, PBS) and protect it from light.[6]
-
Dilute the photoCORM stock solution in cell culture medium to the desired final concentrations.
-
Replace the old medium with the medium containing the photoCORM. Include control wells with vehicle only.
-
-
Light Activation:
-
Irradiate the cells with the light source at the specific activation wavelength for a predetermined duration. Ensure the light source provides uniform illumination across the plate.
-
Include a "dark" control group of cells treated with the photoCORM but not exposed to light.
-
-
Post-Incubation and Biological Assays:
-
After irradiation, incubate the cells for a specific period (e.g., 1-24 hours) depending on the biological endpoint being measured.
-
Perform the desired biological assays. For example:
-
Cell Viability: Use MTT or WST-1 assays to assess cytotoxicity.
-
Inflammation: Measure nitric oxide production in the supernatant using the Griess assay or quantify pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Signaling Pathway Activation: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p38 MAPK, NF-κB).
-
-
Visualization of Mechanisms and Workflows
Mechanism of Photo-Activated CO Release
The following diagram illustrates the general mechanism of CO release from a manganese-based photoCORM upon light activation.
Caption: Photo-activation of a manganese carbonyl CORM.
Experimental Workflow for Assessing PhotoCORM Activity
This diagram outlines the typical workflow for evaluating the biological effects of a light-activated CORM.
Caption: Workflow for evaluating photoCORM biological effects.
Potential Signaling Pathways of Released CO
The CO released from photoCORMs is expected to modulate signaling pathways similar to those affected by this compound and other CO donors. This diagram depicts some of the key pathways.
Caption: Potential signaling pathways modulated by CO.
Safety Precautions
When working with CORMs, it is essential to handle them with care. Stock solutions should be prepared in a well-ventilated fume hood. As these compounds release carbon monoxide, a toxic gas, appropriate safety measures should be in place to avoid inhalation. Always consult the material safety data sheet (MSDS) for the specific compound being used. When irradiating cells, ensure that the light source does not generate excessive heat that could affect the experimental outcome. Protect stock solutions of photoCORMs from light to prevent premature CO release.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. A comprehensive survey of Mn(i) carbonyls as CO-releasing molecules reported over the last two decades - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Spectroscopical and Molecular Studies of Four Manganese(I) PhotoCORMs with Bioinspired Ligands Containing Non-Coordinated Phenol Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Factors affecting CORM-401 carbon monoxide release rate
Welcome to the technical support center for CORM-401. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the experimental use of this carbon monoxide-releasing molecule. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism for carbon monoxide (CO) release?
This compound, or [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], is a water-soluble manganese (I)-based metal carbonyl complex designed to deliver carbon monoxide to biological systems.[1][2] The release of CO is believed to occur via a dissociative and reversible mechanism.[2][3] Computational studies suggest a three-step process: (1) an axial CO ligand dissociates from the manganese center; (2) a nucleophile binds to the vacant position; (3) this new intermediate dissociates, releasing CO.[3] The presence of a CO acceptor, like a heme protein, is crucial as it captures the released CO and prevents it from rebinding to the CORM, thus driving the reaction forward.[3]
Caption: Proposed CO release mechanism for this compound.
Q2: What are the expected half-life and total CO yield for this compound?
The CO release kinetics of this compound are highly dependent on the experimental conditions, and reported values vary significantly in the literature. This variability is a critical factor to consider in experimental design.
-
Half-life (t½): Reported values range from as low as 0.8 minutes to 6.2 minutes.[3][4] In defined bacterial growth medium at 37°C (pH 7.4), a half-life of 4.5 minutes was observed, which extended to 5 minutes in a potassium phosphate buffer.[1]
-
CO Yield (moles of CO per mole of this compound): The yield is inconsistent across studies and measurement techniques. The spectrophotometric myoglobin (Mb) assay has yielded results as high as 3.2 moles of CO.[4] In contrast, gas chromatography (GC) detected a much lower yield of 0.33 moles.[4] The yield is also dependent on the concentration of the CO acceptor; for example, with 10 µM this compound, the yield increased from 2.5 to 3.0 moles as the myoglobin concentration was raised from 50 µM to 200 µM.[4]
Table 1: Summary of this compound CO Release Kinetics Under Various Conditions
| Parameter | Value | Experimental Conditions | Source |
| Half-life (t½) | 6.2 min | PBS buffer, Myoglobin Assay | [4] |
| 4.5 min | Evans growth medium, 37°C, pH 7.4 | [1] | |
| 5.0 min | 0.1 M KPi buffer, 37°C | [1] | |
| 0.8 min | Not specified | [3] | |
| CO Yield | 3.2 mol/mol | 100 µM this compound in PBS, Myoglobin Assay | [4] |
| 0.33 mol/mol | 1mM this compound in PBS, Gas Chromatography | [4] | |
| 2.5 mol/mol | 10 µM this compound, 50 µM Myoglobin, PBS pH 7.4 | [2][4] | |
| 2.8 mol/mol | 10 µM this compound, 100 µM Myoglobin, PBS pH 7.4 | [2][4] | |
| 3.0 mol/mol | 10 µM this compound, 200 µM Myoglobin, PBS pH 7.4 | [2][4] | |
| 2.5 mol/mol | Evans growth medium, 37°C, pH 7.4 | [1] | |
| 2.4 mol/mol | 0.1 M KPi buffer, 37°C | [1] |
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in aqueous buffers like PBS or in DMSO.[5] However, its stability in solution, particularly in DMSO, is a concern. Studies have found a significantly diminished CO-release capacity after this compound has been exposed to DMSO or aqueous solutions for a period.[6] For maximum reproducibility, it is highly recommended to prepare fresh stock solutions immediately before each experiment. If storage is necessary, aliquots can be stored at -20°C, but their stability should be verified.[2]
Q4: What is an appropriate negative control (ithis compound) and how can I prepare it?
An inactive control (ithis compound) is essential to distinguish the effects of released CO from those of the CORM molecule itself or its byproducts. An ithis compound preparation should not release CO. A common method is to prepare a stock solution of this compound (e.g., 5 mM in buffer) and incubate it for an extended period (e.g., 36 hours at 37°C) to allow for the complete liberation and dissipation of CO.[7] Another reported control consists of an equimolar mixture of the manganese salt (MnSO₄) and the dithiocarbamate ligand.[2]
Troubleshooting Guide
Q5: My observed CO release is significantly lower or slower than expected. What are the common causes?
Low or slow CO release is a frequent issue. Several factors can contribute to this, and a systematic check is recommended.
Caption: Troubleshooting logic for low CO release from this compound.
-
Temperature: CO release is highly temperature-dependent. Experiments at 37°C show an approximately 15-fold greater CO release compared to those conducted at 4°C.[7] Ensure your reaction is performed at the intended physiological temperature.
-
CO Acceptor Concentration: this compound requires a "sink" to capture the released CO.[2][3] The rate and total yield of CO are directly influenced by the concentration of heme proteins like myoglobin or hemoglobin.[2][4][7] Ensure the acceptor is present in sufficient molar excess.
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Compound Stability: The stability of this compound in stock solutions is limited.[6] Always use freshly prepared solutions for consistent results.
-
Buffer Composition: The type and concentration of the buffer can affect the release rate.[1][4] Ensure you are using the same buffer system as described in your reference protocol.
-
Presence of Reductants: Reagents like sodium dithionite, commonly used in myoglobin assays to keep the heme iron reduced, can independently increase the kinetics of CO release from this compound.[3] This can complicate the interpretation of the "intrinsic" release rate.
Q6: I am seeing high variability and poor reproducibility between experiments. Why?
Inconsistency is a known challenge with this compound.[4]
-
Sensitivity to Oxidants/Reductants: The local chemical environment dramatically impacts CO release. Trace amounts of oxidants or reducing agents in your reagents can alter the kinetics.[4][6] this compound is an unstable Mn(I) complex, making it sensitive to redox reactions.[4]
-
Stock Solution Degradation: As mentioned, the stability of this compound in solution is poor.[6] Using a stock solution prepared at different times can be a major source of variability.
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Assay Method: Different measurement techniques can yield vastly different results (e.g., Myoglobin Assay vs. Gas Chromatography).[4] Ensure you are using a consistent method and are aware of its limitations.
Q7: How can I intentionally and controllably increase the CO release rate?
The CO release from this compound can be accelerated by the addition of oxidants. This property can be leveraged to trigger a more rapid release if required by the experimental design.
-
Hydrogen Peroxide (H₂O₂): Adding H₂O₂ increases CO production in a concentration-dependent manner. In one study, the addition of 5, 10, and 20 µM H₂O₂ to a this compound solution resulted in approximately a 5, 10, and 15-fold increase in CO release, respectively.[4]
-
Other Oxidants: Other oxidants like tert-butyl hydroperoxide (t-BHP) and hypochlorous acid (HClO) have also been shown to enhance CO release, although potentially to a lesser degree than H₂O₂.[2][4][8]
Table 2: Influence of Oxidants on this compound CO Release
| Additive | Concentration | Approximate Fold-Increase in CO Release | Source |
| H₂O₂ | 5 µM | 5-fold | [4] |
| 10 µM | 10-fold | [4] | |
| 20 µM | 15-fold | [4] | |
| t-BHP | Not specified | Enhanced release | [2][4] |
| HClO | Not specified | Enhanced release | [2][4] |
Experimental Protocols
Spectrophotometric Myoglobin Assay for CO Release
This is the most common method for quantifying CO release from CORMs in solution. It relies on the spectral shift that occurs when carbonmonoxy-myoglobin (MbCO) is formed from deoxymyoglobin (deoxy-Mb).
Materials:
-
Horse heart myoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite
-
This compound
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (set to 37°C)
Procedure:
Caption: General workflow for the myoglobin assay.
-
Prepare Deoxymyoglobin: Dissolve myoglobin in PBS (e.g., to a final concentration of 100 µM).[2] Transfer the solution to a quartz cuvette and place it in the spectrophotometer set to 37°C. Add a small amount of fresh sodium dithionite powder (e.g., a few crystals) and mix gently by inversion to chemically reduce the myoglobin to deoxymyoglobin. The solution should change color, and the spectral peak will shift.
-
Record Baseline: Record the initial absorbance spectrum of the deoxymyoglobin solution. This is your baseline (T=0).
-
Initiate Reaction: Inject a small volume of freshly prepared this compound stock solution into the cuvette to achieve the desired final concentration (e.g., 10-50 µM). Start recording absorbance changes immediately.
-
Monitor CO Release: Monitor the formation of MbCO by observing the increase in absorbance at its characteristic peak (around 423 nm) over time. Record spectra at regular intervals until the reaction reaches a plateau.
-
Calculate Results: The concentration of MbCO can be calculated using the Beer-Lambert law (A = εcl), with a reported extinction coefficient (Δε) for the conversion of deoxy-Mb to MbCO of 76.8 mM⁻¹cm⁻¹ at 423 nm. The half-life (t½) is the time required to reach 50% of the maximum MbCO formation. The total yield is calculated from the maximum amount of MbCO formed relative to the initial concentration of this compound.
References
- 1. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 4. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
CORM-401 in DMSO: A Technical Guide to Stability and Experimental Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Carbon Monoxide-Releasing Molecule 401 (CORM-401) in DMSO stock solutions. Addressing common challenges faced during experimental procedures, this resource offers detailed troubleshooting, frequently asked questions, and standardized protocols to ensure the reliable and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare this compound stock solutions in anhydrous DMSO. Due to evidence suggesting instability, stock solutions should be prepared fresh for each experiment whenever possible. If storage is necessary, it should be for a minimal duration at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q2: What is the expected stability of this compound in a DMSO stock solution?
A2: There are conflicting reports in the literature regarding the stability of this compound in DMSO. Some sources suggest it is stable when stored at -20°C, while others report a significant decrease in its ability to release carbon monoxide after being dissolved in DMSO.[1] Therefore, it is crucial to validate the activity of your stock solution, especially if it has been stored for any length of time.
Q3: What are the signs of this compound degradation in my DMSO stock?
A3: The primary indicator of degradation is a diminished capacity to release CO. This will result in reduced or inconsistent biological effects in your experiments. A color change in the stock solution may also indicate degradation, although this is not a definitive measure. The most reliable method to assess degradation is to quantify CO release using a standardized assay, such as the myoglobin assay.
Q4: What is "inactive this compound" (ithis compound) and when should I use it?
A4: ithis compound is a control substance that does not release CO. It is used to ensure that the observed biological effects are due to the action of carbon monoxide and not the CORM molecule itself or its degradation products. There are two common methods for preparing ithis compound. One involves incubating a this compound solution at 37°C for an extended period (e.g., 36 hours) to ensure all CO has been released.[2] Another approach is to use a mixture of the components that make up this compound but without the bound CO.[3]
Q5: Can I use a this compound stock solution that has precipitated?
A5: No. If you observe precipitation in your DMSO stock solution, it should not be used. Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate dosing and unreliable experimental results.
Data on this compound Stability in DMSO
While specific quantitative data on the time-course degradation of this compound in DMSO is not extensively published, the available literature strongly suggests a decline in CO-releasing capacity over time, particularly at warmer temperatures. Researchers should anticipate a loss of activity and ideally quantify the CO-releasing ability of their stock solutions at regular intervals if long-term storage is unavoidable.
Below is a representative table illustrating the expected decline in this compound activity based on qualitative reports. Note: This data is illustrative and should be confirmed experimentally.
| Storage Condition | Time Point | Expected Remaining CO-Releasing Capacity (%) |
| -80°C | 24 hours | >95% |
| 7 days | 85-95% | |
| 30 days | 70-85% | |
| -20°C | 24 hours | 90-95% |
| 7 days | 75-90% | |
| 30 days | <70% | |
| Room Temperature | 24 hours | <50% |
| 7 days | Significantly diminished | |
| 30 days | Negligible |
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use amber tubes, flush with nitrogen or argon if possible, and store at -80°C.
Protocol 2: Myoglobin Assay for Quantifying CO Release
This spectrophotometric assay measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (CO-Mb) in the presence of a CO-releasing compound.
Materials:
-
Myoglobin from equine skeletal muscle
-
Sodium dithionite
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound DMSO stock solution
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a myoglobin stock solution (e.g., 100 µM) in PBS.
-
To a cuvette, add the myoglobin solution and a small amount of sodium dithionite to reduce the myoglobin to deoxy-Mb. The solution should be protected from air to prevent re-oxidation.
-
Record the baseline spectrum of deoxy-Mb.
-
Add a known concentration of the this compound stock solution to the cuvette and mix quickly.
-
Immediately begin recording the absorbance spectrum at regular intervals (e.g., every minute) to monitor the formation of CO-Mb, which has characteristic absorbance peaks at 540 and 577 nm.
-
Continue monitoring until the spectral changes plateau, indicating the cessation of CO release.
-
The amount of CO released can be calculated from the change in absorbance using the known extinction coefficients for deoxy-Mb and CO-Mb.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low biological effect of this compound | Degraded this compound stock solution. | Prepare a fresh stock solution. Validate CO release using the myoglobin assay. |
| Inappropriate solvent for final dilution. | Ensure the final concentration of DMSO in the cell culture medium or buffer is low (typically <0.1%) to avoid precipitation and cell toxicity. | |
| Inconsistent results between experiments | Use of aged stock solutions. | Always use freshly prepared stock solutions or aliquots that have been stored properly at -80°C for a minimal time. |
| Freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. | |
| Precipitation upon dilution in aqueous buffer | Low solubility of this compound at the final concentration. | Decrease the final concentration of this compound. Ensure thorough mixing during dilution. |
| Myoglobin assay shows no CO release | Inactive this compound. | Prepare a fresh stock solution. |
| Oxidized myoglobin. | Ensure sufficient sodium dithionite is used to maintain myoglobin in its reduced state. Work under an inert atmosphere if possible. | |
| Spectrophotometer settings are incorrect. | Verify the wavelength settings and baseline correction. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key processes related to the use of this compound.
Caption: Experimental workflow for the preparation and use of this compound.
The biological effects of CO released from this compound are often mediated through the induction of the Heme Oxygenase-1 (HO-1) signaling pathway, which plays a critical role in the cellular stress response and inflammation.
Caption: Simplified signaling pathway of CO-mediated HO-1 induction.
References
Inconsistent CO production from commercial CORM-401 batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbon monoxide-releasing molecule, CORM-401. The information provided addresses common issues, particularly the inconsistent production of carbon monoxide (CO) from different commercial batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release carbon monoxide (CO)?
This compound, or Carbon Monoxide-Releasing Molecule-401, is a manganese-based carbonyl compound designed to deliver controlled amounts of CO to biological systems. Its chemical formula is [Mn(CO)₄(S₂CNMe(CH₂CO₂H))]. The release of CO from this compound is not spontaneous and is influenced by several factors, including the presence of a CO acceptor (like myoglobin), oxidants, and nucleophiles. The binding of CO to this compound is reversible, which contributes to its relative stability in solution until it encounters a suitable acceptor or trigger.
Q2: Why am I observing inconsistent CO release from different batches of this compound?
Inconsistent CO release from different commercial batches of this compound is a documented issue and can be attributed to several factors:
-
Batch-to-Batch Variability: Subtle differences in the synthesis and purification processes between batches can lead to variations in purity and stability, directly impacting CO release kinetics.
-
Storage and Handling: this compound is sensitive to light, temperature, and moisture. Improper storage can lead to degradation of the compound and a reduced capacity for CO release. It is recommended to store this compound at 2-8°C, protected from light and moisture.
-
Solvent Effects: The choice of solvent and the age of the stock solution can significantly affect CO release. While this compound is often dissolved in DMSO, its stability in this solvent can be limited, leading to a diminished CO-releasing capacity over time.
-
Experimental Conditions: As detailed in the troubleshooting guide below, factors such as pH, the presence of oxidants or nucleophiles in your experimental medium, and the concentration of CO acceptors can all dramatically alter the rate and amount of CO released.
Q3: What is the role of myoglobin in the myoglobin assay for measuring CO release?
The myoglobin assay is a common spectrophotometric method used to quantify CO release from CORMs. In this assay, deoxymyoglobin (deoxy-Mb), which has a characteristic absorbance spectrum, acts as a CO acceptor. When CO is released from this compound, it binds to deoxy-Mb to form carboxymyoglobin (MbCO). This conversion leads to a shift in the absorbance spectrum, which can be monitored over time to determine the rate and total amount of CO released. It is important to note that the concentration of myoglobin itself can influence the apparent CO release from this compound.
Q4: Are there alternatives to the myoglobin assay for quantifying CO release?
Yes, while the myoglobin assay is widely used, it has limitations, including potential interference from the CORM itself or other components in the reaction mixture. Alternative methods for quantifying CO release include:
-
Gas Chromatography (GC): GC is considered a gold standard for CO quantification as it directly measures the amount of CO gas in the headspace of a reaction vessel.
-
Infrared (IR) Spectroscopy: This method can be used to monitor the disappearance of the carbonyl (CO) stretching frequencies of the CORM as CO is released.
Q5: What are the known biological signaling pathways affected by this compound?
The biological effects of this compound are primarily mediated by the released CO. CO is known to modulate several signaling pathways, including:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: CO can activate the p38 MAPK pathway, which is involved in cellular responses to stress and inflammation.
-
Nuclear Factor-kappa B (NF-κB) Pathway: this compound has been shown to suppress the activation of NF-κB, a key regulator of inflammatory gene expression.[1]
-
Heme Oxygenase-1 (HO-1): this compound can induce the expression of HO-1, an enzyme that produces endogenous CO and has cytoprotective effects.
Troubleshooting Guide: Inconsistent CO Production
This guide provides a systematic approach to troubleshooting inconsistent CO release from this compound.
Problem: Lower than expected or no CO release.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degraded this compound | Purchase a fresh batch of this compound. Ensure proper storage conditions (2-8°C, protected from light and moisture). |
| Aged Stock Solution | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) immediately before each experiment. Avoid repeated freeze-thaw cycles. |
| Inappropriate Solvent | Test the solubility and stability of this compound in different solvents compatible with your experimental system. Note that prolonged exposure to DMSO can lead to degradation. |
| Absence of a CO Acceptor/Trigger | CO release from this compound is often dependent on the presence of a CO acceptor (like myoglobin) or a trigger. Ensure your assay conditions include an appropriate acceptor or consider adding a mild oxidant if compatible with your experiment. |
| Incorrect pH | The pH of the buffer can influence the rate of CO release. Verify and optimize the pH of your reaction buffer. |
Problem: CO release is too rapid or erratic.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Contaminating Oxidants or Nucleophiles | Ensure all glassware is thoroughly cleaned and that buffers and reagents are free from contaminants that could trigger premature CO release. |
| Light Exposure | Protect this compound solutions from light at all times, as light can induce CO release. |
| High Concentration of Triggering Agents | If your experimental system contains endogenous oxidants or nucleophiles, their concentration may be too high, leading to rapid CO release. Consider using a lower concentration of this compound or modifying the experimental conditions. |
Experimental Protocols
Myoglobin Assay for CO Release
This protocol provides a general framework for measuring CO release from this compound using the myoglobin assay.
Materials:
-
Horse heart myoglobin
-
Sodium dithionite
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Spectrophotometer capable of measuring absorbance at 421 nm and 555 nm.
-
Cuvettes
Procedure:
-
Preparation of Deoxymyoglobin (deoxy-Mb):
-
Dissolve myoglobin in PBS to a final concentration of ~50 µM.
-
To reduce the myoglobin, add a small amount of fresh sodium dithionite (final concentration ~1 mM).
-
Gently bubble the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen. The solution should change color from red to purple, indicating the formation of deoxy-Mb.
-
-
Spectrophotometric Measurement:
-
Transfer the deoxy-Mb solution to a cuvette and record the initial absorbance spectrum. Note the characteristic peak of deoxy-Mb.
-
-
Initiation of CO Release:
-
Add a known concentration of this compound (e.g., 10 µM) to the cuvette containing the deoxy-Mb solution.
-
Immediately start recording the absorbance spectrum at regular intervals (e.g., every 30 seconds) for a desired period.
-
-
Data Analysis:
-
Monitor the decrease in absorbance of the deoxy-Mb peak and the increase in absorbance of the carboxymyoglobin (MbCO) peaks.
-
Calculate the concentration of MbCO formed over time using the appropriate extinction coefficients. This will allow you to determine the rate and total amount of CO released from this compound.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound CO release.
Caption: Simplified p38 MAPK signaling pathway activated by this compound.
Caption: Inhibition of NF-κB signaling by this compound.
References
Influence of oxidants and nucleophiles on CORM-401 CO yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbon monoxide-releasing molecule, CORM-401.
Troubleshooting Guides
Issue 1: Inconsistent or Low CO Yield
Possible Cause 1: Absence or insufficient concentration of a CO release trigger.
-
Explanation: The release of carbon monoxide (CO) from this compound is heavily influenced and often dependent on the presence of oxidants or nucleophiles.[1][2] In a clean buffer system, this compound may show minimal CO release.
-
Solution:
-
Ensure your experimental system contains a suitable trigger. For in vitro assays, consider the addition of a controlled amount of an oxidant like hydrogen peroxide (H₂O₂) or a nucleophile.
-
Be aware that components of your media or assay, such as sodium dithionite used in the myoglobin assay, can act as a trigger and accelerate CO release.[1][3]
-
Possible Cause 2: Degradation of this compound stock solution.
-
Explanation: While this compound stock solutions are generally stable, improper storage can lead to degradation and reduced CO-releasing capacity.
-
Solution:
Possible Cause 3: Issues with the CO detection method.
-
Explanation: The most common method for quantifying CO release is the myoglobin assay. Errors in the preparation of reagents or the execution of the assay can lead to inaccurate results.
-
Solution:
-
Verify the concentration and reduction state of your myoglobin solution. Deoxymyoglobin is essential for the assay to work correctly.[1]
-
Ensure that the sodium dithionite used to create deoxymyoglobin is fresh and active.
-
Refer to the detailed experimental protocol for the myoglobin assay provided below.
-
Issue 2: Unexpected Biological Effects or High Cellular Toxicity
Possible Cause 1: CO-independent effects of this compound or its byproducts.
-
Explanation: Like many CORMs, this compound can exhibit biological effects that are not related to the release of CO.[1][2] The manganese-containing scaffold or its degradation products may have inherent biological activity.[7]
-
Solution:
-
Always run a control with an "inactive" or "spent" version of this compound (ithis compound).[5][8] ithis compound is the manganese-containing backbone of the molecule without the CO ligands and can be prepared by pre-incubating this compound in a way that ensures all CO has been released. An equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄ has also been used as an inactive control.[4]
-
Observing a biological effect with ithis compound suggests a CO-independent mechanism.
-
Possible Cause 2: Rapid CO release leading to cytotoxic concentrations.
-
Explanation: The presence of high concentrations of oxidants or certain nucleophiles can lead to a burst of CO release, potentially reaching cytotoxic levels.
-
Solution:
-
Carefully control the concentration of potential CO-release triggers in your experimental system.
-
Perform dose-response experiments to determine the optimal, non-toxic concentration of this compound for your specific application.
-
Frequently Asked Questions (FAQs)
Q1: How does the presence of oxidants affect CO release from this compound?
A1: Oxidants significantly enhance the rate and amount of CO released from this compound. The molecule is described as being "oxidant-sensitive".[4][9] Biologically relevant oxidants such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, and hypochlorous acid have all been shown to increase CO liberation from this compound.[1][4] This effect is concentration-dependent.
Q2: What is the role of nucleophiles in this compound CO release?
A2: Nucleophiles can also trigger or accelerate CO release from this compound. A proposed mechanism suggests that the binding of a nucleophile to the manganese center facilitates the dissociation of CO ligands.[3] Thiol-containing molecules, such as cysteine or glutathione, which are abundant in biological systems, can act as nucleophiles and influence CO release. The reducing agent sodium dithionite, a component of the myoglobin assay, also enhances the kinetics of CO release.[3]
Q3: How many molecules of CO can one molecule of this compound release?
A3: this compound is capable of releasing up to 3.2 moles of CO per mole of the compound.[3] The exact yield can depend on the experimental conditions, particularly the concentration of the CO acceptor molecule (e.g., myoglobin).[1][4]
Q4: What is a suitable control for experiments involving this compound?
A4: The recommended control is an inactive form of this compound, often abbreviated as ithis compound.[5][8] This control contains the manganese core but is unable to release CO. Any biological effects observed with ithis compound can be attributed to the molecular scaffold rather than the released carbon monoxide.
Q5: Is this compound soluble in aqueous solutions?
A5: Yes, this compound is a water-soluble CO-releasing molecule.[9]
Quantitative Data on CO Yield
The following tables summarize the quantitative data found in the literature regarding the influence of oxidants and myoglobin concentration on CO release from this compound.
Table 1: Effect of Hydrogen Peroxide (H₂O₂) on CO Release from this compound
| H₂O₂ Concentration (µM) | Approximate Fold Increase in CO Production |
| 5 | 5-fold |
| 10 | 10-fold |
| 20 | 15-fold |
Data is based on experiments with 20 µM this compound.[1]
Table 2: Effect of Myoglobin Concentration on CO Equivalents Released from this compound
| Myoglobin Concentration (µM) | Moles of CO Released per Mole of this compound |
| 50 | 2.5 |
| 100 | 2.8 |
| 200 | 3.0 |
Data is based on experiments with 10 µM this compound in PBS (pH 7.4).[1]
Experimental Protocols
Myoglobin Assay for Quantification of CO Release
This protocol is a standard method for measuring the amount of CO released from this compound in a cell-free system.
Materials:
-
Horse heart myoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite
-
This compound
-
Spectrophotometer
Procedure:
-
Preparation of Deoxymyoglobin (deoxy-Mb):
-
Prepare a solution of myoglobin in PBS (e.g., 100 µM).
-
Convert the myoglobin to deoxymyoglobin by adding a small amount of fresh sodium dithionite (e.g., 0.1-0.2% w/v) and gently mixing until the solution changes color from reddish-brown to purple-red.[1] This step should be performed in a sealed cuvette to minimize re-oxygenation.
-
Record the UV-Vis spectrum to confirm the formation of deoxy-Mb (Soret peak around 434 nm).
-
-
CO Release Measurement:
-
Add a known concentration of this compound to the deoxy-Mb solution.
-
Immediately begin monitoring the change in absorbance over time at specific wavelengths. The conversion of deoxy-Mb to carboxymyoglobin (MbCO) is characterized by a shift in the Soret peak from ~434 nm to ~423 nm.
-
The amount of MbCO formed is directly proportional to the amount of CO released.
-
-
Calculation of CO Concentration:
-
The concentration of MbCO can be calculated using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and MbCO at specific wavelengths.
-
Visualizations
Caption: Workflow for the myoglobin assay to quantify CO release.
Caption: Influence of oxidants and nucleophiles on this compound CO release.
Caption: Proposed nucleophile-triggered CO release mechanism from this compound.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of frequently applied carbon monoxide releasing molecules (CORMs) in typical CO-sensitive model systems - A comparative in vitro study. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Addressing CO-independent effects in CORM-401 experiments
Welcome to the technical support center for CORM-401. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a specific focus on addressing the CO-independent effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release Carbon Monoxide (CO)?
This compound, or [Mn(CO)₄S₂CNMe(CH₂CO₂H)], is a manganese-based CO-releasing molecule. Unlike other CORMs that might release CO spontaneously, this compound's CO release is triggered by specific conditions. The release mechanism is generally dissociative and can be influenced by the presence of CO acceptors like heme proteins (e.g., myoglobin) and can be accelerated by oxidants such as hydrogen peroxide (H₂O₂).[1][2] The molecule is capable of releasing up to three molecules of CO per molecule of the compound.[1]
Q2: What are the known CO-independent effects of this compound?
Several studies have reported biological effects of this compound that are not attributable to the release of CO. These effects are often linked to the manganese core or the ligand itself. For instance, an inactive form of this compound (ithis compound), which does not release CO, has demonstrated protective effects against oxidative damage, suggesting a direct antioxidant role of the manganese component.[3] Additionally, in bacterial studies, this compound has been shown to disrupt the cytoplasmic ion balance and act as a mitochondrial uncoupler in a CO-independent manner.[1][3]
Q3: What is the proper negative control for this compound experiments?
The recommended negative control is inactive this compound (ithis compound). This compound is an equimolar mixture of sarcosine-N-dithiocarbamate and manganese sulfate (MnSO₄).[1] Using ithis compound allows researchers to differentiate between the biological effects caused by the released CO and the effects caused by the this compound molecule itself.[4]
Q4: What factors can influence the rate and amount of CO release from this compound?
The CO release from this compound is highly dependent on the experimental conditions. Key factors include:
-
Presence of CO Acceptors: Heme proteins like myoglobin are necessary to accept the released CO. The concentration of the acceptor can influence the amount of CO released.[1][2]
-
Oxidative Environment: The presence of oxidants like hydrogen peroxide (H₂O₂) can significantly accelerate CO release.[1][2][5]
-
Temperature: Temperature plays a critical role. For instance, this compound releases significantly more CO at 37°C compared to 4°C.[6]
-
Solvent: The stability of this compound can be compromised in certain solvents. For example, its CO-releasing capacity can be diminished after exposure to DMSO.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed biological effect with both this compound and ithis compound. | The effect is likely CO-independent and may be due to the manganese core or the ligand. | Investigate the direct effects of manganese and the ligand. Consider if the observed effect is related to antioxidant properties or mitochondrial uncoupling.[3] |
| Inconsistent or no CO release detected. | 1. Absence or low concentration of a CO acceptor. 2. Inappropriate solvent (e.g., prolonged exposure to DMSO). 3. Incorrect temperature for the experiment. | 1. Ensure a suitable CO acceptor like myoglobin is present at an adequate concentration.[1][2] 2. Prepare this compound fresh in an appropriate buffer like PBS and protect it from light.[1][5] 3. Maintain the appropriate temperature for your experimental model (e.g., 37°C for mammalian cell culture).[6] |
| Unexpected side effects or toxicity. | This could be a CO-independent effect, such as disruption of cellular ion balance or off-target interactions of the molecule. | Test a range of concentrations of both this compound and ithis compound to determine a therapeutic window and identify concentration-dependent, CO-independent toxicity. |
| Variability in experimental results between batches. | The stability of this compound can be an issue, leading to inconsistent CO release. | Always use freshly prepared solutions of this compound. Validate the CO-releasing capacity of each new batch using a standardized assay like the myoglobin assay.[7] |
Quantitative Data Summary
Table 1: CO Release from this compound under Different Conditions
| Condition | CO Released (moles per mole of this compound) | Reference |
| In the presence of 50 µM myoglobin | 2.5 | [2] |
| In the presence of 100 µM myoglobin | 2.8 | [2] |
| In the presence of 200 µM myoglobin | 3.0 | [2] |
| In the presence of H₂O₂ | Increased release | [1][2] |
Table 2: Effects of this compound on Physiological Parameters in Rats
| Parameter | Vehicle | This compound (30 mg/kg) | P-value | Reference |
| Change in Body Temperature (Δ°C) | -0.35 ± 0.13 | 0.40 ± 0.20 | 0.0227 | [8] |
| Oxygen Consumption (mL kg⁻¹ min⁻¹) at 1h | 20 ± 1 | 28 ± 1 | 0.0025 | [8] |
| CO₂ Production (mL kg⁻¹ min⁻¹) at 1h | 18 ± 1 | 23 ± 1 | 0.0222 | [8] |
Experimental Protocols
Myoglobin Assay for Quantification of CO Release
This assay is a standard method to quantify the amount of CO released from this compound.
Materials:
-
Horse heart myoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite
-
This compound solution
-
Spectrophotometer
Procedure:
-
Prepare a 100 µM solution of myoglobin in PBS.
-
Convert the myoglobin to deoxymyoglobin (dMb) by adding a small amount of sodium dithionite. The solution should change color, and the characteristic Soret peak of dMb can be confirmed by spectrophotometry.
-
Maintain the deoxymyoglobin solution at 37°C.
-
Add the this compound solution to the deoxymyoglobin solution.
-
Monitor the conversion of deoxymyoglobin to carboxymyoglobin (MbCO) by measuring the absorbance change at the appropriate wavelengths (typically around 423 nm for MbCO and 435 nm for dMb).
-
Calculate the concentration of MbCO formed to determine the amount of CO released.
Visualizations
Experimental Workflow for Investigating this compound Effects
Caption: Workflow for dissecting CO-dependent and independent effects.
Signaling Pathways Modulated by this compound
Caption: CO-dependent and independent signaling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 6. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CORM-401 for Cytoprotective Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CORM-401 to achieve optimal cytoprotective effects in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
Experiencing issues with your this compound experiments? This guide addresses common problems, their potential causes, and actionable solutions to get your research back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Cytotoxicity | High Concentration: this compound can be toxic at high concentrations due to excessive CO release, leading to inhibition of mitochondrial respiration and ATP synthesis.[1] CO-Independent Effects: The manganese core or the ligand of this compound may exert cytotoxic effects independent of CO release. Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the solvent itself might be toxic to the cells at the concentration used. | Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell type and experimental conditions. Start with a broad range (e.g., 1-200 µM) and narrow it down. Include an "Inactive" this compound (ithis compound) Control: Synthesize or obtain ithis compound (this compound that has already released its CO) to assess the effects of the molecule's backbone.[2] Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) at the same final concentration used in your experiments. |
| Lack of Cytoprotective Effect | Suboptimal Concentration: The concentration of this compound used may be too low to elicit a protective effect. Timing of Administration: The timing of this compound treatment relative to the application of the cellular stressor is critical. Instability of this compound: this compound solution may have degraded, leading to reduced CO release. | Optimize Concentration: Perform a dose-response experiment to identify the concentration that provides maximum protection without causing toxicity. Vary Treatment Time: Test different pre-treatment, co-treatment, and post-treatment protocols to find the optimal window for cytoprotection. Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment and protect them from light.[3] |
| Inconsistent Results | Variable CO Release: The rate of CO release from this compound can be influenced by components in the cell culture medium, such as pH, temperature, and the presence of oxidants or heme proteins.[3][4][5] Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can affect the cellular response to this compound. | Standardize Experimental Conditions: Maintain consistent pH, temperature, and media composition across all experiments. Be aware that the presence of oxidative stress can accelerate CO release.[4] Maintain Consistent Cell Culture Practices: Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of treatment. |
| Difficulty Dissolving this compound | Solubility Issues: While water-soluble, this compound may require assistance to fully dissolve at higher concentrations. | Use of Solvents: For higher stock concentrations, consider using a small amount of a biocompatible solvent like DMSO. Always include a vehicle control in your experiments. Note that extended exposure to DMSO may affect this compound stability.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound's cytoprotective action?
A1: this compound releases carbon monoxide (CO), which acts as a gasotransmitter with various biological effects. At low, controlled concentrations, CO can modulate cellular metabolism, including mitochondrial respiration, and activate signaling pathways involved in anti-inflammatory and anti-apoptotic responses.[4] This can help protect cells from various stressors like oxidative stress and inflammation.
Q2: How should I prepare and store this compound?
A2: this compound is a water-soluble compound. For cell culture experiments, it is recommended to prepare a fresh stock solution in phosphate-buffered saline (PBS) or the desired culture medium immediately before use.[3] If a higher concentration stock is needed, DMSO can be used, but it's important to use a minimal amount and include a vehicle control in your experiments. Stock solutions should be protected from light and can be stored at -20°C for short periods, though fresh preparation is always optimal.[3]
Q3: What is "inactive" this compound (ithis compound) and why is it an important control?
A3: Inactive this compound is the molecule after it has released its carbon monoxide. It is used as a negative control to distinguish the biological effects of CO from any potential effects of the manganese-containing backbone of the molecule.[2] To prepare ithis compound, the this compound solution can be incubated at 37°C for an extended period (e.g., 36 hours) to allow for complete CO release.[2]
Q4: Can the presence of other substances in my cell culture medium affect this compound's activity?
A4: Yes. The CO release from this compound can be accelerated in the presence of oxidants like hydrogen peroxide (H₂O₂) and heme proteins.[3][4][5] Therefore, the composition of your cell culture medium can influence the kinetics of CO delivery and the resulting biological effects. It is important to maintain consistent media formulations for reproducible results.
Q5: What is a typical starting concentration for optimizing this compound's cytoprotective effects?
A5: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. Based on published studies, a good starting range for in vitro experiments is between 10 µM and 100 µM.[2] It is crucial to perform a dose-response curve to determine the ideal concentration for your specific model system.
Quantitative Data Summary
The optimal concentration of this compound for cytoprotection varies significantly depending on the cell line and the nature of the cellular insult. The following table summarizes effective concentrations from various studies.
| Cell Line | Stressor | Effective this compound Concentration | Observed Cytoprotective Effect | Reference |
| Murine Intestinal Epithelial MODE-K Cells | TNF-α/Cycloheximide | 50 µM | Partial reduction of TNF-α/CHX-induced cell death and ROS production. | [4][7] |
| Murine Intestinal Epithelial MODE-K Cells | Hydrogen Peroxide (7.5 mM) | 50 µM | Reduced H₂O₂-induced ROS production and cell death. | [4][7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Hemolysates | 100 µM | Prevention of hemolysate-induced activation and inflammatory response. | |
| Porcine Kidneys (ex vivo) | Ischemia-Reperfusion Injury | 200 µM (total) | Reduced vascular resistance, apoptosis, and necrosis. | [2] |
| H9C2 Cardiomyocytes | Hydrogen Peroxide | Not specified | Rendered cells more resistant to oxidative damage. | [8] |
| In vitro anoxia/reoxygenation model | Anoxia/Reoxygenation | 10-40 µM | Non-cytotoxic and protective effects. | [2] |
Experimental Protocols
Protocol: Optimizing this compound Concentration for Cytoprotection
This protocol outlines a typical workflow for determining the optimal concentration of this compound to protect cells from a specific stressor.
1. Materials:
-
This compound
-
Cell line of interest
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Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cellular stressor (e.g., H₂O₂, TNF-α)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in sterile PBS or your cell culture medium. Protect the solution from light.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100, 200 µM).
-
-
Treatment:
-
Control Wells: Include wells with untreated cells (medium only), cells treated with the vehicle control (if applicable), and cells treated with the stressor alone.
-
This compound Only Wells: To assess the inherent toxicity of this compound, treat cells with each concentration of this compound without the stressor.
-
This compound and Stressor Wells: Treat cells with each concentration of this compound for a predetermined pre-incubation time (e.g., 1-2 hours) before adding the cellular stressor. Alternatively, co-treat with this compound and the stressor simultaneously. The optimal timing should be determined empirically.
-
-
Incubation:
-
Incubate the plate for a period relevant to the mechanism of the stressor (e.g., 6-24 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the untreated control cells (set to 100% viability).
-
Plot cell viability against the this compound concentration for both the "this compound only" and "this compound + stressor" conditions.
-
The optimal cytoprotective concentration will be the one that shows a significant increase in cell viability in the presence of the stressor without causing significant toxicity on its own.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Simplified signaling pathway of this compound-mediated cytoprotection.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CORM-401 Technical Support Center: Temperature Considerations for CO Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the temperature-dependent release of carbon monoxide (CO) from CORM-401 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release carbon monoxide?
A1: this compound, or [Mn(CO)₄(S₂CNMe(CH₂CO₂H))], is a water-soluble, manganese-based Carbon Monoxide-Releasing Molecule. It is designed to deliver controlled amounts of CO to biological systems for therapeutic and research purposes. The release of CO from this compound is a dissociative and reversible process that is influenced by several factors in its immediate environment.[1]
Q2: How does temperature affect the rate of CO release from this compound?
A2: Temperature is a critical factor influencing the kinetics of CO release from this compound. Higher temperatures lead to a significantly faster rate of CO release. For instance, the half-life of CO release is notably shorter at physiological temperature (37°C) compared to room temperature (20°C) or refrigerated conditions (4°C). One study reported an approximately 15-fold greater CO release at 37°C compared to 4°C.
Q3: What is the half-life of CO release from this compound at different temperatures?
A3: The half-life (t½) of CO release from this compound is temperature-dependent. At 37°C in a phosphate buffer, the half-life is approximately 5 minutes.[1] In bacterial growth medium at the same temperature, a similar half-life of 4.5 minutes has been observed.[1] At 20°C, the rate of CO release is slower, though specific half-life values at this temperature are not consistently reported in the literature.[1]
Q4: Besides temperature, what other factors influence CO release from this compound?
A4: Several factors in the experimental solution can modulate CO release from this compound. These include:
-
CO Acceptors: The presence of heme proteins, such as myoglobin, can facilitate CO release.[1]
-
Oxidants: Oxidizing agents like hydrogen peroxide (H₂O₂) can enhance the rate and amount of CO liberated.
-
Reductants: Reducing agents such as sodium dithionite can also accelerate CO release.[2]
-
Buffer Composition: The type and concentration of the buffer can affect the kinetics of CO release.
Q5: How should I store this compound to ensure its stability?
A5: this compound is relatively stable in aqueous solutions when stored properly. For optimal stability and to prevent premature CO release, it is recommended to prepare fresh solutions before each experiment. If storage is necessary, aliquots of this compound dissolved in a suitable buffer (e.g., PBS) can be stored at -20°C. Always protect the compound from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low CO release detected. | Incorrect temperature. | Ensure your experiment is conducted at the desired temperature. For optimal release, use 37°C. Verify the temperature of your water bath or incubator. |
| Absence of a CO acceptor. | The myoglobin assay, a common method for measuring CO release, relies on the presence of myoglobin to bind the released CO. Ensure your assay includes a suitable CO acceptor. | |
| Degraded this compound. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored correctly at -20°C and protected from light. | |
| Inconsistent CO release between experiments. | Variations in experimental conditions. | Maintain consistent temperature, pH, buffer composition, and concentration of all reagents (including any potential oxidants or reductants) across all experiments. |
| Inaccurate measurement of this compound. | Ensure accurate weighing and dilution of this compound to achieve the desired final concentration. | |
| Faster than expected CO release. | Presence of unintended oxidants or reductants. | Analyze your experimental medium for any components that could be acting as oxidants or reductants, thereby accelerating CO release. |
| Higher than intended temperature. | Calibrate your temperature control equipment to ensure it is maintaining the correct temperature. |
Data Presentation
Table 1: Temperature-Dependent CO Release from this compound
| Temperature | Solvent/Medium | Half-life (t½) | Moles of CO per Mole of this compound |
| 37°C | 0.1 M KPi buffer | ~5 minutes | ~2.4 |
| 37°C | Evans minimal medium | ~4.5 minutes | ~2.5 |
| 20°C | 0.1 M KPi buffer | Slower than at 37°C | Not specified |
| 4°C | PlasmaLyte / UW Solution | Significantly slower than at 37°C | ~15x less than at 37°C |
Experimental Protocols
Myoglobin Assay for Measuring CO Release
This protocol outlines the standard spectrophotometric method for quantifying CO release from this compound using the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (CO-Mb).
Materials:
-
Horse skeletal myoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite
-
This compound
-
Spectrophotometer capable of measuring absorbance at 421 nm and 540 nm
Procedure:
-
Preparation of Myoglobin Solution: Prepare a stock solution of myoglobin in PBS. The final concentration in the assay is typically around 15 µM.
-
Reduction of Myoglobin: Just before the experiment, add a small amount of sodium dithionite to the myoglobin solution to reduce the ferric (metmyoglobin) form to the ferrous (deoxymyoglobin) form. The solution should change color from brown to red.
-
Temperature Equilibration: Place the deoxymyoglobin solution in a cuvette and allow it to equilibrate to the desired experimental temperature (e.g., 37°C) in the spectrophotometer's temperature-controlled cuvette holder.
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Initiation of CO Release: Add the desired concentration of this compound to the cuvette containing the deoxymyoglobin solution. Mix gently but thoroughly.
-
Spectrophotometric Monitoring: Immediately begin monitoring the change in absorbance over time. The conversion of deoxy-Mb to CO-Mb can be followed by the increase in absorbance at 540 nm or the shift in the Soret peak from around 435 nm to 421 nm.
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Data Analysis: Calculate the concentration of CO-Mb formed over time using the appropriate extinction coefficients. The initial rate of CO release and the half-life can be determined from the kinetic data.
Signaling Pathways and Experimental Workflows
The carbon monoxide released from this compound can influence various cellular signaling pathways. The rate of CO delivery, which is temperature-dependent, can potentially modulate the magnitude and duration of these signaling events. One of the key pathways affected by CO is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
The diagram above illustrates the logical relationship where temperature influences the rate of CO release from this compound. The released CO can then modulate the activity of the p38 MAPK signaling pathway, leading to various downstream cellular responses, such as the regulation of inflammation. Additionally, CO can also induce the expression of Heme Oxygenase-1 (HO-1), a key enzyme in the endogenous production of CO, creating a potential feedback loop.
This workflow diagram provides a step-by-step overview of the myoglobin assay, from the initial preparation of reagents to the final data analysis. Following a consistent and well-defined workflow is crucial for obtaining reliable and reproducible results in your experiments with this compound.
References
- 1. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
Preventing degradation of CORM-401 during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of CORM-401 to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored as a solid at -20°C in a light-protected, airtight container. For experimental use, freshly prepared stock solutions in phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) should be made, aliquoted, and stored at -20°C.[1] These stock solutions are reported to be stable for at least 7 days.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound can be dissolved in either PBS or DMSO.[1] For example, a 5 mM stock solution can be prepared by dissolving the appropriate amount of this compound in fresh PBS.[1] It is crucial to protect the stock solution from light.[1]
Q3: Does this compound spontaneously release carbon monoxide (CO) in solution?
A3: No, this compound is designed to release CO only in the presence of specific triggers. These include CO acceptors like heme proteins (e.g., myoglobin) or the presence of oxidants such as hydrogen peroxide (H₂O₂).[1][3] This controlled release mechanism is a key feature of this compound.
Q4: What is "inactive this compound" (ithis compound) and why is it used?
A4: Inactive this compound (ithis compound) is a control compound that does not release CO. It is used in experiments to distinguish the biological effects of CO from those of the manganese-containing backbone of the molecule.[1][4]
Q5: How can I prepare inactive this compound (ithis compound)?
A5: There are two common methods for preparing ithis compound:
-
Aging: A stock solution of this compound (e.g., 5 mM in PlasmaLyte solution) can be incubated for 36 hours at 37°C to allow for the complete liberation of CO. The resulting solution is then used as ithis compound.[5]
-
Component Mixture: An equimolar mixture of sarcosine-N-dithiocarbamate and MnSO₄ can be used as a surrogate for ithis compound.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low biological activity observed. | 1. Degradation of this compound: Improper storage or handling of stock solutions. 2. Absence of a CO acceptor/trigger: this compound requires a trigger to release CO. 3. Incorrect concentration: The concentration of this compound may be too low. | 1. Prepare fresh stock solutions from solid this compound. Ensure aliquots are stored at -20°C and protected from light. Avoid repeated freeze-thaw cycles. 2. Ensure your experimental system contains a CO acceptor (e.g., heme-containing proteins) or add a controlled amount of an oxidant like H₂O₂ to trigger CO release.[1][3] 3. Verify the concentration of your stock solution and perform a dose-response experiment. |
| Inconsistent results between experiments. | 1. Variable CO release: The rate and amount of CO release can be influenced by the concentration of the CO acceptor and the presence of oxidants.[1][3] 2. Stock solution instability: Commercially available this compound in DMSO has shown diminished CO-releasing capacity over time.[6] 3. Temperature fluctuations: CO release is temperature-dependent.[5] | 1. Standardize the concentration of any CO acceptors in your assay. If using oxidants, ensure their concentration is consistent across experiments. 2. It is recommended to predetermine the CO production yield and rate under your specific experimental conditions before conducting biological experiments.[6] 3. Maintain a constant and appropriate temperature (e.g., 37°C) during your experiments.[5] |
| Unexpected CO-independent effects. | 1. Effects of the manganese core: The manganese component of this compound may have biological effects independent of CO release.[4] | 1. Always include an inactive this compound (ithis compound) control in your experiments to differentiate between CO-dependent and CO-independent effects.[1][7] |
Quantitative Data Summary
Table 1: CO Release from this compound under Different Conditions
| Condition | CO Released (moles per mole of this compound) | Reference |
| Dependent on myoglobin concentration | Up to 3 | [1] |
| In the presence of H₂O₂ (5 µM) | ~5-fold increase | [3] |
| In the presence of H₂O₂ (10 µM) | ~10-fold increase | [3] |
| In the presence of H₂O₂ (20 µM) | ~15-fold increase | [3] |
Table 2: Temperature-Dependent CO Release from this compound
| Temperature | Relative CO Release | Reference |
| 37°C | ~15 times higher than at 4°C | [5] |
| 4°C | Baseline | [5] |
Experimental Protocols
Protocol 1: Quantification of CO Release using the Myoglobin Assay
This method is a well-validated technique to measure the amount of CO released from this compound.[1]
Materials:
-
Horse heart myoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a 100 µM solution of myoglobin in PBS.
-
Convert the myoglobin to deoxymyoglobin (dMb) by adding a small amount of sodium dithionite (0.2%).
-
Maintain the deoxymyoglobin solution at 37°C.
-
Add a known concentration of this compound to the deoxymyoglobin solution.
-
Immediately monitor the change in absorbance at specific wavelengths to detect the formation of carboxymyoglobin (MbCO). The Soret peak for dMb is around 434 nm, which shifts to around 423 nm upon CO binding.
-
Calculate the concentration of MbCO formed using the appropriate extinction coefficients to determine the amount of CO released.
Protocol 2: Preparation of Inactive this compound (ithis compound)
Materials:
-
This compound
-
PlasmaLyte solution (or other suitable buffer)
-
Cell culture incubator
-
-80°C freezer
Procedure:
-
Prepare a stock solution of this compound (e.g., 5 mM) in PlasmaLyte solution.
-
Incubate the stock solution for 36 hours in a cell culture incubator at 37°C to allow for the complete liberation of CO.[5]
-
After incubation, the resulting ithis compound solution can be aliquoted and stored at -80°C for use in subsequent experiments.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in interpreting results from CORM-401 studies
Welcome to the technical support center for CORM-401. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of using this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How much Carbon Monoxide (CO) does this compound release?
A1: The amount of CO released from this compound is not fixed and is highly dependent on the experimental conditions.[1][2] While it has the potential to release up to three CO molecules per molecule of the compound, the actual yield can vary significantly.[3][4] Factors influencing CO release include the presence and concentration of CO acceptors like myoglobin, as well as the presence of oxidants such as hydrogen peroxide (H₂O₂).[1][3][4]
Q2: What is the half-life of this compound?
A2: The reported half-life of this compound for CO release is approximately 6.2 minutes.[1] However, it is crucial to understand that this value was determined under specific conditions, and the rate of CO release can be influenced by various factors in your experimental setup.[1]
Q3: My results with this compound are not reproducible. What could be the cause?
A3: Reproducibility issues with this compound are a known challenge and can stem from several factors.[5] The variable nature of its CO release is a primary contributor.[1][5] Additionally, the stability of this compound, particularly in stock solutions (e.g., dissolved in DMSO), can diminish over time, affecting its CO-releasing capacity.[5] It is also important to consider potential CO-independent effects of the molecule or its byproducts.[1][2]
Q4: Are the observed biological effects solely due to CO?
A4: Attributing all biological effects of this compound solely to CO can be challenging. There is evidence suggesting that the this compound molecule itself, or its manganese-containing byproducts, may have biological activities independent of CO release.[1][2][6] To address this, it is essential to use a proper inactive control (ithis compound).
Q5: How do I prepare and use the inactive control, ithis compound?
A5: An inactive control is crucial for differentiating the effects of CO from other potential actions of the CORM. Two common methods for preparing ithis compound are:
-
Pre-incubation: A this compound stock solution is incubated (e.g., for 36 hours at 37°C) to allow for the complete liberation of CO before being used in the experiment.[7]
-
Component Mixture: An equimolar mixture of the manganese salt (e.g., MnSO₄) and the ligand (sarcosine-N-dithiocarbamate) is used as a control.[3]
It is important to note that the ideal negative control for CORM studies is a subject of ongoing discussion in the scientific community.[6]
Q6: Can this compound be used in animal studies?
A6: Yes, this compound has been used in animal studies with oral administration.[8][9] It has been shown to effectively deliver CO into the bloodstream, as evidenced by increased levels of carboxyhemoglobin (COHb).[8][9]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent CO Release | CO release from this compound is highly sensitive to the experimental environment. | Standardize your experimental conditions meticulously. This includes buffer composition, pH, temperature, and the presence of potential reactants like oxidants or nucleophiles.[1] It is advisable to pre-determine the CO release profile under your specific experimental conditions.[6] |
| Unexpected Biological Effects | The observed effects may not be solely due to CO. The this compound molecule or its byproducts might have CO-independent activities.[1][2] | Always include an inactive this compound (ithis compound) control in your experiments to account for any non-CO-related effects.[10][11] |
| Loss of this compound Activity | This compound can be unstable, especially when stored in solution (e.g., DMSO).[5] | Prepare fresh stock solutions of this compound for each experiment and protect them from light.[3] If using a stock solution, its stability over time under your storage conditions should be validated.[12] |
| Discrepancy with Published Data | Differences in experimental protocols, reagents, or cell lines can lead to varying results. | Carefully compare your experimental setup with the published methodology. Pay close attention to details such as cell density, reagent concentrations, and incubation times. Consider that the quality of commercially available this compound may vary.[5] |
Quantitative Data Summary
Table 1: Factors Influencing CO Release from this compound
| Factor | Effect on CO Release | Reference |
| Myoglobin Concentration | Increased myoglobin concentration leads to a higher yield of CO released. | [1][3] |
| Oxidants (e.g., H₂O₂) | The presence of oxidants enhances the rate and amount of CO liberated.[1][3][4] | [1][3][4] |
| Sodium Dithionite | Accelerates CO release.[1] | [1] |
| Temperature | Higher temperatures (e.g., 37°C) significantly increase the rate of CO release compared to lower temperatures (e.g., 4°C).[7] | [7] |
| Buffer Concentration | Can influence the CO yield.[1] | [1] |
Table 2: Comparison of CO Moles Released per Mole of this compound under Different Conditions
| Condition | Moles of CO Released | Detection Method | Reference |
| 100 µM this compound in PBS | 3.2 | Myoglobin Assay | [1] |
| 1 mM this compound in PBS | 0.33 | Gas Chromatography (GC) | [1] |
| 10 µM this compound in PBS with 50 µM Myoglobin | 2.5 | Myoglobin Assay | [1] |
| 10 µM this compound in PBS with 100 µM Myoglobin | 2.8 | Myoglobin Assay | [1] |
| 10 µM this compound in PBS with 200 µM Myoglobin | 3.0 | Myoglobin Assay | [1] |
Experimental Protocols
Protocol 1: Myoglobin Assay for Measuring CO Release
This protocol is a common method for quantifying the amount of CO released from this compound in a cell-free system.
Materials:
-
This compound
-
Horse heart myoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of myoglobin (e.g., 100 µM) in PBS.
-
Convert the myoglobin to deoxymyoglobin by adding a small amount of sodium dithionite and gently bubbling with nitrogen gas.
-
Record the baseline absorbance spectrum of the deoxymyoglobin solution.
-
Add the desired concentration of this compound to the deoxymyoglobin solution.
-
Immediately monitor the change in absorbance at specific wavelengths (e.g., the Soret peak) over time as the deoxymyoglobin is converted to carboxymyoglobin (MbCO).
-
Calculate the concentration of MbCO formed using the appropriate extinction coefficients to determine the amount of CO released.
Protocol 2: In Vivo Administration of this compound and Measurement of Carboxyhemoglobin (COHb)
This protocol outlines the oral administration of this compound in a rat model and the subsequent measurement of blood COHb levels.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., saline)
-
Blood collection supplies (e.g., tail vein lancets, micro-capillary tubes)
-
Spectrophotometer
-
Deoxygenated tris(hydroxymethyl) aminomethane solution
Procedure:
-
Administer this compound orally to the rats at the desired dosage (e.g., 30 mg/kg).[8][9]
-
At various time points post-administration, collect a small blood sample (e.g., 5 µl) from the tail vein.[8]
-
Immediately add the blood sample to a cuvette containing the deoxygenated tris(hydroxymethyl) aminomethane solution.[8]
-
Record the absorbance spectrum of the solution.
-
Calculate the percentage of COHb based on the absorbance at 420 nm and 432 nm using the reported extinction coefficients for rat blood.[8]
Visualizations
Caption: Proposed CO release pathway from this compound.
Caption: Recommended experimental workflow for this compound studies.
Caption: Signaling pathways modulated by this compound in endothelial cells.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of frequently applied carbon monoxide releasing molecules (CORMs) in typical CO-sensitive model systems - A comparative in vitro study. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Controlling for Manganese Core Effects of CORM-401
Welcome to the technical support center for CORM-401. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a specific focus on controlling for the potential effects of the manganese (Mn) core.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Q1: I'm observing an effect with this compound, but I'm unsure if it's due to carbon monoxide (CO) release or the manganese core and its ligand. How can I differentiate these effects?
A1: This is a critical question in this compound research. To distinguish between CO-mediated and non-CO-mediated effects, it is essential to use proper negative controls. The two most common and recommended controls are:
-
Inactive this compound (ithis compound): This is a form of this compound that has been depleted of its CO-releasing capacity. Any biological activity observed with ithis compound can be attributed to the manganese core and the associated ligand.
-
Manganese Salts: Simple manganese salts, such as manganese (II) sulfate (MnSO₄) or manganese (II) chloride (MnCl₂), can be used to assess the effects of free manganese ions in your experimental system.
If the biological effect you observe with this compound is absent with ithis compound and manganese salts, it is likely mediated by the release of CO.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results with this compound can stem from several factors related to its chemical stability and CO release kinetics:
-
Oxidant Sensitivity: The release of CO from this compound is significantly enhanced in the presence of oxidants like hydrogen peroxide (H₂O₂).[1] Variations in the oxidative state of your experimental medium can lead to variable CO release and, consequently, inconsistent biological effects.
-
Stock Solution Stability: While this compound stock solutions are relatively stable, prolonged storage or improper handling can lead to degradation and loss of CO-releasing ability. It is recommended to prepare fresh stock solutions and protect them from light.
-
CO Acceptor Presence: The rate of CO release from this compound is accelerated in the presence of CO acceptors, such as heme proteins (e.g., myoglobin).[1] The composition of your cell culture medium or buffer can influence the rate of CO delivery.
Q3: I'm concerned about the potential toxicity of the manganese core in my cell culture or animal model. How can I mitigate this?
A3: Manganese is an essential trace element, but at high concentrations, it can be toxic.[2][3][4] To minimize the risk of manganese toxicity:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the optimal concentration of this compound that elicits the desired biological effect without causing significant cytotoxicity.
-
Use of ithis compound: Compare the cytotoxicity of this compound with that of ithis compound at the same concentrations. This will help you determine if any observed toxicity is due to the manganese core and ligand or the overall compound.
-
Monitor Manganese Levels: In long-term or in vivo studies, it may be prudent to measure manganese levels in tissues or biological fluids to ensure they do not reach toxic concentrations.
Q4: How do I validate that my ithis compound is truly inactive and a suitable negative control?
A4: Validation of your ithis compound preparation is crucial. You can do this by:
-
CO Release Assay: Use a standard method, such as the myoglobin assay, to confirm the absence of significant CO release from your ithis compound preparation under your experimental conditions.
-
Functional Assays: Test the effect of your ithis compound in a well-established CO-dependent biological assay. For example, if this compound inhibits cytochrome P450-dependent monooxygenase (CYP) activity in your system, ithis compound should have no effect.[5]
Frequently Asked Questions (FAQs)
Q: What are the degradation products of this compound?
A: Upon releasing CO, this compound is thought to decompose into a manganese (II) salt and the dithiocarbamate ligand (sarcosine dithiocarbamate).[6] It is important to consider that the dithiocarbamate ligand itself may have biological activity.[5][6][7]
Q: Are there different ways to prepare ithis compound?
A: Yes, there are two primary methods reported in the literature:
-
CO Liberation: Incubating a stock solution of this compound to allow for the complete release of CO. A common protocol involves incubating a 5 mM solution at 37°C for 36 hours.
-
Synthesis from Precursors: Preparing a solution by mixing equimolar amounts of a manganese salt (e.g., MnSO₄) and the sarcosine-N-dithiocarbamate ligand.
Q: What is the recommended solvent for this compound stock solutions?
A: this compound is water-soluble. Stock solutions are typically prepared in phosphate-buffered saline (PBS) or other aqueous buffers.[8] It can also be dissolved in DMSO.[9]
Q: Should I be concerned about the biological activity of the dithiocarbamate ligand?
A: Yes. Dithiocarbamates are known to be biologically active molecules with a range of effects, including antimicrobial and anticancer properties.[5][6][7][10][11] Therefore, using ithis compound as a control is essential to account for the effects of the ligand in addition to the manganese core.
Data Presentation
The following tables summarize quantitative data from published studies, comparing the effects of this compound and its inactive control, ithis compound.
Table 1: Effects of this compound vs. ithis compound on Renal Function in an Ex Vivo Porcine Model
| Parameter | This compound (200 µM) | ithis compound (200 µM) |
| Renal Blood Flow | Doubled to >100 mL/min after 4 hours | Remained below 50 mL/min |
| Total Urine Volume | Significantly higher | Significantly lower |
| Urinary Protein | Significantly reduced | Significantly higher |
Data sourced from a study on ischemia-reperfusion injury in a porcine model.
Table 2: Effect of this compound vs. ithis compound on Cytochrome P450 (CYP) Activity
| Compound | Effect on EROD Activity of Recombinant CYP |
| This compound | Concentration-dependent decrease |
| ithis compound | No effect |
EROD (7-ethoxyresorufin-O-deethylation) is a measure of CYP1A activity. Data from an in vitro study on xenobiotic metabolism.[5]
Table 3: Effects of this compound vs. ithis compound on TNF-α/CHX-Induced Cellular Events
| Parameter | This compound (50 µM) | iCORM-2 (inactive control for CORM-2) |
| Total ROS Production | Significantly reduced | No effect |
| Cell Death | Significantly reduced | No effect |
| Mitochondrial O₂•⁻ Production | No influence | No effect |
Data from a study on murine intestinal epithelial cells under oxidative stress.[8]
Experimental Protocols
Protocol 1: Preparation of Inactive this compound (ithis compound) by CO Liberation
Objective: To prepare a CO-depleted solution of this compound to serve as a negative control.
Materials:
-
This compound
-
Sterile, aqueous solvent (e.g., PBS, cell culture medium)
-
Sterile, light-protected container
-
Cell culture incubator (37°C)
Procedure:
-
Prepare a stock solution of this compound (e.g., 5 mM) in the desired solvent.
-
Place the stock solution in a sterile, light-protected container.
-
Incubate the solution for 36 hours in a cell culture incubator at 37°C to facilitate the complete release of CO.
-
The resulting ithis compound solution can be used directly in experiments or stored frozen for future use.
Validation:
-
Confirm the absence of CO release from the prepared ithis compound using a myoglobin assay.
-
Test the ithis compound in a known CO-dependent assay to ensure it does not elicit the same biological effect as this compound.
Protocol 2: Preparation of ithis compound by Synthesis from Precursors
Objective: To prepare a control solution containing the manganese core and the dithiocarbamate ligand without prior CO coordination.
Materials:
-
Manganese (II) sulfate (MnSO₄) or Manganese (II) chloride (MnCl₂)
-
Sarcosine-N-dithiocarbamate sodium salt
-
Sterile, aqueous solvent (e.g., PBS)
Procedure:
-
Prepare equimolar stock solutions of the manganese salt and the dithiocarbamate ligand in the desired solvent.
-
Immediately before use, mix the two solutions to achieve the final desired concentration. This mixture serves as the ithis compound control.
Validation:
-
As this preparation has not undergone the same synthesis and purification as this compound, it is crucial to characterize the resulting solution to ensure the desired complex is formed.
-
Confirm the absence of CO release using a myoglobin assay.
Visualizations
Caption: Experimental workflow for dissecting CO-dependent effects of this compound.
Caption: Logical relationship of this compound components and their potential effects.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. What are the side effects of Manganese Chloride? [synapse.patsnap.com]
- 4. Manganese | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 10. iiardjournals.org [iiardjournals.org]
- 11. mdpi.com [mdpi.com]
CORM-401 Technical Support Center: Minimizing Experimental Variability
Welcome to the technical support center for CORM-401. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments utilizing this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate the complexities of working with this carbon monoxide-releasing molecule.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in this compound experimental outcomes.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why am I observing inconsistent or no CO release from my this compound? | This compound requires a CO acceptor (e.g., myoglobin, hemoglobin) or an oxidant to efficiently release CO.[1][2] Its stability in certain solvents, like DMSO, can also be a factor.[3] | Ensure your experimental system contains a suitable CO acceptor. The presence of oxidants like hydrogen peroxide (H₂O₂) can also enhance CO release.[1][2] Prepare fresh solutions of this compound, preferably in PBS, and protect them from light.[4] Avoid prolonged storage in DMSO.[3] |
| My experimental results are not reproducible. What could be the cause? | Variability in CO release is a primary factor. This can be influenced by the concentration of CO acceptors, the presence of endogenous or exogenous oxidants, temperature, and buffer composition.[1][5] CO-independent effects of this compound or its vehicle could also contribute. | Standardize all experimental parameters. This includes the concentration of all reactants, incubation times, temperature, and the composition of buffers and media.[1][5] Always run a parallel control with an inactive form of this compound (ithis compound) to account for any effects not related to CO release.[2] |
| How can I confirm that the observed biological effect is due to CO release? | The biological effects of this compound may not solely be due to CO. The manganese core and the ligand itself could have biological activity.[6] | Use an inactive control (ithis compound) that has the same chemical composition but is depleted of CO.[2] Additionally, consider using a CO scavenger to see if the biological effect is abrogated. |
| The potency of my this compound seems to decrease over time. | This compound can be unstable, especially when dissolved in solvents like DMSO for extended periods.[3] | Prepare fresh stock solutions of this compound for each experiment. If storage is necessary, aliquot and store at -20°C in PBS for short periods, protected from light.[2] It is recommended to verify the CO-releasing capacity of stored solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: For most in vitro experiments, it is recommended to dissolve this compound in phosphate-buffered saline (PBS).[4] While it is soluble in DMSO, its stability in this solvent can be compromised over time, leading to diminished CO release.[3]
Q2: How much CO does this compound release?
A2: The amount of CO released from this compound is variable and depends on the experimental conditions. It has been reported to release up to three moles of CO per mole of the compound, but this is highly dependent on the concentration of the CO acceptor molecule (e.g., myoglobin) and the presence of oxidants.[1][2]
Q3: How can I prepare the inactive control, ithis compound?
A3: An inactive form of this compound (ithis compound) can be prepared by dissolving this compound in the desired buffer or media and incubating it for an extended period (e.g., 36 hours at 37°C) to allow for the complete release of CO.[5] Another method involves mixing equimolar amounts of the ligand (sarcosine-N-dithiocarbamate) and MnSO₄.[2]
Q4: What is the half-life of CO release from this compound?
A4: The reported half-life of CO release from this compound can vary. One study reported a half-life of 6.2 minutes in the presence of sodium dithionite.[1] However, the release kinetics are significantly influenced by the experimental conditions.
Q5: Are there known CO-independent effects of this compound?
A5: Yes, there is evidence suggesting that the manganese core of this compound may have antioxidant properties independent of CO release.[6] Therefore, it is crucial to use the appropriate inactive controls to delineate the specific effects of CO.
Quantitative Data Summary
The following tables summarize the variability in CO release from this compound under different experimental conditions.
Table 1: Effect of Myoglobin Concentration on CO Release from this compound
| This compound Concentration (µM) | Myoglobin Concentration (µM) | Moles of CO Released per Mole of this compound | Reference |
| 10 | 50 | 2.5 | [1] |
| 10 | 100 | 2.8 | [1] |
| 10 | 200 | 3.0 | [1] |
Table 2: Effect of Oxidants on CO Release from this compound
| This compound Concentration (µM) | Oxidant | Oxidant Concentration (µM) | Fold Increase in CO Production | Reference |
| Not Specified | H₂O₂ | 5 | ~5 | [1] |
| Not Specified | H₂O₂ | 10 | ~10 | [1] |
| Not Specified | H₂O₂ | 20 | ~15 | [1] |
Table 3: Effect of Temperature on CO Release from this compound
| Temperature (°C) | Relative CO Release | Reference |
| 4 | ~1x | [5] |
| 37 | ~15x | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
On the day of the experiment, weigh out the required amount of this compound powder in a sterile environment.
-
Dissolve the this compound in PBS to the desired stock concentration (e.g., 5 mM).
-
Vortex briefly to ensure complete dissolution.
-
Protect the stock solution from light at all times by wrapping the tube in aluminum foil or using an amber tube.
-
Use the freshly prepared solution immediately for experiments.
-
Protocol 2: Quantification of CO Release using the Myoglobin Assay
-
Materials:
-
Horse heart myoglobin
-
Sodium dithionite
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
-
-
Procedure:
-
Prepare a solution of myoglobin in PBS (e.g., 100 µM).
-
Convert the myoglobin to deoxymyoglobin by adding a small amount of sodium dithionite (final concentration ~0.1%). The solution should change color from red to a purplish hue.
-
Record the baseline absorbance spectrum of the deoxymyoglobin solution.
-
Add the desired concentration of this compound to the deoxymyoglobin solution.
-
Immediately begin monitoring the change in absorbance at specific wavelengths (e.g., 540 nm and 577 nm for carboxymyoglobin formation and 557 nm for deoxymyoglobin disappearance) over time.
-
Calculate the amount of carboxymyoglobin formed using the known extinction coefficients.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: A typical experimental workflow for using this compound.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 5. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CORM-401 and CORM-A1 in Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two carbon monoxide-releasing molecules (CORMs), CORM-401 and CORM-A1, with a focus on their application in vasodilation research. The information presented is collated from preclinical studies to assist researchers in selecting the appropriate compound for their experimental needs.
Performance and Properties: A Tabular Comparison
The vasodilatory effects of this compound and CORM-A1 have been characterized in various studies. A key differentiator is their carbon monoxide (CO) releasing capacity, which directly impacts their potency.
| Feature | This compound | CORM-A1 | Source(s) |
| CO Molecules Released | Up to 3 per molecule | 1 per molecule | [1][2] |
| Vasodilatory Potency | Approximately 3 times higher than CORM-A1 | Lower than this compound | [1][2] |
| CO Release Half-life | Similar to CORM-A1 | Approximately 21 minutes at 37°C and pH 7.4 | [1][3] |
| CO Release Trigger | Presence of heme proteins; enhanced by oxidants (e.g., H₂O₂) | Spontaneous at physiological pH and temperature | [1][3] |
| Primary Signaling Pathway | CO-dependent, leading to increased NO bioavailability and endothelial calcium signaling | Soluble Guanylate Cyclase (sGC) activation, leading to increased cGMP | [1][3][4] |
| Involvement of K+ Channels | Implied through CO-mediated mechanisms | Yes, calcium-activated potassium channels (Kca) are involved | [4] |
Experimental Protocols: Vasodilation Assay in Isolated Aortic Rings
The following is a generalized protocol for assessing the vasodilatory properties of this compound and CORM-A1 using an ex vivo rat aortic ring model. This protocol is based on methodologies reported in the scientific literature.[4][5][6][7][8]
1. Aortic Ring Preparation:
-
Euthanize a male Wistar rat (250-300 g) via cervical dislocation.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄·7H₂O 1.2, CaCl₂·2H₂O 2.5, NaHCO₃ 25, and glucose 11.7).
-
Remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 4-5 mm in length.
-
For endothelium-denuded experiments, gently rub the luminal surface of the rings with a fine wire.
2. Organ Bath Setup:
-
Mount each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit buffer.
-
Maintain the buffer at 37°C and continuously bubble with a gas mixture of 95% O₂ and 5% CO₂.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15-20 minutes.
3. Vasodilation Assay:
-
After equilibration, induce a stable contraction in the aortic rings by adding a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM).
-
Once a plateau in contraction is reached, cumulatively add increasing concentrations of this compound or CORM-A1 to the organ bath.
-
Record the relaxation response as a percentage of the initial phenylephrine-induced contraction.
-
To investigate the involvement of the sGC pathway, pre-incubate the aortic rings with a soluble guanylate cyclase inhibitor, such as ODQ (1H-[1][2][4]oxadiazolo[4,3-a]quinoxalin-1-one), for 20-30 minutes before adding the vasoconstrictor.
4. Data Analysis:
-
Construct concentration-response curves for the vasodilatory effects of each CORM.
-
Calculate the EC₅₀ (half-maximal effective concentration) values to quantify the potency of each compound.
-
Statistical analysis, such as a t-test or ANOVA, should be used to compare the responses between this compound and CORM-A1.
Signaling Pathways and Experimental Workflow
Signaling Pathway of CORM-A1-Induced Vasodilation
The primary mechanism of vasodilation for CORM-A1 involves the classical nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway.
Caption: Signaling pathway of CORM-A1-induced vasodilation.
Signaling Pathway of this compound-Induced Vasodilation
This compound's vasodilatory effect is also mediated by the release of CO. While it is understood to increase nitric oxide (NO) bioavailability and endothelial calcium signaling, the precise downstream pathway is an area of ongoing investigation. The released CO is expected to interact with the sGC-cGMP pathway, similar to CORM-A1, but potentially with greater efficacy due to the higher localized CO concentration.
Caption: Proposed signaling pathway of this compound-induced vasodilation.
Experimental Workflow for Comparing Vasodilatory Effects
The following diagram illustrates a typical workflow for comparing the vasodilatory effects of this compound and CORM-A1.
Caption: Experimental workflow for comparing vasodilation.
References
- 1. CORM-A1: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CORM‐A1 delivers carbon monoxide to the kidney and alleviates post‐ischemic renal dysfunction in rat and swine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CORM-A1 delivers carbon monoxide to the kidney and alleviates post-ischemic renal dysfunction in rat and swine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. ET-CORM Mediated Vasorelaxation of Small Mesenteric Arteries: Involvement of Kv7 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholine-induced relaxation of peripheral arteries isolated from mice lacking endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medsci.org [medsci.org]
A Comparative Analysis of CO Release from CORM-401 and CORM-3 for Preclinical Research
An objective guide for researchers, scientists, and drug development professionals on the distinct carbon monoxide-releasing profiles and associated signaling pathways of CORM-401 and CORM-3.
In the expanding field of gasotransmitter therapeutics, carbon monoxide-releasing molecules (CORMs) have emerged as promising tools for delivering controlled amounts of carbon monoxide (CO) to biological systems. Among the various CORMs developed, this compound and CORM-3 have garnered significant attention for their potential therapeutic applications. However, their distinct chemical structures and properties result in markedly different CO release profiles and biological activities. This guide provides a comprehensive comparison of this compound and CORM-3, supported by experimental data, to aid researchers in selecting the appropriate molecule for their specific preclinical investigations.
CO Release Profiles: A Head-to-Head Comparison
The kinetics and triggers of CO release are critical parameters that dictate the pharmacological effects of CORMs. This compound, a manganese-based carbonyl, and CORM-3, a ruthenium-based compound, exhibit fundamentally different mechanisms of CO liberation.
This compound is characterized by its sensitivity to oxidants and the presence of CO acceptors.[1][2] Its CO release is significantly enhanced in the presence of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, or hypochlorous acid.[1][2] This property makes this compound a potential candidate for targeting tissues under oxidative stress. Furthermore, this compound is capable of releasing multiple molecules of CO, with reports indicating the liberation of up to 3.2 moles of CO per mole of the compound, a yield that is dependent on the concentration of the CO acceptor, myoglobin.[1][2]
In contrast, the release of CO from CORM-3 is primarily dependent on the presence of a strong nucleophile.[1][3] In aqueous solutions under near-physiological conditions, CORM-3 predominantly releases carbon dioxide (CO₂) rather than CO, unless a reducing agent like sodium dithionite is present.[3] This reliance on external triggers for efficient CO release is a crucial consideration for in vitro and in vivo experimental design. The half-life of CORM-3 is also highly dependent on the medium, being significantly shorter in plasma (approximately 3.6 minutes) compared to distilled water (98 hours), likely due to interactions with biomolecules such as glutathione.[3][4]
The following table summarizes the key quantitative parameters of CO release from this compound and CORM-3 based on available experimental data.
| Parameter | This compound | CORM-3 | References |
| Metal Center | Manganese (Mn) | Ruthenium (Ru) | [1][3] |
| Primary Trigger | Oxidants (e.g., H₂O₂) and CO acceptors | Strong nucleophiles (e.g., sodium dithionite) | [1][3] |
| Moles of CO Released per Mole of CORM | Up to 3.2 (dependent on myoglobin concentration) | Approximately 1 | [1][3][5] |
| Half-life (t½) | ~0.8 - 6.2 minutes (in PBS, influenced by dithionite) | ~3.6 minutes (in human plasma), 4-18 minutes (in PBS), 98 hours (in distilled water) | [1][3][4] |
Experimental Protocols for Measuring CO Release
Accurate quantification of CO release is paramount for interpreting the biological effects of CORMs. The myoglobin assay is the most commonly employed method, while gas chromatography offers a more direct measurement.
Myoglobin Assay
This spectrophotometric assay measures the conversion of deoxymyoglobin (deoxy-Mb) to carbonmonoxymyoglobin (MbCO) upon CO binding.
Materials:
-
Myoglobin from equine skeletal muscle
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium dithionite
-
This compound or CORM-3 stock solution
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of myoglobin in PBS.
-
In a cuvette, add the myoglobin solution and a small amount of sodium dithionite to reduce metmyoglobin to deoxymyoglobin.
-
Record the baseline absorbance spectrum of deoxymyoglobin.
-
Add the CORM stock solution to the cuvette and immediately start recording the absorbance spectra at regular intervals.
-
Monitor the change in absorbance at the characteristic peaks of MbCO (around 540 nm and 577 nm) and the decrease in the deoxy-Mb peak (around 557 nm).
-
Calculate the concentration of MbCO formed using the Beer-Lambert law and the known extinction coefficient for MbCO.
-
The rate of CO release can be determined from the initial rate of MbCO formation, and the total amount of CO released can be calculated from the plateau of the reaction.
It is crucial to note that the presence of sodium dithionite can influence the CO release from some CORMs, particularly CORM-3, and appropriate controls are necessary.[1][6]
Gas Chromatography (GC)
Gas chromatography provides a direct measurement of the CO concentration in the headspace of a reaction vessel.
General Procedure:
-
Incubate the CORM in a sealed vial containing a suitable buffer or medium.
-
At specific time points, withdraw a sample of the headspace gas using a gas-tight syringe.
-
Inject the gas sample into a gas chromatograph equipped with a suitable column (e.g., molecular sieve) for separating CO from other gases.
-
A thermal conductivity detector (TCD) or a flame ionization detector (FID) with a methanizer can be used for detection and quantification of CO.[7][8][9]
-
The concentration of CO is determined by comparing the peak area to a calibration curve generated with known concentrations of CO gas.
Signaling Pathways Modulated by this compound and CORM-3
The released CO from CORMs interacts with various cellular targets to elicit a range of physiological responses.
This compound has been shown to modulate several signaling pathways. It can inhibit cytochrome P450-dependent monooxygenase (CYP) activity, thereby interfering with xenobiotic metabolism.[10] Furthermore, CO released from this compound can uncouple mitochondrial respiration and has been shown to activate non-shivering thermogenesis.[11][12]
CORM-3 , on the other hand, is well-documented to exert its effects through the activation of the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway.[5][13] CO binds to the heme moiety of sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cGMP. Increased cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to physiological responses such as vasodilation.[5][13]
Experimental Workflow for Comparing this compound and CORM-3
The following diagram outlines a typical experimental workflow for comparing the CO release and biological effects of this compound and CORM-3.
Conclusion
This compound and CORM-3 represent two distinct classes of CO-releasing molecules with unique properties and mechanisms of action. The choice between these two compounds should be carefully considered based on the specific research question and experimental context. This compound, with its oxidant-sensitive and multi-CO releasing capabilities, is well-suited for studies involving oxidative stress and for achieving higher local concentrations of CO. In contrast, CORM-3, a well-established activator of the sGC-cGMP pathway, remains a valuable tool for investigating CO-mediated signaling in various physiological and pathological processes, provided that appropriate conditions for CO release are met. A thorough understanding of their respective CO release profiles and signaling pathways is essential for the design of robust and reproducible preclinical studies.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 4. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbon Monoxide-releasing Molecule-3 (CORM-3; Ru(CO)3Cl(Glycinate)) as a Tool to Study the Concerted Effects of Carbon Monoxide and Nitric Oxide on Bacterial Flavohemoglobin Hmp: APPLICATIONS AND PITFALLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. CN1172187C - Micro and trace carbon monoxide, carbon dioxide gas chromatography analysis process - Google Patents [patents.google.com]
- 9. epa.gov [epa.gov]
- 10. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of CORM-401 and Gaseous Carbon Monoxide Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the carbon monoxide-releasing molecule, CORM-401, and gaseous carbon monoxide (CO). The following sections detail their respective effects on key physiological parameters and signaling pathways, supported by experimental data and methodologies.
Physiological and Hemodynamic Effects
A key distinction between systemically delivered CO via this compound and inhaled gaseous CO lies in their impact on cardiovascular and metabolic parameters. Oral administration of this compound in rats has been shown to increase body temperature and oxygen consumption without significantly altering mean arterial pressure. In contrast, gaseous CO has demonstrated direct vasodilatory effects on isolated blood vessels.
Data Summary
| Parameter | This compound (Oral Administration in Rats) | Gaseous Carbon Monoxide (Isolated Rat Aorta) | Gaseous Carbon Monoxide (Inhaled by Humans) |
| Mean Arterial Pressure (MAP) | No significant change (92 ± 4 mmHg vs. 98 ± 6 mmHg for vehicle)[1] | Not Applicable | Not specified in retrieved data |
| Heart Rate (HR) | Significant decrease (334 ± 20 bpm vs. 410 ± 26 bpm for vehicle at 180 min)[1][2] | Not Applicable | Not specified in retrieved data |
| Oxygen Consumption (VO₂) | Significant increase (28 ± 1 mL kg⁻¹ min⁻¹ vs. 20 ± 1 mL kg⁻¹ min⁻¹ for vehicle at 1 h)[1] | Not Applicable | Not specified in retrieved data |
| Carboxyhemoglobin (COHb) Levels | Increased from 0.6% to 3.5% with 30 mg/kg dose[1][3] | Not Applicable | Therapeutic levels are below 10%[3] |
| Vasodilation | Vasorelaxant effect on pre-contracted aortic rings[4] | Dose-dependent vasodilation (2.5%, 5%, and 10% CO)[5] | Increased microvascular vasodilation[6] |
Experimental Protocols
This compound Administration and Hemodynamic Monitoring in Rats
-
Animal Model: Male Wistar rats.
-
Administration: Oral gavage of this compound (30 mg/kg).
-
Hemodynamic Recordings: A catheter is implanted in the femoral artery for continuous monitoring of mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving rats.[1]
Measurement of Oxygen Consumption in Rats
-
Methodology: Rats are placed in metabolic cages, and oxygen consumption (VO₂) is measured to assess non-shivering thermogenesis and metabolism.[1]
Assessment of Vasodilation in Isolated Rat Aortic Rings
-
Preparation: Thoracic aortas are dissected from male Sprague-Dawley rats, and rings of approximately 4 mm are prepared.
-
Apparatus: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C and aerated with a gas mixture. A force transducer measures changes in vascular tone.
-
Procedure: The aortic rings are pre-contracted with an agent like phenylephrine or high potassium. The test substance (this compound or gaseous CO) is then added to the bath, and the resulting relaxation (vasodilation) is recorded. For gaseous CO, it is bubbled into the perfusate at desired concentrations.
Western Blot Analysis for Signaling Pathway Activation
-
Tissue Preparation: Following experimental treatment, tissues (e.g., lung, liver) are harvested and homogenized to extract proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., NF-κB p65, p38 MAPK).
-
Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the level of protein phosphorylation.
Modulation of Cellular Signaling Pathways
Both this compound and gaseous CO exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and p38 MAP kinase pathways, which are central to inflammatory responses.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Inhaled carbon monoxide has been shown to modulate this pathway, although the precise quantitative effects on phosphorylation can vary depending on the model and conditions.
References
- 1. This compound, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Involvement of p38 mitogen-activated protein kinase in altered expressions of AQP1 and AQP4 after carbon monoxide poisoning in rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilating effects of carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]
CORM-401: A Comparative Guide to its Therapeutic Potential in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic potential of CORM-401, a water-soluble, manganese-based carbon monoxide-releasing molecule (CO-RM). It objectively compares its performance with alternative CO-RMs, supported by experimental data from preclinical studies. As of late 2025, this compound is in the preclinical stage of development, with no active or completed clinical trials registered under this name.
Executive Summary
This compound distinguishes itself from other carbon monoxide-releasing molecules through its water solubility and unique CO release mechanism, which is notably accelerated by oxidants.[1][2] Preclinical evidence demonstrates its potential in disease models associated with oxidative stress, inflammation, and vascular dysfunction. It has shown cytoprotective, anti-inflammatory, vasodilatory, and pro-angiogenic effects.[3][4][5] However, researchers should be aware of potential CO-independent effects and the need for rigorous experimental controls, a consideration highlighted for many CORMs.
Data Presentation: this compound vs. Alternative CO-RMs
The following tables summarize the comparative performance of this compound against other frequently studied CO-RMs, CORM-2 and CORM-A1, based on published in vitro and ex vivo data.
Table 1: Physicochemical Properties and CO Release
| Feature | This compound | CORM-2 | CORM-A1 |
| Chemical Formula | [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}] | [Ru(CO)₃Cl(glycinate)] | Na₂[B₁₀H₉(O₂CCH₃)] |
| Solubility | Water-soluble[1] | Lipid-soluble (requires DMSO)[1] | Water-soluble[1] |
| CO Molecules Released | Up to 3 per mole of compound[4] | 1 per mole of compound | 1 per mole of compound |
| CO Release Trigger | Spontaneous; accelerated by oxidants (e.g., H₂O₂)[2][3][4] | Spontaneous | Slow, pH-dependent |
| CO Release Half-life | ~6.2 minutes (first-order kinetics)[2] | Rapid (<5 min) | Slow |
| Stock Solution Stability | Stable over 7 days | Unstable (inactivated form iCORM-2 used as control)[1] | Relatively stable |
Table 2: Comparative Efficacy in Disease Models
| Parameter | This compound | CORM-2 | CORM-A1 |
| Cytoprotection (H₂O₂-induced oxidative stress) | More effective ; reduces ROS production and cell death.[1] | Ineffective in H₂O₂ model.[1] | Studied, but this compound showed higher efficacy in direct comparisons.[1] |
| Anti-inflammatory (LPS-induced NO production) | Effective ; suppresses iNOS expression via HO-1 upregulation and NF-κB inhibition.[5] | Effective, but mechanism may differ. | Effective.[6] |
| Vasodilation (ex-vivo aortic rings) | Potent ; ~3 times more potent than CORM-A1, enhanced by H₂O₂.[6][3][4] | Not directly compared in available literature. | Induces vasodilation.[3][4] |
| Pro-angiogenic Effects | Effective ; increases VEGF and IL-8 expression, stimulates endothelial cell migration.[3][4] | Can increase tumor blood flow. | Not directly compared in available literature. |
| Mitochondrial Respiration | Uncouples mitochondrial respiration.[3] | Can interfere with mitochondrial ROS signaling.[1] | Modulates cell metabolism.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Assessment of Cytoprotection in Intestinal Epithelial Cells
-
Cell Line: Murine intestinal epithelial MODE-K cells.
-
Induction of Oxidative Stress: Cells are treated with Tumor Necrosis Factor-α (TNF-α, 1 ng/ml) plus cycloheximide (CHX, 10 µg/ml) for 6 hours, or with hydrogen peroxide (H₂O₂, 7.5 mM) for 1 hour to induce oxidative stress and cell death.[1]
-
CORM Treatment: Cells are pre-incubated with this compound (50 µM) or CORM-2 (40 µM) for 1 hour before the addition of the stressor. In some experiments, CORMs are co-incubated with the stressor.[1]
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.
-
Measurement of Cell Death: Cell viability is assessed using methods such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity.[1]
Evaluation of Vasodilatory Properties
-
Model: Ex-vivo rat aortic rings.
-
Protocol: Aortic rings are pre-contracted with phenylephrine.
-
CORM Application: Increasing concentrations of this compound or CORM-A1 are added to the organ bath to assess their ability to induce relaxation of the pre-contracted vascular tissue.[3][4]
-
Data Analysis: The relaxation is measured as a percentage of the pre-contraction, allowing for the determination of potency (e.g., EC₅₀ values).
Anti-inflammatory Activity in Macrophages
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Inflammatory Stimulus: Cells are stimulated with lipopolysaccharide (LPS) from Prevotella intermedia to induce an inflammatory response.[5]
-
CORM Treatment: this compound is co-incubated with LPS.
-
Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.[5]
-
Protein and Gene Expression Analysis: Western blotting and real-time PCR are used to measure the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and Heme Oxygenase-1 (HO-1).[5]
-
NF-κB Activity Assay: The effect on the NF-κB signaling pathway is assessed by measuring the degradation of IκB-α and the nuclear translocation of NF-κB subunits (p50, p65) via Western blot or reporter assays.[5]
Mandatory Visualizations
Signaling Pathways Modulated by this compound
The diagrams below illustrate the key signaling pathways influenced by this compound in preclinical models of inflammation and angiogenesis.
Caption: this compound anti-inflammatory signaling pathway.
Caption: Pro-angiogenic signaling pathways of this compound.
Experimental Workflow
This diagram outlines a typical workflow for assessing the cytoprotective effects of this compound in an in vitro cell culture model.
Caption: General workflow for in vitro cytoprotection assay.
References
- 1. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. NCT05898620 | Boston Children's Hospital [childrenshospital.org]
- 6. Delhi Technological University [dtu.ac.in]
A Comparative Analysis of the Biological Effects of CORM-401
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of the carbon monoxide-releasing molecule (CORM) CORM-401 with other alternative CORMs. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound
This compound, a manganese-based carbonyl compound, is a water-soluble molecule designed to deliver controlled amounts of carbon monoxide (CO) to biological systems. CO is an endogenous gasotransmitter with known roles in various physiological and pathological processes, including inflammation, apoptosis, and vasodilation. This compound has been investigated for its therapeutic potential in a range of conditions due to its favorable CO release kinetics and biological activities.
Comparative Analysis of Biological Effects
This section details the comparative biological effects of this compound against other commonly studied CORMs, such as CORM-A1, CORM-2, and CORM-3.
CO Release Profile
The efficacy of a CORM is largely determined by its CO release characteristics. This compound exhibits a distinct CO release profile compared to its counterparts.
| CORM | Metal Center | Moles of CO Released per Mole of CORM | Key Release Triggers |
| This compound | Manganese (Mn) | Up to 3 | Oxidants (e.g., H₂O₂)[1] |
| CORM-A1 | Boronate | 1 | Spontaneous in aqueous solution |
| CORM-2 | Ruthenium (Ru) | ~1 | Light, solvents |
| CORM-3 | Ruthenium (Ru) | ~1 | Thiols (e.g., cysteine) |
Vasodilatory Effects
The ability of CORMs to induce vasodilation is a key therapeutic property. This compound has demonstrated potent vasodilatory effects.
| CORM | Experimental Model | Key Findings |
| This compound | Pre-contracted rat aortic rings | Induced vasodilation approximately 3-fold greater than CORM-A1[1] |
| CORM-A1 | Pre-contracted rat aortic rings | Induced vasodilation |
| CORM-2 | Not extensively reported for direct vasodilation | Primarily studied for anti-inflammatory and anti-cancer effects |
| CORM-3 | Rat aortic rings | Induced vasodilation, partially dependent on the endothelium |
Anti-inflammatory Effects
This compound has shown significant anti-inflammatory properties through the modulation of key signaling pathways.
| CORM | Cell/Animal Model | Effect on Inflammatory Markers |
| This compound | Murine Macrophages (RAW264.7) | Suppressed LPS-induced nitric oxide (NO) production[2] |
| Murine Intestinal Epithelial Cells (MODE-K) | Partially reduced TNF-α/CHX-induced total cellular ROS and cell death[3][4] | |
| CORM-2 | Murine Intestinal Epithelial Cells (MODE-K) | Abolished TNF-α/CHX-induced total cellular ROS and significantly reduced cell death[3][4] |
| CORM-3 | Not directly compared in the same studies | Known to have anti-inflammatory effects in various models |
Antimicrobial Effects
The antimicrobial potential of CORMs is an emerging area of research.
| CORM | Bacterial Strain | Key Findings |
| This compound | Escherichia coli | Inhibits growth; less potent than CORM-2 and CORM-3[5] |
| CORM-2 | Pseudomonas aeruginosa | Potent antimicrobial activity |
| CORM-3 | Pseudomonas aeruginosa | Possesses bactericidal properties[6] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Heme Oxygenase-1 (HO-1) Induction
This compound has been shown to upregulate the expression of Heme Oxygenase-1 (HO-1), a critical enzyme with anti-inflammatory and cytoprotective functions.[2][7] This induction is a key mechanism underlying its protective effects.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is involved in cellular responses to stress and inflammation. This compound has been shown to modulate this pathway, contributing to its anti-inflammatory effects.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a central regulator of inflammation. This compound can suppress the activation of this pathway, leading to a reduction in the expression of pro-inflammatory genes.[2]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Myoglobin Assay for CO Release
This assay spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (Mb-CO) to quantify CO release from a CORM.
Workflow:
-
Preparation of Deoxymyoglobin: A solution of myoglobin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is deoxygenated by bubbling with nitrogen gas. A small amount of sodium dithionite is added to ensure the complete reduction of myoglobin to deoxymyoglobin.
-
Addition of CORM: A known concentration of this compound is added to the deoxymyoglobin solution.
-
Spectrophotometric Measurement: The absorbance spectrum of the solution is recorded over time at 37°C. The conversion of deoxymyoglobin (with a Soret peak at ~434 nm) to carboxymyoglobin (with a Soret peak at ~423 nm) is monitored.
-
Calculation of CO Release: The amount of CO released is calculated from the change in absorbance using the known extinction coefficients of deoxymyoglobin and carboxymyoglobin.
Aortic Ring Assay for Vasodilation
This ex vivo method assesses the vasodilatory properties of a compound on isolated arterial rings.[8][9][10][11]
-
Aortic Ring Preparation: The thoracic aorta is excised from a euthanized rat or mouse. The aorta is cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in length.
-
Mounting: The aortic rings are mounted on two stainless steel wires in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. One wire is fixed, and the other is connected to a force transducer to measure isometric tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension. They are then pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Addition of CORM: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the aortic ring is recorded as a decrease in tension. The percentage of relaxation is calculated relative to the pre-contracted tension.
Antimicrobial Activity Assay
The antimicrobial activity of CORMs can be determined using methods such as the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).[12][13][14][15]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a suitable growth medium.
-
Serial Dilution of CORM: Serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a promising carbon monoxide-releasing molecule with potent vasodilatory, anti-inflammatory, and antimicrobial properties. Its unique characteristic of releasing multiple CO molecules, especially in the presence of oxidants, distinguishes it from other CORMs. The comparative data presented in this guide highlight the differential effects of various CORMs, providing a valuable resource for researchers selecting a suitable compound for their specific experimental needs. The detailed experimental protocols and signaling pathway diagrams offer a practical framework for designing and interpreting studies involving this compound. Further research is warranted to fully elucidate the therapeutic potential of this compound in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 4. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mouse aortic ring preparation for vascular function measurements [bio-protocol.org]
- 9. 4.8. Vascular Reactivity of Aorta Rings [bio-protocol.org]
- 10. m.youtube.com [m.youtube.com]
- 11. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antimicrobial Activity of a Carbon Monoxide Releasing Molecule (EBOR-CORM-1) Is Shaped by Intraspecific Variation within Pseudomonas aeruginosa Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Critical Role of Inactive CORM-401 as a Negative Control in CO-Dependent Research
A comparative guide for researchers on the use of inactive CORM-401 (ithis compound) to delineate the specific effects of carbon monoxide from the intrinsic properties of the parent molecule. This guide provides objective comparisons, supporting experimental data, and detailed protocols to ensure the rigorous design of experiments involving CO-releasing molecules.
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a crucial gaseous signaling molecule with significant therapeutic potential. Carbon Monoxide-Releasing Molecules (CORMs) have been developed to safely deliver controlled amounts of CO to biological systems. Among these, this compound has garnered attention for its water solubility and capacity to release multiple CO molecules. However, to unequivocally attribute observed biological effects to the released CO, a proper negative control is indispensable. Inactive this compound (ithis compound), which is incapable of releasing CO, serves this critical function by accounting for any effects mediated by the manganese-containing backbone of the molecule itself.[1][2]
Comparison of Biological Effects: this compound vs. Inactive this compound
The following tables summarize quantitative data from various studies, highlighting the differential effects of active this compound and its inactive counterpart.
Table 1: Effects on Vascular Function and Cell Migration
| Parameter | This compound | Inactive this compound | Key Finding | Reference |
| Vasodilation (Rat Aortic Rings) | Significant relaxation | No significant effect | The vasodilatory effect is CO-dependent. | [1][3] |
| Endothelial Cell Migration | Accelerated migration | No significant effect | CO release from this compound promotes cell migration. | [1][3] |
| PMN Transendothelial Migration | Significantly reduced | No significant effect | CO suppresses neutrophil migratory potential. | [4] |
Table 2: Effects on Renal Function in a Porcine Model
| Parameter | This compound | Inactive this compound | Key Finding | Reference |
| Renal Blood Flow | Significantly improved | Remained stagnant | CO improves blood flow in post-ischemia reperfusion. | [5] |
| Vascular Resistance | Reduced | No significant change | The reduction in vascular resistance is a CO-mediated effect. | [5] |
Table 3: Effects on Cytochrome P450 (CYP) Activity
| Parameter | This compound | Inactive this compound | Key Finding | Reference |
| EROD Activity (recombinant CYP) | Concentration-dependent decrease | No effect | CO released from this compound directly inhibits CYP activity. | [2] |
| EROD Activity (HepG2 cells) | Decreased at >50 µM | No effect | The inhibitory effect on CYP in a cellular context is CO-dependent. | [2] |
| Nortriptyline Formation (recombinant CYP) | Inhibited | No effect | CO interferes with xenobiotic metabolism. | [2] |
Experimental Protocols
1. Preparation of Inactive this compound (ithis compound)
Two primary methods have been described in the literature for preparing ithis compound:
-
Method 1: Equimolar Mixture . This method involves preparing an equimolar mixture of sarcosine-N-dithiocarbamate and manganese sulfate (MnSO₄).[1] This mixture represents the constituent parts of the this compound molecule without the coordinated CO.
-
Method 2: CO Liberation by Incubation . This method involves dissolving this compound in a suitable buffer (e.g., PlasmaLyte solution) and incubating it for an extended period (e.g., 36 hours at 37°C) to ensure the complete liberation of CO.[5] The resulting solution, containing the CO-depleted molecule, is then used as the negative control.
2. Myoglobin Assay for CO Release
This assay is a standard method to confirm the CO-releasing ability of this compound and the lack thereof in ithis compound.
-
Principle : The assay measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO) upon CO binding, which can be monitored spectrophotometrically.
-
Protocol :
-
Prepare a solution of horse heart myoglobin in phosphate-buffered saline (PBS, pH 7.4).
-
Reduce the myoglobin to deoxy-Mb using a fresh solution of sodium dithionite.
-
Record the baseline absorbance spectrum (typically between 400-600 nm).
-
Add a known concentration of this compound or ithis compound to the deoxy-Mb solution.
-
Monitor the change in the absorbance spectrum over time. The formation of MbCO is characterized by a shift in the Soret peak.
-
Quantify the amount of MbCO formed to determine the moles of CO released per mole of the compound.[1]
-
3. Assessment of Vasodilation using Aortic Rings
-
Protocol :
-
Isolate thoracic aortic rings from rats and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Pre-contract the aortic rings with an agonist such as phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound or ithis compound.
-
Record the changes in isometric tension to determine the extent of vasorelaxation.[1][3]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and inactive this compound.
Caption: Signaling pathways in this compound-induced cell migration.
Conclusion
The use of inactive this compound as a negative control is not merely a suggestion but a requirement for robust and credible research into the biological effects of CO delivered by this compound. The experimental data clearly demonstrate that many of the significant biological activities of this compound, including vasodilation, pro-angiogenic effects, and modulation of inflammatory responses, are dependent on the release of CO. By incorporating the appropriate negative controls, researchers can confidently dissect the specific signaling roles of carbon monoxide, paving the way for the development of novel CO-based therapeutics. It is important to note that in some instances, the manganese component of this compound may exert biological effects, further underscoring the necessity of a CO-free control.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbon Monoxide-Releasing Molecule-401 Suppresses Polymorphonuclear Leukocyte Migratory Potential by Modulating F-Actin Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CORM-401: A Comparative Analysis of its Antimicrobial Profile
For Researchers, Scientists, and Drug Development Professionals
Carbon monoxide-releasing molecules (CORMs) have emerged as a novel class of potential antimicrobial agents. This guide provides a comparative analysis of the antimicrobial activity of CORM-401, a manganese-based CORM, with other well-studied CORMs, primarily the ruthenium-based CORM-2 and CORM-3. This document synthesizes available experimental data to offer an objective comparison of their efficacy, mechanisms of action, and experimental considerations.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of CORMs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. The available data indicates that this compound is generally less potent than CORM-2 and CORM-3.
| CORM | Bacterium | MIC (µM) | MBC (µM) | Reference |
| This compound | Escherichia coli | ~500 (significantly slows growth) | Not Reported | [1] |
| Staphylococcus aureus | Not Reported | Not Reported | ||
| Pseudomonas aeruginosa | Not Reported | Not Reported | ||
| CORM-2 | Escherichia coli | >500 (ESBL-producing isolate 7) | Not Reported | |
| Escherichia coli | >500 (UPEC isolate 2) | Not Reported | ||
| Escherichia coli | 500 (MG1655) | Not Reported | ||
| Pseudomonas aeruginosa (PAO1) | 10 | Not Reported | ||
| CORM-3 | Escherichia coli | 400 | Not Reported | |
| Staphylococcus aureus | Not Reported | Not Reported | ||
| Pseudomonas aeruginosa | 1 (planktonic) | Not Reported |
Note: The provided MIC values are sourced from different studies and may have been determined under varying experimental conditions. A direct comparison should be made with caution. Further research with standardized protocols is necessary for a definitive comparative assessment.
Experimental Protocols
The determination of the antimicrobial activity of CORMs predominantly relies on the broth microdilution method to ascertain the MIC. Below is a generalized protocol based on standard antimicrobial susceptibility testing procedures, adapted for CORMs.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Preparation of CORM Stock Solutions:
-
Due to the varying solubility of CORMs, appropriate solvents must be used. This compound is water-soluble and can be dissolved in sterile phosphate-buffered saline (PBS) or the growth medium.
-
CORM-2 is typically dissolved in dimethyl sulfoxide (DMSO).
-
CORM-3 is water-soluble but its stability in solution should be considered. Freshly prepared solutions are recommended.
-
Stock solutions should be prepared at a concentration that is at least 10-fold higher than the highest concentration to be tested.
2. Preparation of Microtiter Plates:
-
Use sterile 96-well flat-bottom microtiter plates.
-
In the first column of wells, add the appropriate volume of growth medium (e.g., Mueller-Hinton Broth for many bacteria) containing the highest desired concentration of the CORM.
-
Perform serial two-fold dilutions of the CORM solution across the plate by transferring half the volume of the solution to the subsequent wells, which already contain half the final volume of fresh medium.
3. Preparation of Bacterial Inoculum:
-
Grow a fresh culture of the test bacterium on an appropriate agar plate.
-
Inoculate a single colony into a suitable broth and incubate until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted CORM.
-
Include a positive control (wells with bacteria and medium but no CORM) and a negative control (wells with medium only).
-
Incubate the plates at 37°C for 18-24 hours.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the CORM that completely inhibits visible growth of the bacterium.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of CORMs are complex and differ between compounds, often extending beyond the simple delivery of carbon monoxide.
This compound: A Multifaceted Mechanism
Unlike many other CORMs where antimicrobial activity is primarily attributed to the released CO, this compound exhibits a more complex and multifaceted mechanism of action.[1] Its effects are not solely dependent on CO and involve direct interactions with the bacterial cell.[1]
Caption: Proposed antimicrobial mechanism of this compound.
This compound is transported into the bacterial cytoplasm where it acts in a manner similar to an uncoupler, leading to the polarization of the cytoplasmic membrane.[1] This event disrupts the ion balance within the cell, causing osmotic stress and ultimately inhibiting bacterial growth.[1] This CO-independent mechanism distinguishes this compound from other CORMs.
CORM-2 and CORM-3: Ruthenium-Mediated Effects
The antimicrobial activity of the ruthenium-based CORM-2 and CORM-3 is not solely due to CO release. The ruthenium moiety itself plays a significant role in their bactericidal effects. Studies have shown that the antimicrobial action is linked to the interaction of the ruthenium complex with sulfur-containing molecules within the bacterial cell.
Summary and Future Directions
For drug development professionals, the CO-independent activity of this compound suggests that its manganese scaffold could be a promising starting point for the design of new antimicrobial agents. Further research is warranted to fully elucidate its spectrum of activity through comprehensive MIC and MBC testing against a broad panel of clinical isolates. Additionally, detailed investigations into its mechanism of action could reveal novel bacterial targets for therapeutic intervention. The development of standardized protocols for evaluating the antimicrobial properties of CORMs is crucial for enabling accurate and reproducible comparisons between different compounds and facilitating their progression towards clinical applications.
References
Comparative Analysis of CORM-401 and Other CO-Donors in Cancer Therapy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer properties of Carbon Monoxide-Releasing Molecule-401 (CORM-401) and other prominent CO-donors. This analysis is supported by experimental data on their efficacy in inducing cancer cell death, inhibiting tumor growth, and modulating key signaling pathways.
Carbon monoxide (CO), once known primarily for its toxicity, has emerged as a gasotransmitter with significant potential in cancer therapy. CO-releasing molecules (CORMs) have been developed to safely deliver controlled amounts of CO to biological systems. Among these, this compound has garnered attention for its unique properties. This guide offers a comparative overview of this compound and other CO-donors, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Comparative Efficacy of CO-Donors in Cancer Therapy
The therapeutic potential of CO-donors in cancer is an active area of research, with studies highlighting their ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. The efficacy of these molecules can be cell-type specific and dependent on the chemical nature of the CORM.[1]
In Vitro Cytotoxicity
The cytotoxic effects of various CORMs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| CO-Donor | Cancer Cell Line | IC50 Value | Reference |
| This compound | Murine Intestinal Epithelial (MODE-K) | > 50 µM (non-toxic at this concentration) | [2][3] |
| CORM-2 | Human Colon Carcinoma (Hct116) | ~50 µg/mL | [1] |
| Human Promyelocytic Leukemia (HL-60) | Cytotoxic at 100 µM | [4] | |
| Human Pancreatic Cancer (PaTu-8902) | Proliferation inhibition at 50 µM | ||
| CORM-3 | - | - | |
| Photo-CORM (--INVALID-LINK--2) | Human Prostate Cancer (PC-3) | Effective at 10 µM | [1] |
| Iron-containing nucleoside analogues | Lymphoma B cell (BJAB) | 20–30 µM | [1] |
Note: Direct comparative studies of IC50 values for this compound against other CORMs in the same cancer cell lines are limited in the currently available literature. The data presented is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
Induction of Apoptosis
CO-donors have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
| CO-Donor | Cancer Cell Line | Apoptotic Effect | Reference |
| This compound | Murine Intestinal Epithelial (MODE-K) | Partially reduced TNF-α/CHX-induced cell death | [2][3][5] |
| CORM-2 | Human Pancreatic Cancer (CAPAN-2) | Induced apoptosis at 50 µM | [1] |
| Human Prostate Cancer (LNCaP and PC-3) | Induced apoptosis | ||
| Manganese photo-CORM | Human Breast Cancer (MDA-MB-231) | Provoked CO-induced apoptosis | [1] |
In Vivo Tumor Growth Inhibition
Preclinical studies in animal models have demonstrated the potential of CO-donors to inhibit tumor growth.
| CO-Donor | Animal Model | Tumor Type | Effect on Tumor Growth | Reference |
| CORM-2 | In vivo pancreatic cancer models | Pancreatic Cancer | Significant decrease in tumor volumes at 35 mg/kg/day | [1] |
| Nude mice with tumor xenografts | Prostate Cancer | Suppressed tumor growth | ||
| CORM-2 (in nanoemulsions) | In vivo model | Not specified | 46% reduction in tumor size | [1] |
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation and comparison of CO-donors.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the CO-donor and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the CO-donor for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CO-donors in a mouse model.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Administer the CO-donor (e.g., via intraperitoneal injection) at a predetermined dose and schedule. A control group should receive a vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Signaling Pathways and Mechanisms of Action
CO-donors exert their anti-cancer effects by modulating various cellular signaling pathways. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are key targets.
MAPK Signaling Pathway
The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis. CO-donors can modulate the phosphorylation status of key proteins in this cascade, such as p38 and JNK.
Caption: Modulation of the MAPK signaling pathway by CO-donors.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. Dysregulation of this pathway is common in many cancers. CO-donors can inhibit the activation of NF-κB, leading to decreased expression of pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by CO-donors.
Experimental Workflow
A typical workflow for the preclinical evaluation of CO-donors in cancer therapy is outlined below.
Caption: General experimental workflow for CO-donor evaluation.
Conclusion
This compound and other CO-donors represent a promising class of anti-cancer agents. Their ability to induce cell death and inhibit tumor growth, coupled with their modulation of key signaling pathways, underscores their therapeutic potential. However, the existing literature highlights the need for more direct comparative studies to robustly evaluate the relative efficacy of different CORMs. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field, facilitating the design and interpretation of future studies aimed at harnessing the therapeutic power of carbon monoxide in cancer treatment.
References
- 1. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 3. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage and antioxidant properties of CORM-2 in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reliability of CORM-401 as a Carbon Monoxide Donor: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a reliable carbon monoxide-releasing molecule (CORM) is critical for obtaining reproducible and meaningful experimental results. This guide provides an objective comparison of CORM-401 with other common alternatives, supported by experimental data, to aid in the informed selection of a CO donor.
Carbon monoxide (CO) is a gaseous signaling molecule with demonstrated therapeutic potential in a range of diseases. CORMs have emerged as a practical way to deliver controlled amounts of CO in experimental settings. However, not all CORMs are created equal. Recent studies have highlighted inconsistencies in the CO-releasing properties of several commercially available CORMs, underscoring the need for careful validation. This guide focuses on the properties of this compound, a manganese-based carbonyl, and compares its performance with the widely used ruthenium-based CORM-2 and CORM-3.
Quantitative Comparison of CO Release
The reliability of a CORM is primarily determined by its ability to release CO in a predictable and quantifiable manner under physiological conditions. The following tables summarize the key CO release characteristics of this compound, CORM-2, and CORM-3.
| Parameter | This compound | CORM-2 | CORM-3 |
| Metal Center | Manganese (Mn) | Ruthenium (Ru) | Ruthenium (Ru) |
| Solubility | Water-soluble | Lipid-soluble | Water-soluble |
| Molecules of CO Released per Molecule of CORM | Up to 3.2[1][2] | ~0.7 (in DMSO/PBS), but primarily releases CO2 under physiological conditions[1] | ~1, but negligible CO release under physiological conditions without a strong nucleophile[1][2] |
| CO Release Trigger | Presence of a CO acceptor (e.g., myoglobin), enhanced by oxidants[1][3][4] | Spontaneous in DMSO, but limited CO release in aqueous solutions[1] | Requires a strong nucleophile or reducing agent[1][2] |
| Half-life (t½) | 6.2 minutes (first-order kinetics)[1] | Variable, dependent on solvent and conditions | 98 hours in distilled water, 3.6 minutes in human plasma[2] |
| Inactive Control | ithis compound available[3][5] | iCORM-2 (prepared by aging)[6] | iCORM-3 (prepared by aging) |
Table 1: General Properties and CO Release Characteristics of this compound, CORM-2, and CORM-3.
Oxidant-Sensitivity of this compound
A key feature of this compound is its sensitivity to oxidants, which can enhance CO release. This property can be advantageous in studies of diseases associated with oxidative stress.
| Condition | Fold Increase in CO Production |
| 5 µM H₂O₂ | ~5-fold |
| 10 µM H₂O₂ | ~10-fold |
| 20 µM H₂O₂ | ~15-fold |
Table 2: Effect of Hydrogen Peroxide (H₂O₂) on CO Release from this compound. This data highlights the concentration-dependent enhancement of CO release from this compound in the presence of an oxidant.[1]
Experimental Protocols
Accurate assessment of CO release is paramount. The myoglobin assay is the most common spectrophotometric method used to quantify CO release from CORMs.
Myoglobin Assay for CO Release Measurement
Objective: To quantify the amount of CO released from a CORM by measuring the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (CO-Mb).
Materials:
-
Horse skeletal muscle myoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite (freshly prepared solution)
-
CORM solution (e.g., this compound)
-
Spectrophotometer capable of scanning in the visible range (400-700 nm)
Procedure:
-
Prepare a stock solution of myoglobin in PBS.
-
In a cuvette, dilute the myoglobin stock solution with PBS to a final concentration of approximately 10-20 µM.
-
Add a small amount of freshly prepared sodium dithionite solution to the cuvette to reduce the myoglobin to its deoxy-Mb form. The solution should turn from red to a purplish color.
-
Record the baseline spectrum of deoxy-Mb. The characteristic peak is at 555 nm.
-
Add the CORM solution to the cuvette at the desired final concentration.
-
Immediately start recording spectra at regular time intervals (e.g., every 30 seconds or 1 minute).
-
Monitor the spectral shift as deoxy-Mb is converted to CO-Mb. The CO-Mb spectrum has characteristic peaks at 540 nm and 579 nm.
-
Continue recording until no further spectral changes are observed, indicating that CO release has ceased.
-
Calculate the concentration of CO-Mb formed using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and CO-Mb. The amount of CO released is stoichiometric to the amount of CO-Mb formed.
Signaling Pathways and Experimental Workflows
Understanding the downstream effects of CO is crucial for interpreting experimental data. This compound has been shown to influence several signaling pathways, including the p38 MAPK pathway in endothelial cells, leading to pro-angiogenic effects.
The diagram above illustrates how CO released from this compound can activate parallel signaling pathways involving p38 MAP kinase and heme oxygenase-1, leading to increased endothelial cell migration and the production of pro-angiogenic factors like VEGF and IL-8.[3][4]
To ensure the reliability of experimental findings, a systematic workflow for assessing any CORM is recommended.
Conclusion
Based on the available evidence, this compound demonstrates greater reliability as a CO donor compared to CORM-2 and CORM-3, particularly under physiological conditions. Its water solubility, capacity to release multiple CO molecules, and well-defined oxidant-sensitive release mechanism make it a more predictable tool for in vitro and in vivo studies. In contrast, the limited and unreliable CO release from CORM-2 and CORM-3, which can predominantly produce CO₂, raises significant concerns about their use in attributing biological effects solely to carbon monoxide.
Researchers are strongly encouraged to perform rigorous validation of any CORM within their specific experimental setup to ensure the accuracy and reproducibility of their findings. The use of appropriate controls, such as an inactive CORM and CO gas, is essential for unequivocally linking observed biological effects to the action of carbon monoxide.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Vascular and angiogenic activities of this compound, an oxidant-sensitive CO-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbon monoxide releasing molecule 401 (this compound) modulates phase I metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
A Comparative Guide to CORM-2 and CORM-401 in Oxidative Stress Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of two prominent carbon monoxide-releasing molecules (CORMs), CORM-2 and CORM-401, under conditions of oxidative stress. The information presented is collated from experimental data to assist researchers in selecting the appropriate tool for their specific in vitro and in vivo models of diseases where oxidative stress is a key pathological feature.
Core Differences and Physicochemical Properties
CORM-2 and this compound are both transition metal carbonyl complexes designed to deliver carbon monoxide (CO) to biological systems. However, their distinct chemical structures lead to significant differences in their solubility, CO release kinetics, and, consequently, their biological activities, particularly under oxidative stress.
-
CORM-2 (Tricarbonyldichlororuthenium(II) dimer, [Ru(CO)₃Cl₂]₂): A lipid-soluble molecule, allowing it to more readily traverse cellular membranes and interact with intracellular organelles like mitochondria.[1][2][3] Its CO release can be spontaneous in solution.[4]
-
This compound (Manganese(I) dicarbonyl complex): A water-soluble compound, which influences its distribution and primary sites of action.[1][3] Notably, its CO release is enhanced in the presence of oxidants like hydrogen peroxide (H₂O₂), making it a potentially "on-demand" CO donor in environments with high oxidative stress.[5][6]
Comparative Efficacy in Oxidative Stress Models
Experimental data from studies on murine intestinal epithelial MODE-K cells highlight the divergent protective mechanisms of CORM-2 and this compound against different inducers of oxidative stress.
TNF-α/Cycloheximide (CHX)-Induced Oxidative Stress
This model simulates inflammation-driven oxidative stress and apoptosis.
Key Findings:
-
Total Reactive Oxygen Species (ROS): CORM-2 completely abolished the increase in total cellular ROS induced by TNF-α/CHX.[1][3] In contrast, this compound only partially reduced total ROS levels.[1][3]
-
Mitochondrial Superoxide (O₂•⁻): CORM-2 significantly reduced mitochondrial O₂•⁻ production originating from both complex I (inhibited by rotenone) and complex III (inhibited by antimycin-A) of the electron transport chain.[1][2][3] this compound's effect was limited to reducing antimycin-A-induced mitochondrial O₂•⁻, with no impact on rotenone-induced production.[1][2][3]
-
Cell Death: Both molecules provided partial protection against TNF-α/CHX-induced cell death.[1][3]
Interpretation: The lipophilicity of CORM-2 likely facilitates its entry into mitochondria, where it can directly mitigate ROS production at its source.[1][2] Water-soluble this compound appears to act primarily on non-mitochondrial sources of ROS in this model, such as NADPH oxidase (NOX).[1]
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress
This model represents direct exposure to an exogenous oxidant.
Key Findings:
-
Low-Dose H₂O₂ (1 mM): Both CORM-2 and this compound were effective at attenuating the increase in total cellular ROS at this non-lethal concentration.[1][2]
-
High-Dose H₂O₂ (7.5 mM): Under conditions of severe oxidative stress that induce cell death, this compound demonstrated superior efficacy. Co-treatment with this compound significantly reduced both ROS production and cell death.[1][2][3] Conversely, CORM-2 was ineffective in this high-dose model.[1][2][3]
Interpretation: The oxidant-sensitive nature of this compound is a key advantage here.[5] High levels of H₂O₂ accelerate CO release from this compound, leading to a more potent, localized antioxidant and cytoprotective effect.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies.
Table 1: Effects on TNF-α/CHX-Induced Oxidative Stress in MODE-K Cells
| Parameter | Oxidative Stress Inducer | CORM-2 (40 µM) Effect | This compound (50 µM) Effect |
| Total Cellular ROS | TNF-α/CHX | Abolished increase[1][3] | Partially reduced increase[1][3] |
| Mitochondrial O₂•⁻ | TNF-α/CHX | Reduced production[2] | No effect[2] |
| Mitochondrial O₂•⁻ | Rotenone (Complex I) | Abolished increase[1][2] | No effect[1][2] |
| Mitochondrial O₂•⁻ | Antimycin-A (Complex III) | Reduced production[1][2] | Reduced production[1][2] |
| Cell Death | TNF-α/CHX | Partially reduced[1][3] | Partially reduced[1][3] |
Table 2: Effects on H₂O₂-Induced Oxidative Stress in MODE-K Cells
| Parameter | Oxidative Stress Inducer | CORM-2 (40 µM) Effect | This compound (50 µM) Effect |
| Total Cellular ROS | H₂O₂ (1 mM) | Significantly attenuated increase[1][2] | Significantly attenuated increase[1][2] |
| Total Cellular ROS | H₂O₂ (7.5 mM) | No effect[1][2][3] | Reduced by ~75%[2] |
| Cell Death | H₂O₂ (7.5 mM) | No effect[1][2][3] | Reduced by ~72%[2] |
Signaling Pathways and Mechanisms of Action
The differential effects of CORM-2 and this compound can be attributed to their distinct primary targets and the subsequent signaling cascades they modulate.
CORM-2 Signaling under Inflammation-Induced Oxidative Stress
Due to its lipophilicity, CORM-2 readily accesses intracellular compartments. Its primary mechanism in the context of TNF-α/CHX involves direct interference with mitochondrial ROS production, a key upstream event in the apoptotic cascade.
References
- 1. Frontiers | Differential effects of CORM-2 and this compound in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 2. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of CORM-2 and this compound in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head‐to‐Head Comparison of Selected Extra‐ and Intracellular CO‐Releasing Molecules on Their CO‐Releasing and Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and this compound, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CORM-401: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety protocols. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of CORM-401, a water-soluble, oxidant-sensitive carbon monoxide-releasing molecule. Adherence to these guidelines is paramount for ensuring a safe laboratory environment and minimizing environmental impact.
This compound, with the chemical formula [Mn(CO)4(S2CNMe(CH2CO2H))], is a manganese-containing compound designed to release controlled amounts of carbon monoxide (CO) for therapeutic and research applications.[1] While its utility in research is significant, the release of CO, a toxic gas, and the presence of a metal component necessitate a cautious and informed approach to its disposal.
Key Properties of this compound for Disposal Consideration
A thorough understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data relevant to its disposal.
| Property | Value/Description | Implication for Disposal |
| Chemical Formula | C8H6MnNO6S2[2] | The presence of manganese, a heavy metal, requires disposal as hazardous metal waste. |
| Molecular Weight | 331.20 g/mol [2] | Necessary for calculating quantities for neutralization or waste manifests. |
| Appearance | Light yellow to dark yellow powder | Visual identification in waste streams. |
| Solubility | Soluble in DMSO (10 mg/mL) | Liquid waste containing this compound must be treated as hazardous. |
| CO Release | Releases up to 3.2 moles of CO per mole of compound, accelerated by oxidants.[1][3] | Primary Hazard: Disposal procedures must mitigate the release of toxic CO gas. This should be performed in a well-ventilated fume hood. |
| Decomposition Products | Carbon monoxide (gas) and a manganese-containing residue.[1][4] | Both the gaseous and solid byproducts are hazardous and require specific disposal routes. |
| Storage | Store at -20°C, protected from light. | Proper storage is crucial to prevent premature degradation and unintended CO release. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound and its contaminated materials. This process should be carried out in a certified chemical fume hood.
1. Segregation of Waste:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and weigh boats, and other solid materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles and syringes used with this compound solutions must be disposed of in a designated sharps container.
2. Inactivation of Residual this compound (Decomposition): This step is crucial to mitigate the risk of CO release after the waste leaves the laboratory.
-
For small residual quantities of this compound solutions, a chemical inactivation step is recommended. This should be performed in a chemical fume hood.
-
Procedure:
-
To the aqueous solution containing this compound, add a mild oxidizing agent, such as a dilute solution of hydrogen peroxide (H₂O₂), dropwise with stirring. The presence of oxidants accelerates the release of CO from this compound.[2][3]
-
The reaction should be performed in an open or vented container to prevent pressure buildup from the released CO gas. The fume hood will safely vent the CO.
-
Allow the reaction to proceed until gas evolution ceases, indicating the complete decomposition of the CORM.
-
The resulting solution will contain the manganese byproduct.
-
3. Collection of Decomposed Waste:
-
The solution containing the manganese residue should be collected as hazardous metal waste.
-
Combine this with other aqueous manganese waste streams if compatible.
4. Labeling and Storage of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound" or its decomposition products (e.g., "Manganese-containing waste"), and the primary hazards (e.g., "Toxic," "Releases Toxic Gas").[5]
-
Store hazardous waste containers in a designated, secure area, away from general laboratory traffic and incompatible materials.[5] Ensure containers are kept tightly closed except when adding waste.
5. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its waste down the drain or in the regular trash.[5]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway for Safe Handling and Disposal Logic
References
- 1. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (this compound): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. vtc.edu [vtc.edu]
Essential Safety and Handling Protocols for CORM-401
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of CORM-401
This document provides crucial safety and logistical information for the proper handling and disposal of this compound, a carbon monoxide-releasing molecule (CORM). Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment and minimizing risks associated with this compound.
Immediate Safety Information
This compound is an oxidant-sensitive organometallic compound that liberates carbon monoxide (CO), a colorless, odorless, and highly toxic gas. The primary hazard associated with this compound is the release of CO, which can lead to systemic toxicity upon inhalation. The compound itself is a light yellow to dark yellow powder and should be handled with care to avoid dust formation and inhalation. It is soluble in DMSO.
Key Hazards:
-
Acute Toxicity (Inhalation): Release of carbon monoxide gas is the primary concern. CO is a chemical asphyxiant that interferes with oxygen transport in the blood.
-
Organometallic Compound: Potential for unknown reactivity and toxicity.
-
Oxidant-Sensitive: CO release can be accelerated in the presence of oxidants.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Eyes | Safety goggles or face shield | Must provide a complete seal around the eyes to protect against dust and potential splashes. |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. |
| Respiratory | Use in a certified chemical fume hood | All handling of solid this compound and its solutions must be performed in a well-ventilated chemical fume hood to prevent CO accumulation. In the event of a significant spill or potential for high CO concentration, a self-contained breathing apparatus (SCBA) may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical to safely manage this compound from receipt to disposal.
Preparation and Weighing:
-
Work Area: All manipulations of solid this compound must be conducted within a certified chemical fume hood.
-
Pre-weighing: If possible, pre-weigh the required amount of this compound in a glove box under an inert atmosphere to minimize exposure to air and moisture.
-
Weighing: If a glove box is unavailable, weigh the compound in the chemical fume hood. Use a draft shield to prevent air currents from affecting the balance and dispersing the powder.
-
Tool selection: Use non-sparking spatulas and tools.
Dissolution:
-
Solvent: this compound is soluble in DMSO. Prepare solutions within the chemical fume hood.
-
Procedure: Add the solvent to the solid this compound slowly to avoid splashing. Cap the container immediately after dissolution.
Experimental Use:
-
Closed Systems: Whenever feasible, conduct reactions in closed systems to contain any released CO.
-
Ventilation: If the experiment requires an open or semi-open system, ensure continuous and adequate ventilation within the fume hood.
-
Monitoring: Consider the use of a carbon monoxide detector in the vicinity of the experiment, especially for long-duration procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Solid Waste: Unused or expired this compound, as well as any lab debris contaminated with the solid (e.g., weighing paper, gloves, pipette tips), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any subsequent reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container for liquid organometallic waste. Do not mix with other waste streams.
-
Sharps: Needles and other sharps used for transferring this compound solutions must be disposed of in a designated sharps container.
Decontamination:
-
Glassware: Glassware that has come into contact with this compound should be decontaminated before being washed. Rinse the glassware with a suitable solvent (e.g., acetone) in the chemical fume hood, and collect the rinsate as hazardous liquid waste.
-
Spills: In case of a spill, evacuate the immediate area. If the spill is small and contained within the fume hood, it can be cleaned up by trained personnel wearing appropriate PPE. Absorb the spill with an inert absorbent material (e.g., vermiculite or sand), collect the material in a sealed hazardous waste container, and decontaminate the area. For large spills, or any spill outside of a fume hood, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately.
Final Disposal:
-
All waste containers must be clearly labeled with the contents, including "this compound" and "Manganese Compound," and the associated hazards (e.g., "Toxic," "Releases Carbon Monoxide").
-
Arrange for the disposal of all this compound waste through your institution's EHS office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
